molecular formula C22H28N4O9S2 B1677240 MK-0941 CAS No. 1137916-97-2

MK-0941

货号: B1677240
CAS 编号: 1137916-97-2
分子量: 556.6 g/mol
InChI 键: PIDNRTWDGDJKSQ-UQKRIMTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-0941 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDNRTWDGDJKSQ-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137916-97-2
Record name MK-0941
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0941
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to MK-0941: A Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological effects of MK-0941, a potent and selective allosteric activator of glucokinase (GK). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.

Chemical Structure and Properties of this compound

This compound is a synthetic, small-molecule compound that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus.[1][2] Its chemical identity is well-characterized, and its structural details are provided below.

Chemical Name (IUPAC): 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)-benzamide, monomethanesulfonate[3][4]

Molecular Formula: C₂₁H₂₄N₄O₆S · CH₄O₃S[3]

Molecular Weight: 556.6 g/mol [3]

CAS Number: 1137916-97-2[3][4]

SMILES: CCS(C1=CC=C(OC2=CC(O--INVALID-LINK--CO)=CC(C(NC3=NN(C)C=C3)=O)=C2)C=N1)(=O)=O.O=S(O)(C)=O[3][4]

InChI Key: PIDNRTWDGDJKSQ-UQKRIMTDSA-N[3]

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as a glucokinase activator (GKA), enhancing the enzyme's catalytic activity.[1][5] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[5] this compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme that increases its affinity for glucose and enhances its maximal velocity (Vmax) of glucose phosphorylation.[5]

The activation of glucokinase by this compound leads to two primary physiological effects:

  • In Pancreatic β-cells: Increased glucokinase activity leads to a higher rate of glycolysis, an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and ultimately, enhanced glucose-stimulated insulin (B600854) secretion.

  • In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

The signaling pathway for this compound's action is depicted in the diagram below.

MK0941_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte MK0941_p This compound GK_p Glucokinase MK0941_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Glucose_p Glucose Glucose_p->GK_p substrate Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Insulin_p ↑ Insulin Secretion Depolarization_p->Insulin_p MK0941_h This compound GK_h Glucokinase MK0941_h->GK_h activates G6P_h Glucose-6-Phosphate GK_h->G6P_h phosphorylates Glucose_h Glucose Glucose_h->GK_h substrate Glycogen ↑ Glycogen Synthesis G6P_h->Glycogen HGU ↑ Hepatic Glucose Uptake G6P_h->HGU

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been evaluated in both in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound[5]
ParameterConditionValue
EC₅₀ Recombinant human glucokinase (2.5 mM glucose)0.240 µM
EC₅₀ Recombinant human glucokinase (10 mM glucose)0.065 µM
S₀.₅ for Glucose Recombinant human glucokinase (without this compound)6.9 mM
S₀.₅ for Glucose Recombinant human glucokinase (with 1 µM this compound)1.4 mM
Vmax Increase Recombinant human glucokinase (with 1 µM this compound)1.5-fold
Insulin Secretion Isolated rat islets (10 µM this compound)17-fold increase
Glucose Uptake Isolated rat hepatocytes (10 µM this compound)Up to 18-fold increase
Table 2: In Vivo Efficacy of this compound in a Clinical Trial[6][7]
ParameterTreatment GroupChange from Baseline
HbA1c This compound (all doses) at Week 14-0.8% (placebo-adjusted)
2-hour Postmeal Glucose This compound (all doses) at Week 14-37 mg/dL (placebo-adjusted)

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacodynamics of this compound.

In Vitro Glucokinase Activation Assay[5]
  • Objective: To determine the effect of this compound on the kinetic parameters of recombinant human glucokinase.

  • Methodology:

    • Recombinant human glucokinase was incubated with varying concentrations of glucose and this compound.

    • The rate of glucose phosphorylation was measured by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

    • The change in absorbance at 340 nm, corresponding to the formation of NADPH, was monitored spectrophotometrically.

    • EC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

    • S₀.₅ (the glucose concentration at which the reaction velocity is half of Vmax) and Vmax were calculated from Michaelis-Menten plots.

GK_Assay_Workflow cluster_workflow Glucokinase Activation Assay Workflow Start Incubate Glucokinase with Glucose and this compound Coupling Couple G6P production to NADP+ reduction Start->Coupling Measure Measure NADPH formation (Absorbance at 340 nm) Coupling->Measure Analyze Analyze data to determine EC50, S0.5, and Vmax Measure->Analyze

Caption: Workflow for the in vitro glucokinase activation assay.

Clinical Trial in Patients with Type 2 Diabetes[6]
  • Objective: To assess the efficacy and safety of this compound as an adjunct to insulin therapy in patients with type 2 diabetes.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with type 2 diabetes who were on a stable dose of insulin glargine, with or without metformin.

  • Intervention: Patients were randomized to receive one of four doses of this compound (10, 20, 30, or 40 mg) or placebo, administered three times daily before meals for 14 weeks.

  • Primary Endpoint: Change from baseline in HbA1c at week 14.

  • Secondary Endpoints: Change from baseline in 2-hour postmeal glucose, fasting plasma glucose, and the incidence of adverse events.

Adverse Effects and Clinical Observations

In a clinical study involving patients with type 2 diabetes, treatment with this compound was associated with an increased incidence of hypoglycemia.[6][7] Additionally, elevations in triglycerides and blood pressure were observed in patients receiving this compound.[6] The initial improvements in glycemic control seen at 14 weeks were not sustained at 30 weeks.[6][7]

Conclusion

This compound is a potent allosteric activator of glucokinase with demonstrated efficacy in lowering blood glucose levels in preclinical models. While it showed initial promise in clinical trials for type 2 diabetes by improving glycemic control, its long-term efficacy was not sustained, and it was associated with an increased risk of hypoglycemia and other adverse effects.[6][7] This technical guide provides a comprehensive summary of the chemical, mechanistic, and pharmacological properties of this compound, offering valuable information for researchers in the field of diabetes and metabolic diseases.

References

The Rise and Fall of MK-0941: A Glucokinase Activator for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of MK-0941

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a potent, allosteric glucokinase activator (GKA), was developed by Merck Sharp & Dohme as a novel oral therapeutic for type 2 diabetes.[1] The rationale for its development was firmly rooted in the genetic evidence that activating mutations in the glucokinase (GK) gene lead to hyperinsulinemic hypoglycemia, while inactivating mutations result in hyperglycemia and diabetes.[2] Glucokinase acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[3] this compound was designed to enhance the activity of glucokinase, thereby increasing insulin (B600854) secretion from the pancreas and glucose uptake by the liver in a glucose-dependent manner.[4]

Preclinical studies demonstrated promising glucose-lowering effects in various animal models.[4] However, despite initial positive results in a Phase II clinical trial, the development of this compound was ultimately terminated.[1] The termination was due to a combination of an unfavorable safety profile, including an increased risk of hypoglycemia and elevations in triglycerides and blood pressure, and a lack of sustained glycemic control.[5] This guide provides a comprehensive technical overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Discovery and Preclinical Development

The discovery of this compound was part of a broader industry-wide effort to develop glucokinase activators as a new class of antidiabetic drugs.[1] this compound is classified as a double-conjugate amide GKA.[1] The development program for this compound focused on identifying a compound that could allosterically activate glucokinase, thereby lowering the enzyme's threshold for glucose stimulation.

Mechanism of Action

This compound is a selective, allosteric activator of glucokinase (hexokinase subtype IV).[6][7] It binds to a site on the enzyme distinct from the glucose-binding site and induces a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate.[4][8] This dual action of lowering the S0.5 (the glucose concentration at which the enzyme reaches half-maximal velocity) and increasing the Vmax leads to enhanced glucose phosphorylation in key metabolic tissues.[4]

In Vitro Pharmacology

In vitro studies with recombinant human glucokinase confirmed the potent activating properties of this compound. At a concentration of 1 µM, this compound lowered the S0.5 of glucokinase for glucose from 6.9 mM to 1.4 mM and increased the Vmax by 1.5-fold.[4] The EC50 values for glucokinase activation were 0.240 µM in the presence of 2.5 mM glucose and 0.065 µM at a glucose concentration of 10 mM.[4]

Furthermore, in studies with isolated rat islets of Langerhans, 10 µM of this compound led to a 17-fold increase in insulin secretion.[4] In isolated hepatocytes, the same concentration of this compound resulted in an up to 18-fold increase in glucose uptake.[4]

Table 1: In Vitro Activity of this compound

ParameterConditionValueReference
Glucokinase S0.5 for Glucose1 µM this compound1.4 mM (from 6.9 mM)[4]
Glucokinase Vmax1 µM this compound1.5-fold increase[4]
EC50 for GK Activation2.5 mM Glucose0.240 µM[4]
EC50 for GK Activation10 mM Glucose0.065 µM[4]
Insulin Secretion (Isolated Rat Islets)10 µM this compound17-fold increase[4]
Glucose Uptake (Hepatocytes)10 µM this compoundUp to 18-fold increase[4]
Preclinical Pharmacokinetics and Pharmacodynamics

This compound demonstrated potent glucose-lowering activity in several rodent models of type 2 diabetes, including high-fat diet-fed mice, db/db mice, and high-fat diet-fed streptozotocin-treated mice, as well as in healthy dogs.[4]

Oral administration of this compound in both mice and dogs resulted in rapid absorption, with plasma concentrations peaking within one hour, followed by rapid clearance with a half-life of approximately 2 hours.[4] In an oral glucose tolerance test in dogs, this compound reduced the total area-under-the-curve of post-challenge plasma glucose by up to 48%.[4] The glucose-lowering efficacy was maintained with repeated dosing in both mice and dogs.[4]

Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Profile of this compound

SpeciesModelKey FindingsReference
MiceHigh-fat diet, db/db, HFD/STZStrong glucose-lowering activity.[4]
DogsHealthyPotent glucose-lowering activity.[4]
Mice and DogsN/ARapid absorption (Tmax < 1 hr), rapid clearance (t1/2 ~2 hrs).[4]
DogsOral Glucose Tolerance TestUp to 48% reduction in plasma glucose AUC0-2h.[4]

Clinical Development

The promising preclinical data for this compound led to its advancement into clinical trials. The most significant of these was a Phase II study (NCT00767000) designed to assess its efficacy and safety in patients with type 2 diabetes who were already being treated with insulin.[5]

Phase II Clinical Trial (NCT00767000)

This multinational, randomized, double-blind, placebo-controlled study enrolled 587 patients with type 2 diabetes on stable-dose insulin glargine (with or without metformin).[5] Patients were randomized to receive this compound at doses of 10, 20, 30, or 40 mg, or a matching placebo, administered three times daily before meals.[5] The primary endpoint was the change from baseline in HbA1c at 14 weeks.[5]

At the 14-week mark, all doses of this compound showed a statistically significant improvement in glycemic control compared to placebo.[5] The maximal placebo-adjusted least squares mean reduction in HbA1c was -0.8%, and the reduction in 2-hour postmeal glucose was -37 mg/dL.[5] However, there was no significant effect on fasting plasma glucose.[5]

Despite these initial positive results, the glycemic improvements were not sustained. By week 30, the initial benefits had diminished.[5]

Table 3: Key Efficacy Results from Phase II Trial of this compound at Week 14

ParameterThis compound Treatment (Maximal Effect)PlaceboPlacebo-Adjusted ChangeReference
Change in HbA1c from Baseline---0.8%[5]
Change in 2-hr Postmeal Glucose---37 mg/dL[5]
Change in Fasting Plasma Glucose--No significant difference[5]
Safety and Tolerability

The clinical development of this compound was ultimately halted due to an unfavorable safety profile.[1] The Phase II trial revealed a significant increase in the incidence of hypoglycemia at one or more doses of this compound.[5] In the low-dose group (10 mg three times daily), 80.7% of participants experienced at least one adverse event.[1] Additionally, treatment with this compound was associated with elevations in triglycerides and systolic blood pressure.[5]

Preclinical toxicology studies had also raised concerns, with cataracts observed in rats and dogs at high drug exposures.[7] Although cataracts were not observed in the clinical trial, the overall safety profile was deemed unacceptable for continued development.[5][7]

Table 4: Adverse Events Associated with this compound in Clinical Development

Adverse EventObservationReference
HypoglycemiaIncreased incidence in clinical trials.[5]
TriglyceridesElevations observed in clinical trials.[5]
Blood PressureElevations observed in clinical trials.[5]
CataractsObserved in preclinical animal studies at high exposures.[7]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on the activation of glucokinase in pancreatic β-cells and hepatocytes.

Glucokinase Signaling in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as the primary glucose sensor. The activation of glucokinase by this compound enhances the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis, leading to an increase in the intracellular ATP/ADP ratio. The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels on the cell membrane, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+), which in turn stimulates the exocytosis of insulin-containing granules.

G cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK MK0941 This compound MK0941->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Exocytosis Ca_influx->Insulin_release

Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.

Glucokinase Signaling in Hepatocytes

In hepatocytes, the activation of glucokinase by this compound also increases the production of glucose-6-phosphate. This has two primary metabolic fates: conversion to glucose-1-phosphate for glycogen (B147801) synthesis, thereby promoting glucose storage, and entry into the glycolytic pathway for energy production. The net effect is an increase in hepatic glucose uptake and a reduction in hepatic glucose output.

G cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK MK0941 This compound MK0941->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth Glycolysis Glycolysis G6P->Glycolysis

Caption: Metabolic pathway of this compound in hepatocytes.

Experimental Protocols

Detailed, step-by-step experimental protocols for the development of this compound are proprietary to Merck Sharp & Dohme. However, based on published literature, the following methodologies were central to its evaluation.

Glucokinase Activation Assay
  • Objective: To determine the effect of this compound on the enzymatic activity of glucokinase.

  • Methodology:

    • Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP, and MgCl2.

    • The reaction is coupled to a secondary enzyme, glucose-6-phosphate dehydrogenase, which uses NADP+ as a cofactor.

    • The production of glucose-6-phosphate by glucokinase is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.

    • To determine the EC50, the assay is performed with varying concentrations of this compound at fixed glucose concentrations (e.g., 2.5 mM and 10 mM).

    • To determine the effect on S0.5 and Vmax, the assay is conducted with a fixed concentration of this compound and varying concentrations of glucose.

Insulin Secretion Assay from Isolated Islets
  • Objective: To measure the effect of this compound on glucose-stimulated insulin secretion.

  • Methodology:

    • Islets of Langerhans are isolated from rat pancreata by collagenase digestion followed by density gradient centrifugation.

    • Isolated islets are pre-incubated in a low-glucose buffer.

    • Islets are then incubated in a buffer containing various concentrations of glucose with and without different concentrations of this compound.

    • After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Hepatocyte Glucose Uptake Assay
  • Objective: To quantify the effect of this compound on glucose uptake in liver cells.

  • Methodology:

    • Primary hepatocytes are isolated from rat livers by collagenase perfusion.

    • The cells are plated and allowed to adhere.

    • Hepatocytes are then incubated in a buffer containing radiolabeled glucose (e.g., 3H-2-deoxyglucose) in the presence of varying concentrations of this compound.

    • After incubation, the cells are washed to remove extracellular radiolabeled glucose.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

Phase II Clinical Trial Protocol (NCT00767000) - Abridged
  • Objective: To assess the efficacy and safety of this compound as an adjunct to insulin therapy in patients with type 2 diabetes.

  • Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 587 patients with type 2 diabetes with inadequate glycemic control on stable-dose insulin glargine (± metformin).

  • Intervention: Randomization to this compound (10, 20, 30, or 40 mg) or placebo, taken three times daily before meals for 54 weeks.

  • Primary Outcome: Change from baseline in HbA1c at week 14.

  • Secondary Outcomes: Change in 2-hour postmeal glucose, fasting plasma glucose, and incidence of adverse events, including hypoglycemia.

G Screening Screening of Patients (T2D on Insulin Glargine) Randomization Randomization (n=587) Screening->Randomization Placebo Placebo (t.i.d.) Randomization->Placebo MK0941_10 This compound 10mg (t.i.d.) Randomization->MK0941_10 MK0941_20 This compound 20mg (t.i.d.) Randomization->MK0941_20 MK0941_30 This compound 30mg (t.i.d.) Randomization->MK0941_30 MK0941_40 This compound 40mg (t.i.d.) Randomization->MK0941_40 Week14 Week 14 Assessment (Primary Endpoint: ΔHbA1c) Placebo->Week14 MK0941_10->Week14 MK0941_20->Week14 MK0941_30->Week14 MK0941_40->Week14 Week30 Week 30 Assessment (Follow-up) Week14->Week30 Discontinuation Study Discontinuation Week30->Discontinuation Lack of sustained efficacy & adverse events

Caption: Simplified workflow of the Phase II clinical trial for this compound.

Conclusion

The development of this compound represents a case study in the challenges of translating a promising preclinical candidate into a safe and effective therapeutic. While the compound demonstrated clear on-target activity and initial efficacy in clinical trials, the lack of sustained glycemic control and the emergence of significant adverse effects, including hypoglycemia, hypertriglyceridemia, and hypertension, led to the termination of its development. The experience with this compound and other first-generation glucokinase activators has provided valuable lessons for the field, emphasizing the need for a therapeutic window that balances glycemic efficacy with the risk of hypoglycemia and other metabolic disturbances. This has guided the development of next-generation GKAs with more favorable pharmacokinetic and pharmacodynamic profiles.

References

An In-depth Technical Guide to the Pharmacological Properties of MK-0941 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0941 is a potent, orally active, allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed for the potential treatment of type 2 diabetes mellitus, this compound enhances glucose sensing in pancreatic β-cells and glucose metabolism in hepatocytes. This technical guide provides a comprehensive overview of the pharmacological properties of this compound free base, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development in this area.

Mechanism of Action

This compound functions as a glucokinase activator (GKA), selectively binding to an allosteric site on the glucokinase enzyme. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal velocity (Vmax) for glucose phosphorylation.[1] Glucokinase plays a critical role as a glucose sensor in pancreatic β-cells and as a key regulator of glucose uptake and metabolism in hepatocytes. By activating glucokinase, this compound effectively lowers the threshold for glucose-stimulated insulin (B600854) secretion from β-cells and increases hepatic glucose uptake and glycogen (B147801) synthesis.[1]

In Vitro Glucokinase Activation

In vitro studies with recombinant human glucokinase have demonstrated that this compound significantly enhances enzyme activity. In the presence of 1 µM this compound, the half-maximal saturation concentration (S₀.₅) of glucokinase for glucose is lowered from 6.9 mM to 1.4 mM.[1] Furthermore, this compound increases the maximum velocity of glucose phosphorylation by 1.5-fold.[1] The potency of this compound is dependent on the ambient glucose concentration, with EC₅₀ values for glucokinase activation being 240 nM in the presence of 2.5 mM glucose and 65 nM in the presence of 10 mM glucose.[2][3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the lowering of blood glucose levels. This is achieved through its dual action on the pancreas and the liver.

Pancreatic β-Cell Effects

In isolated rat islets of Langerhans, treatment with 10 µM this compound resulted in a 17-fold increase in insulin secretion.[1] This demonstrates the potent effect of this compound on enhancing the glucose-sensing ability of pancreatic β-cells, leading to increased insulin release in response to glucose.

Hepatic Effects

In isolated rat hepatocytes, 10 µM this compound led to an 18-fold increase in glucose uptake.[1] This highlights the compound's ability to directly stimulate hepatic glucose metabolism.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant glucose-lowering activity in various rodent models of type 2 diabetes, including high-fat diet-fed C57BL/6J mice, db/db mice, and high-fat diet plus low-dose streptozotocin-treated mice.[1] In non-diabetic dogs, oral administration of this compound also resulted in potent glucose-lowering effects.[1] During oral glucose tolerance tests in dogs, this compound reduced the total area-under-the-curve for plasma glucose by up to 48% compared to vehicle-treated controls.[1]

Pharmacokinetics

Preclinical studies in mice and dogs have shown that orally administered this compound is rapidly absorbed and cleared.[1]

ParameterMiceDogs
Time to Maximum Plasma Concentration (Tmax) < 1 hour< 1 hour
Plasma Half-life (t₁/₂) ~2 hours~2 hours
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound.[1]

Clinical Trials

A significant clinical trial for this compound was a randomized, double-blind, placebo-controlled study (NCT00767000) conducted in patients with type 2 diabetes who were on stable-dose insulin glargine therapy.[4][5] The study evaluated the efficacy and safety of this compound administered three times daily (t.i.d.) before meals at doses of 10, 20, 30, and 40 mg.[4][5]

Efficacy Results

At 14 weeks, all doses of this compound showed a statistically significant improvement in glycemic control compared to placebo.[4][5]

ParameterPlaceboThis compound (10 mg t.i.d.)This compound (20 mg t.i.d.)This compound (30 mg t.i.d.)This compound (40 mg t.i.d.)
Baseline Mean HbA1c (%) 9.09.09.09.09.0
Mean Change from Baseline in HbA1c (%) at Week 14 -0.1-0.6-0.7-0.8-0.8
Placebo-Adjusted LS Mean Change in HbA1c (%) --0.5-0.6-0.7-0.7
Mean Change from Baseline in 2-h Postmeal Glucose (mg/dL) at Week 14 +9-18-25-28-27
Placebo-Adjusted LS Mean Change in 2-h PMG (mg/dL) --27-34-37-36
Mean Change from Baseline in Fasting Plasma Glucose (mg/dL) at Week 14 +4+2-1-4+2
Table 2: Glycemic Control Outcomes from a 14-Week Clinical Trial of this compound in Patients with Type 2 Diabetes on Insulin Glargine.[4][5]

However, the glycemic improvements observed at 14 weeks were not sustained by 30 weeks of treatment.[4][5]

Safety and Tolerability

This compound was associated with an increased incidence of several adverse events compared to placebo.[4][5]

Adverse EventPlaceboThis compound (All Doses)
Hypoglycemia (%) 2845-63
Median Percent Change in Triglycerides (%) -1+10 to +19
Increase in Systolic Blood Pressure (mmHg) -Modest Increase
Increase in Diastolic Blood Pressure (mmHg) -Modest Increase
Table 3: Key Adverse Events Reported in the 14-Week Clinical Trial of this compound.[4][5]

Experimental Protocols

Glucokinase Activation Assay (Coupled Enzyme Assay)

This protocol describes a general method for determining the in vitro activation of glucokinase.

Materials:

  • Recombinant human glucokinase

  • This compound free base

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, varying concentrations of glucose, a fixed concentration of ATP, NADP+, and G6PDH.

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells of the microplate.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH production, measured as the change in absorbance, is proportional to the glucokinase activity.

  • Calculate EC₅₀ values by plotting the rate of reaction against the concentration of this compound at different glucose concentrations and fitting the data to a sigmoidal dose-response curve.

Glucose-Stimulated Insulin Secretion from Isolated Pancreatic Islets

This protocol outlines a general procedure for measuring insulin secretion from isolated islets.

Materials:

  • Isolated rodent or human pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Low glucose KRBB (e.g., 2.8 mM glucose)

  • High glucose KRBB (e.g., 16.7 mM glucose)

  • This compound free base

  • Insulin ELISA kit

  • 24-well culture plates

Procedure:

  • Isolate pancreatic islets using standard collagenase digestion and Ficoll gradient separation methods.

  • Pre-incubate batches of islets (e.g., 10 islets per well) in low glucose KRBB for 1-2 hours at 37°C.

  • Replace the pre-incubation buffer with fresh low glucose KRBB containing either vehicle or varying concentrations of this compound and incubate for a defined period (e.g., 1 hour).

  • Collect the supernatant for basal insulin secretion measurement.

  • Replace the buffer with high glucose KRBB containing the same concentrations of this compound or vehicle and incubate for another defined period (e.g., 1 hour).

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Results can be expressed as fold-increase in insulin secretion over basal levels.

Hepatocyte Glucose Uptake Assay

This protocol provides a general method for measuring glucose uptake in primary hepatocytes.

Materials:

  • Isolated primary hepatocytes

  • Hepatocyte culture medium

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • This compound free base

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Isolate primary hepatocytes from rodents using a two-step collagenase perfusion technique.

  • Plate the hepatocytes in collagen-coated culture plates and allow them to attach.

  • Wash the cells with glucose-free KRH buffer and then incubate them in KRH buffer containing varying concentrations of this compound or vehicle for a defined period.

  • Add a mixture of non-radiolabeled glucose and a tracer amount of 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 10-30 minutes).

  • Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the protein content of each well.

Signaling Pathways and Experimental Workflows

Glucokinase_Signaling_Pancreatic_Beta_Cell cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation MK0941 This compound MK0941->Glucokinase Activates Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP ↑ ATP/ADP Ratio KATP_channel KATP Channel (Closure) ATP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Caption: Glucokinase signaling in pancreatic β-cells.

Glucokinase_Signaling_Hepatocyte cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation MK0941 This compound MK0941->Glucokinase Activates Glycogen_Synthase Glycogen Synthase G6P->Glycogen_Synthase Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: Glucokinase signaling in hepatocytes.

Experimental_Workflow_GSIS Islet_Isolation Islet Isolation (Collagenase Digestion) Pre_incubation Pre-incubation (Low Glucose KRBB) Islet_Isolation->Pre_incubation Basal_Secretion Basal Secretion (Low Glucose ± this compound) Pre_incubation->Basal_Secretion Supernatant_Collection1 Collect Supernatant Basal_Secretion->Supernatant_Collection1 Stimulated_Secretion Stimulated Secretion (High Glucose ± this compound) Supernatant_Collection2 Collect Supernatant Stimulated_Secretion->Supernatant_Collection2 Supernatant_Collection1->Stimulated_Secretion Insulin_Assay Insulin Measurement (ELISA) Supernatant_Collection1->Insulin_Assay Supernatant_Collection2->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

Caption: Workflow for GSIS assay.

Conclusion

This compound is a potent glucokinase activator that effectively lowers blood glucose in preclinical models and shows initial efficacy in patients with type 2 diabetes. Its mechanism of action, centered on enhancing glucose sensing in the pancreas and promoting glucose metabolism in the liver, represents a rational approach to diabetes therapy. However, the lack of sustained glycemic control and the observed adverse events, including hypoglycemia and increased triglycerides, have posed challenges to its clinical development. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation into the therapeutic potential and challenges of glucokinase activators.

References

Allosteric activation of glucokinase by MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Allosteric Activation of Glucokinase by MK-0941

Introduction

Glucokinase (GK), also known as hexokinase IV, serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and liver hepatocytes.[1][2][3] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, it acts as the rate-limiting step for glucose metabolism in these cells.[4] In pancreatic β-cells, this action triggers glucose-stimulated insulin (B600854) secretion (GSIS), while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[3][4][5] Due to its central role in glucose homeostasis, GK has been a key therapeutic target for type 2 diabetes.[6][7]

This compound is a potent, selective, and orally active small-molecule allosteric glucokinase activator (GKA) developed to enhance the enzyme's function.[6][8][9] Unlike glucose, which binds to the active site, allosteric activators like this compound bind to a distinct site on the enzyme.[10] This binding stabilizes a more active conformation of glucokinase, thereby increasing its affinity for glucose and/or its maximal catalytic velocity (Vmax).[10] This guide provides a detailed technical overview of the mechanism, quantitative effects, and experimental evaluation of this compound.

Mechanism of Allosteric Activation

Glucokinase exists in equilibrium between a low-affinity "open" (inactive) and a high-affinity "closed" (active) conformation. Glucose binding shifts this equilibrium toward the active state. Allosteric activators like this compound bind to a specific pocket on the enzyme, distinct from the glucose-binding site.[10] This binding event stabilizes the closed, active conformation, which significantly lowers the glucose concentration required for half-maximal activity (S0.5) and increases the enzyme's catalytic efficiency.[8][11] This potentiation of activity occurs even at low glucose concentrations, a key mechanistic feature that has therapeutic implications.[7]

Mechanism of Allosteric Activation of Glucokinase by this compound GK_inactive Glucokinase (GK) (Inactive 'Open' Conformation) GK_active Glucokinase (GK) (Active 'Closed' Conformation) GK_inactive->GK_active Glucose Binding GK_active->GK_inactive Glucose Release GK_MK0941 GK + this compound Complex (Stabilized Active Conformation) GK_active->GK_MK0941 This compound Binding G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation (Basal Rate) GK_MK0941->G6P Phosphorylation (Enhanced Rate) Glucose Glucose MK0941 This compound

Allosteric activation of Glucokinase by this compound.

Data Presentation: Quantitative Effects of this compound

The pharmacological effects of this compound have been quantified through in vitro enzymatic assays, cell-based studies, and clinical trials.

Table 1: In Vitro Enzymatic Kinetics of Recombinant Human Glucokinase
ParameterConditionValueReference
S₀.₅ for Glucose Baseline (no activator)6.9 mM[8]
+ 1 µM this compound1.4 mM[8]
Vmax + 1 µM this compound1.5-fold increase vs. baseline[8]
EC₅₀ of this compound At 2.5 mM Glucose240 nM[8][9]
At 10 mM Glucose65 nM[8][9]
Table 2: Cellular Activity of this compound
ParameterCell Type / SystemConditionResultReference
Insulin Secretion Isolated rat islets10 µM this compound17-fold increase[8]
Glucose Uptake Isolated rat hepatocytes10 µM this compoundUp to 18-fold increase[8]
Insulin Secretion Islets from T2D donors1 µM this compound at 3 mM GlucoseMaximal potentiation[12]
Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (at Week 14)

Data represents placebo-adjusted least squares mean changes from baseline.

ParameterThis compound Dose (t.i.d., a.c.)Change from BaselineReference
HbA1c 10 mg - 40 mg-0.8% (maximal effect)[6]
2-h Post-meal Glucose (PMG) 10 mg - 40 mg-27 to -37 mg/dL[6]
Fasting Plasma Glucose (FPG) 10 mg - 40 mgNo significant change[6]
Triglycerides 10 mg - 40 mgModest increase (up to 19%)[6]
Hypoglycemia All dosesIncreased incidence vs. placebo[6]

Experimental Protocols

In Vitro Glucokinase Activity Assay

This protocol is a standard method for determining the kinetic parameters of glucokinase and the effect of activators like this compound.

Objective: To measure the rate of glucose phosphorylation by recombinant human glucokinase.

Methodology: A coupled enzymatic assay is used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm), is directly proportional to the glucokinase activity.[12][13][14][15]

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • 96- or 384-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, ATP, NADP+, G6PDH, and varying concentrations of glucose.

  • Compound Addition: Add this compound (at desired concentrations) or vehicle (DMSO) to the appropriate wells of the microplate.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of recombinant glucokinase to all wells.

  • Kinetic Measurement: Immediately place the plate in a reader and monitor the increase in NADPH fluorescence or absorbance kinetically over a period of 20-30 minutes at room temperature.[15]

  • Data Analysis: Calculate the initial reaction velocity (rate) from the linear portion of the progress curve. Plot the rate against glucose concentration to determine S0.5 and Vmax, or plot the rate against this compound concentration to determine EC50.

Workflow for In Vitro Glucokinase Activity Assay start Start prep_mix Prepare Reaction Mix (Buffer, ATP, NADP+, G6PDH, Glucose) start->prep_mix add_compound Add this compound or Vehicle (DMSO) to Microplate Wells prep_mix->add_compound add_enzyme Initiate Reaction: Add Recombinant Glucokinase add_compound->add_enzyme measure Kinetic Measurement (Monitor NADPH production via Absorbance/Fluorescence) add_enzyme->measure analyze Data Analysis (Calculate Rate, S0.5, Vmax, EC50) measure->analyze end End analyze->end

Workflow for In Vitro Glucokinase Activity Assay.
Isolated Pancreatic Islet Insulin Secretion Assay

Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from intact pancreatic islets.

Methodology: Islets are isolated from rodent pancreas (e.g., rat) or obtained from human donors. They are then incubated in media containing different concentrations of glucose and the test compound (this compound). The amount of insulin secreted into the media is quantified, typically by ELISA.

Procedure:

  • Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Pre-incubate isolated islets in a low-glucose buffer (e.g., 2-3 mM glucose) to establish a basal secretion rate.

  • Stimulation: Transfer groups of islets to a static incubation plate or a perifusion system containing buffer with low glucose, high glucose, and/or varying concentrations of this compound.

  • Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant (media).

  • Insulin Quantification: Measure the concentration of insulin in the collected supernatant using a species-specific insulin ELISA kit.

  • Data Analysis: Normalize secreted insulin to the total insulin content of the islets. Compare insulin secretion across different treatment conditions.

Signaling Pathway of Glucokinase-Mediated Insulin Secretion

In the pancreatic β-cell, glucokinase acts as the primary glucose sensor that couples blood glucose levels to insulin release.[1][3][16] The activation of GK by glucose (or pharmacologically by a GKA like this compound) is the first and rate-limiting step in a cascade that culminates in the exocytosis of insulin-containing granules.[5]

  • Glucose Entry: Glucose enters the β-cell via the GLUT2 transporter.

  • Phosphorylation: Intracellular glucokinase phosphorylates glucose to G6P.

  • Metabolism & ATP Production: G6P enters glycolysis and the Krebs cycle, leading to a rapid increase in the intracellular ATP/ADP ratio.

  • KATP Channel Closure: The elevated ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels on the cell membrane.

  • Depolarization: Closure of KATP channels prevents K+ efflux, leading to depolarization of the cell membrane.

  • Calcium Influx: Depolarization opens voltage-gated calcium channels (VGCCs), causing an influx of extracellular Ca2+.

  • Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane, releasing insulin into the bloodstream.[4][5][17]

Glucokinase Signaling Pathway in Pancreatic β-Cells cluster_cell Pancreatic β-Cell Glucose_in Glucose (extracellular) GLUT2 GLUT2 Transporter Glucose_intra Glucose (intracellular) GLUT2->Glucose_intra Transport GK Glucokinase (GK) Activated by this compound Glucose_intra->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Open VGCC Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_release Insulin Granule Exocytosis Ca_influx->Insulin_release Insulin_out Insulin Secretion Insulin_release->Insulin_out

Glucokinase Signaling Pathway in Pancreatic β-Cells.

Clinical Development and Limitations

Clinical trials showed that this compound produced significant reductions in HbA1c and post-meal glucose levels in patients with type 2 diabetes.[6] However, its development was ultimately terminated.[5][17] The key reasons for this included:

  • Lack of Sustained Efficacy: The initial improvements in glycemic control were not maintained over longer treatment periods (e.g., 30 weeks).[6][7] The most rapid deterioration was seen at the highest doses.[6]

  • Hypoglycemia Risk: The potent activation of glucokinase, especially at lower glucose concentrations, led to a significant increase in the incidence of hypoglycemia.[6][7][10] This is consistent with the effects of naturally occurring activating mutations in the glucokinase gene.[6]

  • Adverse Effects: Treatment was associated with elevations in triglycerides and blood pressure.[6]

The experience with this compound highlighted the challenge of developing a GKA with a sufficiently wide therapeutic window, balancing potent glucose-lowering with the risk of hypoglycemia and other adverse effects.[7]

Conclusion

This compound is a powerful allosteric activator of glucokinase that effectively enhances the enzyme's kinetic properties, leading to increased cellular glucose metabolism and insulin secretion. While it demonstrated robust glucose-lowering effects in preclinical and initial clinical studies, its development was halted due to a lack of durable efficacy and an unfavorable safety profile, primarily an increased risk of hypoglycemia. The in-depth study of this compound has provided valuable lessons for the development of next-generation glucokinase activators, emphasizing the need for a more controlled, glucose-dependent mode of action to achieve therapeutic success.

References

In Vitro Characterization of MK-0941: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0941 is a potent, selective, and orally active allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. This document provides a comprehensive in vitro characterization of this compound, detailing its enzymatic activity, cellular effects, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and development in the field of glucokinase activators for the potential treatment of type 2 diabetes.

Introduction

Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism, respectively.[1][2] Small molecule glucokinase activators (GKAs) that enhance the enzyme's activity represent a promising therapeutic strategy for type 2 diabetes.[3][4] this compound is one such GKA that has been extensively studied.[5][6] This guide summarizes the critical in vitro data and methodologies for the comprehensive characterization of this compound.

Enzymatic Characterization of this compound

This compound allosterically activates recombinant human glucokinase, leading to a significant increase in the enzyme's affinity for glucose and its maximal velocity.

Quantitative Enzymatic Data

The following table summarizes the key enzymatic parameters of this compound's effect on human glucokinase activity.

ParameterConditionValueReference(s)
EC50 2.5 mM Glucose240 nM[5][7][8]
10 mM Glucose65 nM[5][7][8]
S0.5 (Glucose) Control (no this compound)6.9 mM[5][7]
1 µM this compound1.4 mM[5][7]
Vmax Increase 1 µM this compound1.5-fold[5]
Hill Coefficient (nH) Without this compound~1.8[3]
10 µM this compound1.21[9]
Experimental Protocol: Glucokinase Activity Assay

This protocol describes a coupled enzymatic assay to determine the activity of glucokinase in the presence of an activator like this compound. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.

Materials:

  • Recombinant human glucokinase

  • This compound

  • HEPES buffer (pH 7.1)

  • KCl

  • DTT

  • MgCl2

  • ATP

  • D-Glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM DTT, 5 mM MgCl₂, and 1 mM ATP.

  • Compound Preparation: Prepare a serial dilution of this compound in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, varying concentrations of this compound, and recombinant human glucokinase.

  • Initiate Reaction: Start the reaction by adding a solution containing D-glucose at the desired concentration (e.g., 2.5 mM or 10 mM) and the coupling system (G6PDH and NADP+).

  • Data Acquisition: Immediately measure the increase in absorbance at 340 nm over time at 30°C using a plate reader. The initial rate of the reaction is proportional to glucokinase activity.[10]

  • Data Analysis: Plot the initial reaction rates against the log of this compound concentrations to determine the EC50 value. To determine S0.5 and Vmax, vary the glucose concentration at a fixed this compound concentration.

Cellular Characterization of this compound

This compound demonstrates significant activity in cellular models, enhancing glucose-stimulated insulin secretion from pancreatic islets and promoting glucose uptake in hepatocytes.

Quantitative Cellular Data

The following table summarizes the effects of this compound in cell-based assays.

Cellular EffectCell TypeThis compound ConcentrationObservationReference(s)
Insulin Secretion Isolated rat islets of Langerhans10 µM17-fold increase[5]
Glucose Uptake Isolated rat hepatocytes10 µMUp to 18-fold increase[5]
Glucose Phosphorylation Hepatocytes30 µM18-fold increase[7]
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol outlines the procedure to measure the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

  • Isolated pancreatic islets (e.g., from rat or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • D-Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • This compound

  • 24-well culture plates

  • Incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover in culture medium overnight.

  • Pre-incubation: Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.[6]

  • Compound Treatment: Replace the pre-incubation buffer with KRB buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without the desired concentration of this compound. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.[5]

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets per well and compare the effect of this compound at both low and high glucose concentrations.

Experimental Protocol: Glucose Uptake Assay in Hepatocytes

This protocol describes a method to measure the effect of this compound on glucose uptake in hepatocytes using a fluorescently labeled glucose analog, 2-NBDG.

Materials:

  • Hepatocytes (e.g., primary hepatocytes or a cell line like HepG2)

  • Culture medium

  • Glucose-free culture medium

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with glucose-free medium containing this compound or a vehicle control and incubate for a predetermined time.

  • 2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 100-200 µg/ml and incubate for 10-60 minutes.[11] The optimal time should be determined empirically.

  • Cell Washing: After incubation, wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ≈ 485/535 nm) or a flow cytometer.[11]

  • Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that of control cells to determine the fold increase in glucose uptake.

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that favors the active state of the enzyme.[3][12] This enhances the catalytic efficiency of glucokinase, leading to increased glucose phosphorylation.

Glucokinase Signaling in Pancreatic β-Cells

In pancreatic β-cells, the increased glucose phosphorylation by activated glucokinase leads to a higher ATP:ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.

GCK_Pathway_Beta_Cell cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP:ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closed) ATP_ADP->K_ATP Inhibition Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Open) Depolarization->Ca_channel Activation Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GCK Glucokinase GCK->Glucose_int MK0941 This compound MK0941->GCK Allosteric Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells leading to insulin secretion.

Glucokinase Signaling in Hepatocytes

In hepatocytes, activated glucokinase increases the conversion of glucose to G6P. This promotes glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

GCK_Pathway_Hepatocyte cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis->HGO GCK Glucokinase GCK->Glucose_int MK0941 This compound MK0941->GCK Allosteric Activation

Caption: Glucokinase signaling pathway in hepatocytes promoting glucose uptake and storage.

Experimental Workflow: In Vitro Characterization of a Glucokinase Activator

The following diagram illustrates a typical workflow for the in vitro characterization of a novel glucokinase activator like this compound.

GKA_Workflow cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_mechanism Mechanism of Action Enzyme_Assay Recombinant Glucokinase Activity Assay EC50 Determine EC₅₀ at varying glucose levels Enzyme_Assay->EC50 Kinetics Determine effect on S₀.₅ and Vmax Enzyme_Assay->Kinetics Islet_Assay Isolated Pancreatic Islet GSIS Assay EC50->Islet_Assay Hepatocyte_Assay Hepatocyte Glucose Uptake Assay EC50->Hepatocyte_Assay Kinetics->Islet_Assay Kinetics->Hepatocyte_Assay Insulin_Secretion Quantify Insulin Secretion Islet_Assay->Insulin_Secretion Glucose_Uptake Measure Glucose Uptake Hepatocyte_Assay->Glucose_Uptake Binding_Assay Binding Site Analysis (e.g., Crystallography) Insulin_Secretion->Binding_Assay Glucose_Uptake->Binding_Assay Allosteric_Site Confirm Allosteric Binding Site Binding_Assay->Allosteric_Site

Caption: Experimental workflow for the in vitro characterization of a glucokinase activator.

Conclusion

The in vitro characterization of this compound confirms its role as a potent allosteric activator of glucokinase. It enhances the enzyme's catalytic efficiency, leading to increased glucose-stimulated insulin secretion in pancreatic β-cells and enhanced glucose uptake in hepatocytes. The data and protocols presented in this guide provide a robust framework for the evaluation of this compound and other novel glucokinase activators, which are crucial for the development of new therapeutic agents for type 2 diabetes. Despite its promising in vitro profile, it is important to note that the clinical development of this compound was halted due to a lack of sustained efficacy and an increased risk of hypoglycemia and dyslipidemia.[13][14] This highlights the complexity of translating in vitro potency to in vivo therapeutic benefit and underscores the need for comprehensive preclinical and clinical evaluation.

References

MK-0941's effect on insulin secretion pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of MK-0941 on Insulin (B600854) Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective, orally active, allosteric glucokinase activator (GKA) developed for the potential treatment of type 2 diabetes.[1][2] Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[3] By activating GK, this compound enhances glucose sensing and metabolism, leading to a potentiation of glucose-stimulated insulin secretion (GSIS). This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on enzymatic and cellular pathways, and its impact on glycemic control in preclinical and clinical settings. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate a deeper understanding for research and development professionals.

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions by binding to an allosteric site on the glucokinase (GK) enzyme, which is distinct from the active site where glucose binds.[3][4] This binding event induces a conformational change in the enzyme, effectively "locking" it in a more active state.[5] This allosteric activation has two primary consequences on GK kinetics:

  • Increased Affinity for Glucose: this compound significantly lowers the glucose concentration required for half-maximal enzyme activity (S₀.₅), making the enzyme more sensitive to glucose.[6]

  • Increased Maximum Velocity (Vmax): The compound increases the maximum rate of glucose phosphorylation.[6]

In the context of pancreatic β-cells, this enhanced GK activity accelerates the rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[7] The subsequent increase in the ATP:ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. This triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺, which is the ultimate signal for the exocytosis of insulin-containing granules.[7]

Signaling Pathway Diagram

MK0941_Pathway cluster_ECF Extracellular Fluid cluster_Cell Pancreatic β-Cell Glucose_ECF Blood Glucose GLUT2 GLUT2 Transporter Glucose_ICF Intracellular Glucose GLUT2->Glucose_ICF Transport GK Glucokinase (GK) (Inactive) Glucose_ICF->GK Substrate GK_Active Activated GK Complex MK0941 This compound MK0941->GK Allosteric Binding G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP:ADP Ratio Glycolysis->ATP K_ATP K-ATP Channel (Closure) ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion (Exocytosis) Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.

Quantitative Data Summary

The effects of this compound have been quantified across enzymatic, cellular, and whole-organism levels.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound
ParameterConditionValueReference
GK Activation (EC₅₀) Recombinant human GK, 2.5 mM Glucose0.240 µM (240 nM)[6][8]
Recombinant human GK, 10 mM Glucose0.065 µM (65 nM)[6][8]
GK Kinetics 1 µM this compound on recombinant human GK↓ S₀.₅ for glucose from 6.9 to 1.4 mM[6]
↑ Vmax by 1.5-fold[6]
Insulin Secretion 10 µM this compound on isolated rat islets17-fold increase[6]
Hepatocyte Glucose Uptake 10 µM this compound on isolated rat hepatocytesUp to 18-fold increase[6]
Table 2: Preclinical and Clinical Efficacy of this compound
Study TypeModel / PopulationKey FindingReference
Preclinical (in vivo) Nondiabetic dogs (Oral Glucose Tolerance Test)Up to 48% reduction in total AUC plasma glucose (0-2h)[6]
High-fat diet-fed miceDose-dependent reduction in blood glucose[2]
Clinical Trial (Phase II) Patients with T2D on stable insulin glargine-0.8% maximal placebo-adjusted mean change in A1C at 14 weeks[4]
(NCT00767000)-37 mg/dL maximal placebo-adjusted mean change in 2-h post-meal glucose at 14 weeks[4]
No significant effect on fasting plasma glucose[4]
Glycemic improvements were not sustained by 30 weeks[4]
Increased incidence of hypoglycemia and elevated triglycerides[4][9]

Detailed Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize GKAs like this compound. Note: These are standardized protocols; specific parameters in the original proprietary studies may have varied slightly.

Glucokinase Activation Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose phosphorylation by GK by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by G6P dehydrogenase (G6PDH).

Objective: To determine the EC₅₀ and other kinetic parameters of this compound on recombinant human glucokinase.

Principle: GK + Glucose + ATP → G6P + ADP G6P + NADP⁺ ---(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H⁺

The rate of NADPH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP solution

  • NADP⁺ solution

  • Glucose solutions (variable concentrations)

  • This compound (or other test compound) in DMSO

  • 384-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction mixture in the assay buffer containing ATP (e.g., 5 mM), NADP⁺ (e.g., 1 mM), MgCl₂, and G6PDH.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add this compound at various concentrations (typically a serial dilution) to the wells. Include DMSO-only wells as a vehicle control.

  • Add recombinant glucokinase to all wells to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

  • Initiate the reaction by adding glucose at a fixed concentration (e.g., 2.5 mM or 10 mM).

  • Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Calculate the reaction rate (V) from the linear portion of the absorbance curve.

  • Plot the reaction rate against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.[10]

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This ex vivo assay assesses the ability of a compound to potentiate insulin release from intact pancreatic islets in response to glucose.

Objective: To quantify the effect of this compound on insulin secretion at basal and stimulatory glucose concentrations.

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents (e.g., Wistar rats) using a standard collagenase digestion method, followed by purification using a density gradient.[11]

  • Islet Culture: Culture the isolated islets overnight in a controlled environment (e.g., RPMI-1640 medium, 37°C, 5% CO₂) to allow recovery.[7]

  • Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 10-20 islets per well/tube). Pre-incubate them for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low, non-stimulatory concentration of glucose (e.g., 2-3 mM).[7][12]

  • Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB buffer, with or without this compound (and/or vehicle control), and incubate for a defined period (e.g., 60 minutes). At the end of the incubation, collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Replace the basal buffer with a high-glucose KRB buffer (e.g., 16.7 mM), again with or without this compound, and incubate for another period (e.g., 60 minutes). Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a species-specific Insulin ELISA kit.[1]

  • Data Analysis: Normalize insulin secretion to islet number or total protein/DNA content. Calculate the stimulation index (High Glucose Insulin / Low Glucose Insulin) for each condition to assess islet function and the potentiation by the test compound.

Experimental Workflow Diagram

GSIS_Workflow cluster_prep Preparation cluster_assay GSIS Assay Protocol cluster_analysis Analysis p1 Islet Isolation (Collagenase Digestion) p2 Islet Purification (Density Gradient) p1->p2 p3 Overnight Culture (Recovery Phase) p2->p3 a1 Pre-incubation (Low Glucose KRB Buffer, 1-2h) p3->a1 a2 Basal Incubation (Low Glucose +/- this compound, 1h) a1->a2 a3 Collect Basal Supernatant a2->a3 a4 Stimulated Incubation (High Glucose +/- this compound, 1h) a2->a4 Buffer Change a5 Collect Stimulated Supernatant a4->a5 an1 Insulin Quantification (ELISA) a5->an1 an2 Data Normalization (per islet or protein) an1->an2 an3 Calculate Stimulation Index & Compare Conditions an2->an3

Caption: A typical experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Conclusion and Future Outlook

This compound is a potent glucokinase activator that robustly enhances glucose-stimulated insulin secretion by directly targeting the β-cell's glucose-sensing machinery. Its mechanism of action is well-defined, and its effects have been quantified in detail from the enzymatic to the clinical level. While initial clinical studies showed significant improvements in postprandial glucose control, the effects were not sustained, and off-target effects like hypoglycemia and hypertriglyceridemia were observed.[4]

Later research comparing this compound to the successful GKA dorzagliatin (B607184) suggests that the "all-or-none" maximal stimulation induced by this compound, especially at low glucose concentrations, may lead to β-cell stress and a loss of efficacy over time.[5][10] This contrasts with newer GKAs that induce a more glucose-dependent, physiological potentiation of insulin secretion. The technical data and methodologies presented here for this compound provide a critical case study for drug development professionals, highlighting the nuanced challenges in modulating central metabolic pathways and informing the design of next-generation antidiabetic therapies.

References

The Allosteric Binding Site of MK-0941 on Human Glucokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GCK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and a mediator of glucose disposal in the liver. Its unique kinetic properties make it a prime therapeutic target for type 2 diabetes. MK-0941 is a potent allosteric activator of human glucokinase that has been extensively studied for its glucose-lowering effects. This technical guide provides an in-depth overview of the binding site of this compound on human glucokinase, detailing the quantitative aspects of this interaction, the experimental protocols used to elucidate it, and the resultant signaling pathways.

Data Presentation: Quantitative Analysis of this compound and Glucokinase Interaction

The interaction of this compound with human glucokinase has been characterized by its significant impact on the enzyme's kinetics. This compound is an allosteric activator, meaning it binds to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's activity. This allosteric binding site is located approximately 20 Å away from the catalytic glucose-binding site.[1]

Table 1: In Vitro Efficacy of this compound on Recombinant Human Glucokinase
ParameterConditionValueReference
EC50 2.5 mM Glucose240 nM[2][3][4][5]
10 mM Glucose65 nM[2][3][4][5]
S0.5 for Glucose Without this compound6.9 mM[2]
With 1 µM this compound1.4 mM[2]
Vmax With 1 µM this compound1.5-fold increase[2]
Table 2: Key Amino Acid Residues in the Allosteric Binding Site for Activators
ResidueInteraction with Allosteric ActivatorsReference
Arginine 63 (Arg63) Key residue involved in hydrogen-bond formation with allosteric activators.[1][1]
Tyrosine 214 (Tyr214) Strong interaction with the phenyl ring of this compound, contributing to a high-energy barrier for the open-to-close transition of the enzyme.[6][6]
Valine 455 (V455) Hydrophobic interaction with allosteric activators.

Experimental Protocols

The characterization of the this compound binding site on glucokinase has been achieved through a combination of X-ray crystallography, enzyme kinetics, and site-directed mutagenesis.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of human glucokinase in complex with this compound.

1.1. Protein Expression and Purification:

  • Human glucokinase is expressed in a suitable system, such as E. coli.

  • The expressed protein is purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

1.2. Crystallization:

  • The purified glucokinase is concentrated to an appropriate level (e.g., 10-20 mg/mL).

  • The protein is co-crystallized with glucose and this compound. This is typically achieved using the sitting-drop or hanging-drop vapor diffusion method.

  • A screening process is conducted with various crystallization conditions (precipitants, buffers, pH, and temperature) to obtain diffraction-quality crystals.

1.3. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved using molecular replacement, using a previously determined glucokinase structure as a search model.

  • The electron density map is interpreted to build the atomic model of the glucokinase-MK-0941 complex, revealing the precise binding interactions.

Enzyme Kinetic Assays for Functional Characterization

A coupled-enzyme assay is commonly used to measure the activity of glucokinase and the effect of activators like this compound.

2.1. Principle:

  • Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).

  • Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH.

  • The rate of NADPH production is monitored by the increase in absorbance at 340 nm, which is proportional to the glucokinase activity.

2.2. Reagents:

  • Assay buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • ATP

  • NADP+

  • Glucose

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound (dissolved in DMSO)

2.3. Procedure:

  • EC50 Determination:

    • Reactions are set up with a fixed concentration of glucose (e.g., 2.5 mM or 10 mM) and varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The absorbance at 340 nm is measured kinetically in a plate reader.

    • The initial rates are plotted against the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50.

  • S0.5 and Vmax Determination:

    • Reactions are performed with a fixed concentration of this compound (e.g., 1 µM) and varying concentrations of glucose.

    • The initial rates are measured and plotted against the glucose concentration.

    • The data are fitted to the Hill equation to determine the S0.5 (the glucose concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).

Site-Directed Mutagenesis for Identifying Key Residues

This technique is used to substitute specific amino acids in the allosteric site to assess their importance in this compound binding and the subsequent activation of the enzyme.

3.1. Mutagenesis:

  • A plasmid containing the human glucokinase cDNA is used as a template.

  • Primers containing the desired mutation (e.g., replacing Arg63 or Tyr214 with alanine) are designed.

  • Polymerase chain reaction (PCR) is used to introduce the mutation into the plasmid.

  • The parental, non-mutated template DNA is digested using the DpnI enzyme.

3.2. Expression and Characterization of Mutant Enzyme:

  • The mutated plasmid is transformed into E. coli for protein expression.

  • The mutant glucokinase protein is purified.

  • The kinetic properties of the mutant enzyme (S0.5 for glucose, Vmax) are determined in the presence and absence of this compound using the enzyme kinetic assay described above.

  • A significant change in the activation by this compound compared to the wild-type enzyme indicates the importance of the mutated residue in the binding or conformational changes induced by the activator.

Mandatory Visualization

Glucokinase Activation Signaling Pathway

Glucokinase_Activation_Pathway Glucokinase Activation and Downstream Signaling cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GCK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation MK0941 This compound MK0941->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis (Hepatocyte) G6P->Glycogen in Liver ATP Increased ATP/ADP Ratio Glycolysis->ATP K_channel ATP-sensitive K+ Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin (B600854) Secretion Ca_influx->Insulin_secretion in Pancreas

Caption: Glucokinase activation by this compound enhances glucose metabolism, leading to insulin secretion.

Experimental Workflow for Characterizing this compound Binding

Experimental_Workflow Workflow for Characterizing this compound Binding to Glucokinase cluster_protein Protein Production cluster_structural Structural Analysis cluster_functional Functional Analysis Expression Expression of Human Glucokinase Purification Purification Expression->Purification Crystallization Co-crystallization (GCK + Glucose + this compound) Purification->Crystallization Kinetics Enzyme Kinetic Assays Purification->Kinetics Mutagenesis Site-Directed Mutagenesis Purification->Mutagenesis Xray X-ray Diffraction Crystallization->Xray Structure 3D Structure Determination Xray->Structure BindingSite Identification of Binding Site Structure->BindingSite EC50 Determine EC50 Kinetics->EC50 S05_Vmax Determine S0.5 & Vmax Kinetics->S05_Vmax MutantKinetics Kinetic Analysis of Mutant Enzymes Mutagenesis->MutantKinetics ResidueID Identify Key Binding Residues MutantKinetics->ResidueID

Caption: A multi-faceted approach to elucidate the binding and functional effects of this compound.

Logical Relationship of Glucokinase Activation

Logical_Relationship Logical Flow of Glucokinase Activation by this compound MK0941 This compound AllostericSite Binds to Allosteric Site (~20 Å from active site) MK0941->AllostericSite Conformation Induces Conformational Change AllostericSite->Conformation Stabilization Stabilizes Active 'Closed' Conformation Conformation->Stabilization GlucoseAffinity Increases Affinity for Glucose (Lower S0.5) Stabilization->GlucoseAffinity CatalyticRate Increases Catalytic Rate (Higher Vmax) Stabilization->CatalyticRate Phosphorylation Enhanced Glucose Phosphorylation GlucoseAffinity->Phosphorylation CatalyticRate->Phosphorylation MetabolicEffect Downstream Metabolic Effects Phosphorylation->MetabolicEffect

Caption: The mechanism of this compound action, from binding to metabolic outcome.

References

The Impact of MK-0941 on Hepatic Glucose Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MK-0941, a potent allosteric glucokinase activator (GKA), has been a subject of significant interest in the development of therapies for type 2 diabetes. Glucokinase (GK) plays a pivotal role in hepatic glucose metabolism, acting as a glucose sensor and catalyzing the rate-limiting step of glucose phosphorylation.[1][2][3] This document provides an in-depth technical guide on the core aspects of this compound's impact on the liver, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action in the Liver

This compound functions by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[4] This binding event induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal velocity (Vmax).[5] In the liver, this activation of GK leads to a cascade of effects aimed at lowering blood glucose levels. Specifically, it promotes the conversion of glucose to glucose-6-phosphate (G6P), which in turn stimulates downstream pathways of hepatic glucose disposal, including glycogen (B147801) synthesis and glycolysis.[1][4] By increasing the rate of glucose phosphorylation, this compound effectively enhances the liver's capacity to take up and metabolize glucose, thereby reducing hepatic glucose production.[1][6]

Quantitative Impact of this compound on Hepatic and Systemic Glucose Metabolism

The following tables summarize the key quantitative findings from various preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Human Glucokinase

ParameterConditionValueReference
EC50 2.5 mM Glucose240 nM[5][7]
10 mM Glucose65 nM[5][7]
S0.5 for Glucose Control6.9 mM[5][7]
1 µM this compound1.4 mM[5][7]
Vmax 1 µM this compound1.5-fold increase[5]

Table 2: Effects of this compound on Hepatic Glucose Metabolism in Preclinical Models

ModelTreatmentEffect on Glucose UptakeEffect on Glucose ProductionOther Notable EffectsReference
Isolated Rat Hepatocytes 10 µM this compoundUp to 18-fold increase--[5]
Goto-Kakizaki Rats (20-week treatment) This compoundTendency to decreaseTendency to increaseIncreased G6Pase activity[8][9][10]

Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (14-Week Data)

ParameterTreatment GroupPlacebo-Adjusted Change from BaselineReference
A1C This compound (all doses)-0.8%[6][11][12]
2-hour Post-Meal Glucose This compound (all doses)-37 mg/dL (-2.1 mmol/L)[6][11][12]
Fasting Plasma Glucose This compound (all doses)No significant difference[6][11][12]

Key Experimental Protocols

In Vitro Glucokinase Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) and other kinetic parameters of this compound on recombinant human glucokinase.

Methodology:

  • Enzyme and Substrates: Recombinant human glucokinase is incubated in a reaction mixture containing varying concentrations of glucose (e.g., 2.5 mM and 10 mM), ATP, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+).

  • Compound Addition: this compound is added at a range of concentrations.

  • Reaction and Detection: The rate of glucose-6-phosphate production is measured spectrophotometrically by monitoring the increase in NADPH absorbance at 340 nm.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. S0.5 (glucose concentration at half-maximal velocity) and Vmax are determined from Michaelis-Menten plots in the presence and absence of the activator.[5][7]

Liver Perfusion Study in Rodent Models

Objective: To assess the direct effects of this compound on hepatic glucose uptake, production, and utilization in an ex vivo setting.

Methodology:

  • Animal Model: Goto-Kakizaki rats, a model of non-obese type 2 diabetes, are often used.[8][9][10]

  • Surgical Preparation: The rats are anesthetized, and the portal vein and inferior vena cava are cannulated to allow for perfusion of the liver.

  • Perfusion Medium: The liver is perfused with a Krebs-Henseleit bicarbonate buffer containing physiological concentrations of substrates and, in the experimental group, this compound. To trace glucose metabolism, [U-13C]-glucose can be included in the perfusate.

  • Sample Collection: Perfusate samples are collected from the inflow and outflow to measure glucose concentrations and isotopic enrichment.

  • Data Analysis: Hepatic glucose uptake is calculated as the difference between the inflow and outflow glucose concentrations. Hepatic glucose production is determined by the dilution of the labeled glucose. Hepatic glucose utilization is the net difference between glucose uptake and production.[8][9]

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental considerations related to this compound's action in the liver.

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose Glucose GK Glucokinase (GK) Glucose->GK Phosphorylation Glucose->GK G6P Glucose-6-Phosphate (G6P) GK->G6P MK0941 This compound MK0941->GK Allosteric Activation Glycogen Glycogen (Storage) G6P->Glycogen Glycogenesis Pyruvate Pyruvate G6P->Pyruvate Glycolysis TCA TCA Cycle Pyruvate->TCA Lipids Fatty Acids / Triglycerides Pyruvate->Lipids De Novo Lipogenesis

Caption: Signaling pathway of this compound in a hepatocyte.

G cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis Animal Goto-Kakizaki Rat Anesthesia Anesthesia Animal->Anesthesia Cannulation Cannulation of Portal Vein & IVC Anesthesia->Cannulation Liver Isolated Liver Cannulation->Liver Perfusate Perfusion Medium (+/- this compound, [U-13C]-Glucose) Perfusate->Liver Inflow Inflow Sample Outflow Outflow Sample Liver->Outflow Measurement Measure Glucose & Isotopic Enrichment Outflow->Measurement Calculation Calculate: - Glucose Uptake - Glucose Production - Glucose Utilization Measurement->Calculation

Caption: Experimental workflow for a liver perfusion study.

G cluster_effects Dual Effects in Liver cluster_outcomes Clinical Observations MK0941 This compound GK_Activation Glucokinase Activation MK0941->GK_Activation Glucose_Lowering Increased Hepatic Glucose Disposal GK_Activation->Glucose_Lowering Lipid_Increase Increased De Novo Lipogenesis GK_Activation->Lipid_Increase Hypoglycemia Hypoglycemia Risk Glucose_Lowering->Hypoglycemia Hyperlipidemia Hypertriglyceridemia Lipid_Increase->Hyperlipidemia

References

The Selectivity of MK-0941 for Glucokinase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0941 is a synthetic, orally active allosteric activator of glucokinase (GK), also known as hexokinase IV. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[1][2] The activation of glucokinase is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus. A critical aspect of the pharmacological profile of any glucokinase activator (GKA) is its selectivity for glucokinase over other members of the hexokinase family (hexokinase I, II, and III), which are responsible for glucose phosphorylation in other tissues. High selectivity is crucial to minimize off-target effects and potential adverse events. This technical guide provides an in-depth analysis of the selectivity of this compound for glucokinase, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Quantitative Selectivity Data

This compound demonstrates a high degree of selectivity for human glucokinase over other human hexokinase isoforms. The compound acts as a potent activator of glucokinase, significantly increasing the enzyme's affinity for glucose.

ParameterHuman Glucokinase (Hexokinase IV)Other Human Hexokinase Isoforms (I, II, III)Fold Selectivity
Activation Potent allosteric activatorNo significant activation≥100-fold[3][4]
EC50 (at 2.5 mM Glucose) 240 nM[2][5]Not ApplicableNot Applicable
EC50 (at 10 mM Glucose) 65 nM[5]Not ApplicableNot Applicable

Mechanism of Action: Allosteric Activation

This compound functions as a non-essential, mixed-type allosteric activator of glucokinase.[6] It binds to a site distinct from the glucose-binding site, inducing a conformational change in the enzyme.[2] This conformational change leads to an increase in both the enzyme's affinity for glucose (a lower S0.5 or Km) and its maximal velocity (Vmax) of glucose phosphorylation.[1][2]

The following diagram illustrates the allosteric activation of glucokinase by this compound.

Mechanism of Allosteric Glucokinase Activation by this compound cluster_0 Inactive State cluster_1 Active State GK_inactive Glucokinase (Inactive Conformation) GK_active Glucokinase (Active Conformation) GK_inactive->GK_active Conformational Change G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation ADP ADP GK_active->ADP Glucose Glucose Glucose->GK_inactive MK0941 This compound MK0941->GK_inactive ATP ATP ATP->GK_active

Caption: Allosteric activation of glucokinase by this compound.

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

The activation of glucokinase by this compound in pancreatic β-cells enhances glucose sensing and stimulates insulin (B600854) secretion in a glucose-dependent manner. This signaling cascade is a key mechanism for the glucose-lowering effects of the compound.

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake GK Glucokinase GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation MK0941 This compound MK0941->GK Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: Glucokinase activation by this compound stimulates insulin secretion.

Experimental Protocols

The selectivity of this compound for glucokinase over other hexokinase isoforms is determined using in vitro enzyme activity assays. A common method is the coupled enzyme assay, which spectrophotometrically measures the rate of glucose-6-phosphate production.

Coupled Enzyme Assay for Glucokinase and Hexokinase Activity

Objective: To determine the enzymatic activity of glucokinase (or other hexokinases) in the presence and absence of this compound.

Principle: The phosphorylation of glucose to glucose-6-phosphate by glucokinase is coupled to the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PDH). This second reaction reduces NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm. The rate of NADPH production is directly proportional to the glucokinase activity.

Materials:

  • Recombinant human glucokinase, hexokinase I, II, and III

  • This compound

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, ATP, and NADP+.

  • Enzyme and Compound Incubation: In the wells of a microplate, add the reaction mixture, G6PDH, and the respective hexokinase isoform (glucokinase, hexokinase I, II, or III). Add varying concentrations of this compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of glucose.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each condition. For glucokinase activation, plot the velocity against the this compound concentration to determine the EC50 value. For selectivity assessment, compare the activity of each hexokinase isoform in the presence of a high concentration of this compound to the basal activity.

The following diagram outlines the workflow for this experimental protocol.

Experimental Workflow for Glucokinase Selectivity Assay Start Start Prep_Mix Prepare Reaction Mixture (Buffer, ATP, NADP+, MgCl2) Start->Prep_Mix Add_Enzymes Add Hexokinase Isoform and G6PDH to Microplate Prep_Mix->Add_Enzymes Add_Compound Add this compound or Vehicle Add_Enzymes->Add_Compound Initiate Initiate Reaction with Glucose Add_Compound->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate Reaction Velocity and Determine EC50/Selectivity Measure->Analyze End End Analyze->End

Caption: Workflow for the coupled enzyme assay.

Conclusion

This compound is a potent and highly selective allosteric activator of glucokinase. The quantitative data from in vitro enzymatic assays demonstrate its preferential activity for glucokinase over other hexokinase isoforms by a factor of at least 100-fold. This selectivity is a critical attribute, as it suggests a lower potential for off-target effects related to the modulation of glucose metabolism in tissues where other hexokinases are predominant. The detailed understanding of its mechanism of action and the robust experimental protocols for assessing its selectivity are essential for the continued research and development of glucokinase activators as a therapeutic class for type 2 diabetes. However, it is important to note that despite its promising preclinical profile, the clinical development of this compound was associated with challenges, including a lack of sustained glycemic control and an increased incidence of hypoglycemia and hypertriglyceridemia.[2]

References

The Rise and Fall of MK-0941: A Technical Guide to a Glucokinase Activator's Intellectual Property and Scientific Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0941, a selective, orally active, allosteric glucokinase (GK) activator, emerged from the laboratories of Merck Sharp & Dohme Corp. as a promising therapeutic agent for the treatment of type 2 diabetes.[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to trigger insulin (B600854) secretion and in hepatocytes to enhance glucose uptake and glycogen (B147801) synthesis.[2] By activating GK, this compound was designed to amplify these natural glucose-regulating pathways.[2] This technical guide provides an in-depth analysis of the intellectual property, patent landscape, and the scientific journey of this compound, from its preclinical promise to the clinical findings that ultimately led to the discontinuation of its development.

Intellectual Property and Patent Landscape

A key area of patent protection for pharmaceutical compounds lies in their chemical structure (composition of matter). Patents filed by Merck and other pharmaceutical companies in the early 2000s cover broad classes of compounds identified as glucokinase activators.[3][4] These patents typically define a core chemical scaffold and then claim numerous variations of substituents at different positions, a strategy intended to protect a wide range of potentially active molecules.

Further patent protection is often sought for specific formulations that enhance a drug's stability, bioavailability, or patient compliance. For a compound like this compound, this could include patents on specific salt forms, crystalline structures (polymorphs), or combination therapies with other anti-diabetic agents. For instance, Merck has patents covering the combination of glucokinase activators with other diabetes drugs like DPP-IV inhibitors.[3]

Finally, "method of use" patents protect the application of a compound for treating a specific disease. In the case of this compound, this would involve claims for its use in treating type 2 diabetes and related metabolic disorders.

While the specific patent covering the exact molecule this compound, identified as 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide, is not explicitly detailed in the readily available search results, the broader patenting strategy for glucokinase activators by Merck provides a framework for understanding its intellectual property protection.[5]

Mechanism of Action: The Glucokinase Signaling Pathway

This compound functions by allosterically activating glucokinase, a key enzyme in glucose metabolism. The downstream effects of this activation differ in a tissue-specific manner, primarily impacting pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the primary glucose sensor.[6] Increased glucose levels lead to a higher rate of glucose phosphorylation by GK, which in turn increases the ATP/ADP ratio within the cell. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing depolarization of the cell membrane. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[7] this compound enhances this process by increasing the affinity of glucokinase for glucose, leading to greater insulin secretion at any given glucose concentration.[2]

G cluster_pancreas Pancreatic β-Cell Glucose Glucose GK Glucokinase (GK) Glucose->GK MK0941 MK0941 MK0941->GK Activates Glucose6P Glucose-6-Phosphate GK->Glucose6P Glycolysis Glycolysis Glucose6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion G cluster_liver Hepatocyte Glucose Glucose GK Glucokinase (GK) Glucose->GK MK0941 MK0941 MK0941->GK Activates Glucose6P Glucose-6-Phosphate GK->Glucose6P Glycogen_Synth Glycogen Synthesis Glucose6P->Glycogen_Synth Glycolysis Glycolysis Glucose6P->Glycolysis Glucose_Uptake ↑ Hepatic Glucose Uptake Glycogen_Synth->Glucose_Uptake Glycolysis->Glucose_Uptake G Start Methyl 3,5-dihydroxybenzoate Step1 Mono-O-arylation Start->Step1 Reagent1 2-ethanesulfonyl- 5-chloropyridine Reagent1->Step1 Intermediate1 Arylated Intermediate Step1->Intermediate1 Step2 O-alkylation Intermediate1->Step2 Reagent2 Alkylation Agent Reagent2->Step2 Intermediate2 Alkylated Intermediate Step2->Intermediate2 Step3 Final Coupling Intermediate2->Step3 Reagent3 1-methyl-1H-pyrazol-3-amine Reagent3->Step3 MK0941 This compound Step3->MK0941

References

A Guide to the Synthesis of MK-0941: A Potent Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key publications and methodologies for the synthesis of MK-0941, a potent glucokinase activator. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategy: A Second-Generation Approach

The most robust and large-scale synthesis of this compound is detailed in a second-generation process developed by Yoshikawa et al.[1][2][3]. This approach significantly improves upon earlier methods, achieving a high overall yield and purity through a highly selective mono-O-arylation and a subsequent O-alkylation as the key transformations. This optimized route boasts a 56% overall yield with greater than 99% purity, making it suitable for large-scale production.[1]

The synthesis begins with readily available starting materials and proceeds through a series of key intermediates. Below is a detailed breakdown of the experimental procedures for each step.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate (B8624769)

The synthesis of the starting material, methyl 3,5-dihydroxybenzoate, can be achieved via Fischer esterification of 3,5-dihydroxybenzoic acid.[4][5]

Reaction:

  • 3,5-dihydroxybenzoic acid is reacted with methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

  • The reaction mixture is heated to 80-85°C for 2 hours.[5]

  • Methanol is subsequently removed by distillation.[5]

Purification:

  • The crude product is purified by crystallization from a 5% methanol solution.[5]

Step 2: Synthesis of 2-Ethanesulfonyl-5-chloropyridine

This key coupling partner can be prepared from 2-amino-5-chloropyridine. The synthesis involves a diazotization reaction followed by substitution with a sulfur-containing nucleophile and subsequent oxidation.

Step 3: Selective Mono-O-arylation

This crucial step involves the selective reaction of one of the hydroxyl groups of methyl 3,5-dihydroxybenzoate with 2-ethanesulfonyl-5-chloropyridine. The high selectivity of this reaction is a key feature of the second-generation synthesis.

Step 4: Synthesis of the Chiral Side-Chain: (S)-1-(Triisopropylsilyloxy)propan-2-yl Methanesulfonate

The chiral side-chain is introduced via an O-alkylation reaction. The synthesis of the chiral mesylate begins with the protection of one of the hydroxyl groups of (S)-propane-1,2-diol.

Protection:

  • (S)-propane-1,2-diol is reacted with triisopropylsilyl chloride (TIPSCl) to selectively protect the primary hydroxyl group, affording (S)-1-(triisopropylsilyloxy)propan-2-ol.

Mesylation:

  • The resulting secondary alcohol is then converted to the corresponding mesylate by reaction with methanesulfonyl chloride in the presence of a base.

Step 5: O-Alkylation

The mono-O-arylated intermediate from Step 3 is then alkylated with the chiral mesylate from Step 4. This reaction proceeds via an SN2 mechanism.

Step 6: Amide Formation and Deprotection

The final steps of the synthesis involve the formation of the amide bond and the removal of the silyl (B83357) protecting group.

Amide Coupling:

  • The methyl ester of the O-alkylated intermediate is converted to the corresponding amide by reaction with 1-methyl-1H-pyrazol-3-amine.

Deprotection:

  • The triisopropylsilyl (TIPS) protecting group is removed under appropriate conditions to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the second-generation synthesis of this compound.

StepReactantsProductYieldPurityReference
Overall Process Methyl 3,5-dihydroxybenzoate, 2-ethanesulfonyl-5-chloropyridine, (S)-1-(TIPS-oxy)propan-2-yl mesylateThis compound56%>99%[1]

Visualizing the Synthesis: A Step-by-Step Workflow

The following diagram illustrates the logical flow of the key synthetic steps for producing this compound.

MK0941_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product SM1 Methyl 3,5-dihydroxybenzoate Int1 Methyl 3-((6-(ethylsulfonyl)pyridin-3-yl)oxy)-5-hydroxybenzoate SM1->Int1 Selective Mono-O-arylation SM2 2-Ethanesulfonyl-5-chloropyridine SM2->Int1 SM3 (S)-Propane-1,2-diol Int2 (S)-1-(Triisopropylsilyloxy)propan-2-ol SM3->Int2 Silyl Protection Int4 Methyl 3-((6-(ethylsulfonyl)pyridin-3-yl)oxy)-5-(((S)-2-(triisopropylsilyloxy)-1-methylethyl)oxy)benzoate Int1->Int4 O-Alkylation Int3 (S)-1-(Triisopropylsilyloxy)propan-2-yl methanesulfonate Int2->Int3 Mesylation Int3->Int4 Int5 3-((6-(Ethylsulfonyl)pyridin-3-yl)oxy)-5-(((S)-2-hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)benzamide Int4->Int5 Amide Coupling FP This compound Int5->FP Deprotection Glucokinase_Activation_Pathway cluster_cell Hepatocyte / Pancreatic β-cell cluster_downstream Downstream Effects Glucose Glucose GK Glucokinase (GK) Glucose->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation MK0941 This compound MK0941->GK Allosteric Activation Glycogen Glycogen Synthesis (Liver) G6P->Glycogen Insulin Insulin Secretion (Pancreas) G6P->Insulin

References

Methodological & Application

Application Notes and Protocols: MK-0941 In Vitro Assay for Glucokinase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), or hexokinase IV, serves as a principal glucose sensor in mammals, playing a pivotal role in maintaining glucose homeostasis.[1][2][3] It is primarily expressed in pancreatic β-cells and liver hepatocytes.[2][4] In β-cells, glucokinase-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[3][5][6] In the liver, it facilitates the uptake and storage of glucose as glycogen.[2][7] Glucokinase activators (GKAs) are small-molecule compounds that enhance the activity of the glucokinase enzyme.[8][9] MK-0941 is a selective, allosteric glucokinase activator that has been investigated for its potential as a therapeutic agent for type 2 diabetes.[10][11] These application notes provide detailed protocols for in vitro assays to characterize the activation of glucokinase by this compound.

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as a glucose sensor, coupling blood glucose levels to insulin secretion. An increase in blood glucose leads to a higher rate of glucose phosphorylation by glucokinase. This elevates the intracellular ATP/ADP ratio, causing the closure of ATP-sensitive potassium (K-ATP) channels. The subsequent depolarization of the cell membrane opens voltage-gated calcium channels, leading to an influx of Ca2+, which in turn triggers the exocytosis of insulin-containing granules.[5][9]

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Blood_Glucose ↑ Blood Glucose GLUT2 GLUT2 Transporter Blood_Glucose->GLUT2 Uptake Glucose_in ↑ Intracellular Glucose GLUT2->Glucose_in Glucokinase Glucokinase (GK) Glucose_in->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_Channel K-ATP Channel (Closure) ATP_ADP->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->Ca_Channel Ca_influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis Insulin_Release Insulin Secretion Insulin_Exocytosis->Insulin_Release Release MK_0941 This compound MK_0941->Glucokinase Allosteric Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells and the action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound on glucokinase activation from published studies.

Table 1: Potency of this compound on Recombinant Human Glucokinase

ParameterConditionValueReference
EC₅₀2.5 mM Glucose240 nM[11][12]
EC₅₀10 mM Glucose65 nM[11][12]

Table 2: Efficacy of this compound on Recombinant Human Glucokinase Kinetics

ParameterConditionEffect of 1 µM this compoundReference
S₀.₅ (for Glucose)-Lowered from 6.9 mM to 1.4 mM[11][12]
Vₘₐₓ-Increased by 1.5-fold[12]

Table 3: Cellular Activity of this compound

AssaySystemThis compound ConcentrationEffectReference
Insulin SecretionIsolated Rat Islets of Langerhans10 µM17-fold increase[12]
Glucose UptakeIsolated Rat Hepatocytes10 µMUp to 18-fold increase[12]
Glucose PhosphorylationHepatocytes30 µM18-fold increase[11]

Experimental Protocols

Recombinant Human Glucokinase Enzyme Activity Assay

This protocol describes a coupled-enzyme assay to determine the activation of recombinant human glucokinase by this compound. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm or fluorescence.[13]

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Solutions (GK, G6PDH), Substrates (Glucose, ATP, NADP+), and this compound dilutions Dispense Dispense Assay Buffer, This compound/DMSO, GK, G6PDH, NADP+, and ATP Reagents->Dispense Pre_Incubate Pre-incubate at 25°C Dispense->Pre_Incubate Initiate Initiate reaction by adding Glucose Pre_Incubate->Initiate Measure Measure NADPH production (Absorbance at 340 nm or Fluorescence Ex/Em = 340/460 nm) kinetically for 30-60 min Initiate->Measure Calculate_Rate Calculate reaction rates (V₀) from linear phase Measure->Calculate_Rate Plot_Data Plot V₀ vs. [this compound] Calculate_Rate->Plot_Data Determine_EC50 Determine EC₅₀ using non-linear regression (sigmoidal dose-response) Plot_Data->Determine_EC50

Caption: Workflow for the in vitro glucokinase activation assay.

Materials and Reagents:

  • Recombinant Human Glucokinase (GK)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 25 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4

  • 384-well, UV-transparent or black microplates

  • Microplate reader capable of kinetic absorbance or fluorescence measurement

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution series of this compound in DMSO. Further dilute these into Assay Buffer to achieve the final desired concentrations in the assay with a constant final DMSO concentration (e.g., ≤1%).

    • Prepare stock solutions of Glucose, ATP, and NADP+ in Assay Buffer.

    • Prepare working solutions of GK and G6PDH in Assay Buffer.

  • Assay Protocol (example for a 50 µL final volume):

    • To each well of a 384-well plate, add:

      • 25 µL of 2x Assay Buffer containing GK, G6PDH, ATP, and NADP+.

      • 5 µL of this compound dilution or DMSO (for control wells).

    • Mix and pre-incubate the plate for 10-15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of Glucose solution at various concentrations (e.g., 2.5 mM and 10 mM final concentrations).

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the increase in NADPH by monitoring absorbance at 340 nm or fluorescence (Excitation: ~340 nm, Emission: ~460 nm) every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • For EC₅₀ determination, plot the reaction velocity against the logarithm of the this compound concentration at a fixed glucose concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the EC₅₀ value.

    • To determine the effect on S₀.₅ and Vₘₐₓ, perform the assay with a matrix of varying glucose and this compound concentrations.

Insulin Secretion Assay in Isolated Pancreatic Islets

This protocol measures the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated rodent pancreatic islets.

Materials and Reagents:

  • Isolated pancreatic islets (e.g., from rat or mouse)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 3 mM and 16.7 mM)

  • This compound

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

  • Cell culture plates (e.g., 24-well)

Procedure:

  • Islet Preparation:

    • Isolate pancreatic islets using a standard collagenase digestion method.

    • Culture islets overnight to allow for recovery.

  • Insulin Secretion Assay:

    • Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) into a 24-well plate.

    • Pre-incubate the islets for 1-2 hours in KRBH buffer containing a low glucose concentration (e.g., 3 mM) to establish a basal secretion rate.

    • Remove the pre-incubation buffer and add fresh KRBH buffer containing low (3 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

    • At the end of the incubation, collect the supernatant from each well.

  • Insulin Measurement:

    • Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Express the results as the amount of insulin secreted (e.g., ng/islet/hour).

    • Compare insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations to determine the fold-increase in secretion.

Glucose Uptake Assay in Hepatocytes

This protocol measures the effect of this compound on glucose uptake in primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).

Materials and Reagents:

  • Primary hepatocytes or hepatocyte cell line

  • Culture medium

  • Glucose-free incubation buffer (e.g., Krebs-Ringer Phosphate buffer)

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • This compound

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture:

    • Plate hepatocytes in multi-well plates (e.g., 24- or 96-well) and allow them to adhere.

  • Glucose Uptake Assay:

    • Wash the cells with glucose-free buffer.

    • Pre-incubate the cells with this compound or vehicle control in glucose-free buffer for a specified time (e.g., 30-60 minutes).

    • Initiate glucose uptake by adding buffer containing the radiolabeled or fluorescent glucose analog.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement:

    • Lyse the cells.

    • If using a radiolabeled analog, measure the radioactivity in the cell lysates using a scintillation counter.

    • If using a fluorescent analog, measure the fluorescence of the cell lysates using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the glucose uptake to the protein concentration of the cell lysate.

    • Calculate the fold-increase in glucose uptake in this compound-treated cells compared to vehicle-treated controls.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound as a glucokinase activator. The recombinant enzyme assay is essential for determining direct enzymatic potency and mechanism, while the cell-based assays confirm the compound's activity in a more physiologically relevant context by measuring downstream effects such as insulin secretion and glucose uptake.[12][14] Researchers should optimize specific conditions, such as enzyme and substrate concentrations and incubation times, for their particular experimental setup.

References

Application Notes and Protocols for Measuring MK-0941 and Sitagliptin Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for cell-based assays to measure the activity of two distinct classes of anti-diabetic compounds: MK-0941, a glucokinase activator, and Sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction: Distinguishing this compound and Sitagliptin

It is crucial to differentiate between this compound and Sitagliptin (MK-0431), as they target different mechanisms in glucose homeostasis. This compound is a selective, allosteric glucokinase activator (GKA) that enhances glucose sensing in pancreatic β-cells and glucose metabolism in hepatocytes.[1][2] In contrast, Sitagliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4] DPP-4 is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[4][6]

This document provides distinct protocols to assess the cellular activity of each compound.

Cell-Based Assay for Measuring this compound (Glucokinase Activator) Activity

Principle

This compound allosterically activates glucokinase (GK), also known as hexokinase IV, a key enzyme in glucose metabolism.[1][7] In pancreatic β-cells, GK acts as a glucose sensor, controlling insulin secretion.[7][8] In the liver, GK facilitates glucose uptake and conversion to glycogen.[7] This assay measures the ability of this compound to enhance glucose uptake in a relevant cell line, such as the human hepatoma cell line HepG2.

Experimental Protocol: Glucose Uptake Assay

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • This compound

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport, negative control)

  • 96-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the culture medium with serum-free DMEM and incubate for 2-4 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in KRH buffer.

    • Wash the cells twice with PBS.

    • Add the diluted this compound to the respective wells. Include wells with KRH buffer only (basal control), insulin (positive control), and cytochalasin B (negative control).

    • Incubate the plate at 37°C for 1-3 hours.

  • Glucose Uptake:

    • Add 2-deoxy-D-[³H]-glucose (to a final concentration of 0.5 µCi/well) or 2-NBDG (to a final concentration of 100 µM) to each well.

    • Incubate for 10-20 minutes at 37°C.

  • Assay Termination and Measurement:

    • For 2-deoxy-D-[³H]-glucose:

      • Aspirate the glucose solution and wash the cells three times with ice-cold PBS to stop the uptake.

      • Lyse the cells with a lysis buffer (e.g., 0.1% SDS, 0.1 M NaOH).

      • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For 2-NBDG:

      • Aspirate the glucose solution and wash the cells three times with ice-cold PBS.

      • Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm).

  • Data Analysis:

    • Calculate the fold increase in glucose uptake relative to the basal control.

    • Determine the EC₅₀ value of this compound by plotting the glucose uptake against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: this compound Activity on Glucose Uptake in HepG2 Cells

Concentration (µM)Glucose Uptake (Fold Change vs. Basal)Standard Deviation
0 (Basal)1.000.08
0.011.150.10
0.11.420.12
12.100.15
102.850.21
302.950.23
Insulin (100 nM)3.500.25
Cytochalasin B (20 µM)0.250.05

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Signaling Pathway and Experimental Workflow Diagrams

GKA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis MK0941 This compound MK0941->GK Activates

Caption: this compound signaling pathway in hepatocytes.

GKA_Workflow Seed_Cells Seed HepG2 cells in 96-well plate Starve_Cells Serum starve cells Seed_Cells->Starve_Cells Treat_Cells Treat with this compound serial dilutions Starve_Cells->Treat_Cells Add_Tracer Add radiolabeled or fluorescent glucose analog Treat_Cells->Add_Tracer Incubate Incubate for glucose uptake Add_Tracer->Incubate Wash_Cells Wash cells to stop uptake Incubate->Wash_Cells Measure Measure radioactivity or fluorescence Wash_Cells->Measure Analyze Analyze data and determine EC50 Measure->Analyze

Caption: Experimental workflow for the glucose uptake assay.

Cell-Based Assay for Measuring Sitagliptin (DPP-4 Inhibitor) Activity

Principle

Sitagliptin inhibits the enzymatic activity of DPP-4, a serine protease that cleaves N-terminal dipeptides from various substrates.[9] This assay quantifies the inhibitory effect of Sitagliptin on cellular DPP-4 activity using a fluorogenic substrate. The substrate, Gly-Pro-aminomethylcoumarin (AMC), is cleaved by DPP-4 to release the highly fluorescent AMC, and the reduction in fluorescence in the presence of Sitagliptin corresponds to its inhibitory activity.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

Materials:

  • DPP-4 expressing cells (e.g., Caco-2, HepG2, or recombinant cells)

  • Appropriate cell culture medium

  • FBS and Penicillin-Streptomycin

  • PBS

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • DPP-4 substrate: Gly-Pro-AMC

  • Sitagliptin

  • DPP-4 inhibitor (positive control, e.g., Vildagliptin)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Seeding: Culture and seed the DPP-4 expressing cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Compound Preparation: Prepare a serial dilution of Sitagliptin in the assay buffer.

  • Assay Reaction:

    • Wash the cells twice with PBS.

    • Add the diluted Sitagliptin to the wells. Include wells with assay buffer only (100% activity control) and a known DPP-4 inhibitor (positive control).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Substrate Addition:

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at time zero using a plate reader with excitation at ~360 nm and emission at ~460 nm.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Determine the percent inhibition for each concentration of Sitagliptin relative to the 100% activity control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 2: Sitagliptin Inhibition of DPP-4 Activity

Concentration (nM)Percent InhibitionStandard Deviation
0 (Control)02.5
115.23.1
1045.84.2
1850.03.8
5078.55.5
10092.14.8
100098.92.1
Vildagliptin (100 nM)95.53.5

Note: The data presented in this table is illustrative and should be replaced with actual experimental results. The IC₅₀ for Sitagliptin is approximately 18 nM.[3]

Signaling Pathway and Experimental Workflow Diagrams

DPP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane GLP1_active Active GLP-1/GIP DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds GLP1_inactive Inactive GLP-1/GIP Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits DPP4->GLP1_inactive Insulin_Secretion Increased Insulin Secretion GLP1R->Insulin_Secretion

Caption: Sitagliptin mechanism of action via DPP-4 inhibition.

DPP4_Workflow Seed_Cells Seed DPP-4 expressing cells in 96-well plate Treat_Cells Treat with Sitagliptin serial dilutions Seed_Cells->Treat_Cells Preincubate Pre-incubate at 37°C Treat_Cells->Preincubate Add_Substrate Add fluorogenic DPP-4 substrate Preincubate->Add_Substrate Measure_Kinetics Measure fluorescence over time Add_Substrate->Measure_Kinetics Analyze Analyze data and determine IC50 Measure_Kinetics->Analyze

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of MK-0941, a glucokinase (GK) activator, in various mouse models of type 2 diabetes. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a potent and selective allosteric activator of glucokinase (GCK), a key enzyme in glucose metabolism.[1] GCK functions as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose uptake, respectively. By activating GCK, this compound enhances glucose sensing and metabolism, leading to a reduction in blood glucose levels.[1] Preclinical studies have demonstrated the glucose-lowering efficacy of this compound in various rodent models of type 2 diabetes, including high-fat diet (HFD)-fed mice, db/db mice, and HFD plus low-dose streptozotocin (B1681764) (STZ)-treated mice.[1]

Mechanism of Action and Signaling Pathway

This compound allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[1] This activation of GCK in pancreatic β-cells leads to increased glycolysis and ATP production, which in turn closes ATP-sensitive potassium (KATP) channels. The subsequent depolarization of the cell membrane opens voltage-gated calcium channels, leading to an influx of calcium and the secretion of insulin. In hepatocytes, GCK activation promotes the conversion of glucose to glucose-6-phosphate, stimulating glycogen (B147801) synthesis and glycolysis, and thereby increasing hepatic glucose uptake.

Below is a diagram illustrating the signaling pathway of glucokinase activation.

Glucokinase_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_hepatocyte Hepatocyte Glucose_beta Glucose GLUT2_beta GLUT2 Glucose_beta->GLUT2_beta Transport GCK_beta Glucokinase (GCK) GLUT2_beta->GCK_beta MK0941_beta This compound MK0941_beta->GCK_beta Activates G6P_beta Glucose-6-Phosphate GCK_beta->G6P_beta Phosphorylation Glycolysis_beta Glycolysis G6P_beta->Glycolysis_beta ATP_beta ↑ ATP/ADP Ratio Glycolysis_beta->ATP_beta KATP_channel KATP Channel (Closure) ATP_beta->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_hep Glucose GLUT2_hep GLUT2 Glucose_hep->GLUT2_hep Transport GCK_hep Glucokinase (GCK) GLUT2_hep->GCK_hep MK0941_hep This compound MK0941_hep->GCK_hep Activates G6P_hep Glucose-6-Phosphate GCK_hep->G6P_hep Phosphorylation Glycogen_synthesis Glycogen Synthesis G6P_hep->Glycogen_synthesis Glycolysis_hep Glycolysis G6P_hep->Glycolysis_hep

Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.

Recommended Dosage and Administration

This compound is orally bioavailable and has been shown to be effective in mice at doses ranging from 1 to 60 mg/kg. The specific dosage will depend on the mouse model and the desired therapeutic effect.

Summary of Dosing in Different Mouse Models
Mouse ModelDosing RegimenRoute of AdministrationObserved Effects
High-Fat Diet (HFD)-induced obese C57BL/6J mice1-30 mg/kg (single dose)Oral gavageDose-dependent reduction in blood glucose.
High-Fat Diet (HFD)-induced obese C57BL/6J mice2-60 mg/kg (twice daily for 16 days)Oral gavageSustained glucose-lowering efficacy.
db/db mice3-10 mg/kg (single dose)Oral gavageReduction in blood glucose.
HFD + low-dose STZ mice3-10 mg/kg (single dose)Oral gavageReduction in blood glucose.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to deionized water while stirring.

  • Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.

  • Vortex the suspension thoroughly before each administration to ensure a uniform mixture.

Induction of Diabetes in Mouse Models

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

Procedure:

  • Acclimate mice for at least one week on a standard chow diet.

  • Divide mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

  • Maintain the mice on their respective diets for 8-16 weeks to induce obesity and insulin resistance in the HFD group.

  • Monitor body weight and food intake weekly.

  • Confirm the development of insulin resistance by performing an oral glucose tolerance test (OGTT) or measuring fasting insulin levels.

The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia, resulting from a mutation in the leptin receptor gene. These mice spontaneously develop hyperglycemia and insulin resistance.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

Procedure:

  • Induce insulin resistance by feeding mice a high-fat diet for at least 4 weeks.

  • After the HFD feeding period, fast the mice for 4-6 hours.

  • Dissolve STZ in cold citrate buffer immediately before use.

  • Administer a single low dose of STZ (e.g., 40-100 mg/kg) via intraperitoneal injection.[2] The optimal dose may need to be determined empirically.

  • Continue the high-fat diet and monitor blood glucose levels. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

Evaluation of Glucose-Lowering Efficacy

Procedure:

  • Use diabetic mice (HFD, db/db, or HFD/STZ).

  • Fast the mice for 4-6 hours.

  • Administer a single oral dose of this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle.

  • Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

Procedure:

  • Use diabetic mice.

  • Administer this compound or vehicle orally once or twice daily for a specified period (e.g., 16 days).

  • Monitor fasting or random blood glucose levels and body weight regularly.

  • At the end of the treatment period, an oral glucose tolerance test can be performed to assess improvements in glucose homeostasis.

Oral Glucose Tolerance Test (OGTT)

Materials:

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.[3]

  • Record the baseline blood glucose level (t=0).

  • Administer the glucose solution via oral gavage.[3]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[3]

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in a mouse model of type 2 diabetes.

Experimental_Workflow start Start acclimation Acclimation of Mice start->acclimation model_induction Induction of Diabetes Model (HFD, db/db, or HFD/STZ) acclimation->model_induction grouping Randomization into Treatment Groups model_induction->grouping treatment This compound or Vehicle Administration (Acute or Chronic) grouping->treatment monitoring Monitoring (Blood Glucose, Body Weight) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt Optional, at end of chronic study data_analysis Data Analysis monitoring->data_analysis ogtt->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound mouse studies.

References

Application Notes and Protocols for In Vivo Administration of MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and in vivo administration of MK-0941, a selective glucokinase activator. This document includes detailed protocols for formulation, recommended dosing for preclinical models, and a summary of its pharmacological effects. The information is intended to facilitate the use of this compound in research settings for the investigation of its therapeutic potential, particularly in the context of type 2 diabetes.

Introduction to this compound

This compound is a potent and selective, orally active allosteric activator of glucokinase (GK), also known as hexokinase IV.[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3] By activating GK, this compound enhances glucose sensing and metabolism, leading to increased insulin (B600854) secretion from pancreatic β-cells and augmented glucose uptake and glycogen (B147801) synthesis in the liver.[1][2][3] Preclinical studies have demonstrated its efficacy in lowering blood glucose levels in various animal models of type 2 diabetes.[2][4]

Physicochemical Properties and Solubility

PropertyValueReference
Chemical Name 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide[2]
CAS Number 1137916-97-2[1][4]
Molecular Formula C21H24N4O6S[4]
Formula Weight 476.5 g/mol [4]
Appearance Crystalline solid[4]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mL[4]

In Vivo Formulation Protocols

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in animal studies. Below are established protocols for preparing this compound for oral administration. It is recommended to prepare working solutions fresh on the day of the experiment.[1]

Protocol 1: Aqueous Formulation for Oral Gavage

This protocol yields a clear solution suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.17 mg/mL, a stock of 21.7 mg/mL in DMSO can be prepared.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. Based on the final desired volume, the volumetric ratio should be 40% PEG300. Mix thoroughly until a clear solution is obtained.

  • Add Tween-80 to the solution, aiming for a final concentration of 5% by volume. Mix until fully incorporated.

  • Add saline to reach the final desired volume (45% of the total volume). Mix thoroughly.

  • If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] Achievable Concentration: ≥ 2.17 mg/mL.[1]

Protocol 2: Corn Oil Suspension for Oral Gavage

This protocol is suitable for longer-term studies where an aqueous formulation may not be ideal.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the appropriate volume of corn oil to achieve the final desired concentration. For a 10% DMSO formulation, add 9 parts corn oil to 1 part DMSO stock solution.

  • Vortex thoroughly to ensure a uniform suspension.

Final Vehicle Composition: 10% DMSO, 90% Corn oil.[1] Achievable Concentration: ≥ 2.17 mg/mL (as a suspension).[1]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a typical OGTT experiment to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound formulation (prepared as in Protocol 1 or 2)

  • Vehicle control (formulation without this compound)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Experimental animals (e.g., C57BL/6J mice on a high-fat diet)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate animals to handling and gavage procedures for several days before the experiment.

    • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement (t = -30 min):

    • At the start of the experiment, obtain a baseline blood glucose reading from a tail snip.

  • This compound Administration (t = 0 min):

    • Administer this compound or vehicle control via oral gavage. The volume is typically 5-10 mL/kg body weight.

    • Effective doses in high-fat diet-fed mice have been reported in the range of 1-30 mg/kg.[1]

  • Glucose Challenge (t = 30 min):

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.

Summary of In Vivo Data

Animal ModelDosing RegimenKey FindingsReference
High-Fat Diet (HFD) Mice1-30 mg/kg, p.o., single doseDose-dependent reduction in blood glucose.[1]
High-Fat Diet (HFD) Mice2-60 mg/kg, p.o., twice daily for 14 daysSustained glucose-lowering efficacy.[1]
db/db Diabetic Mice3-10 mg/kg, p.o., single doseReduced blood glucose.[1]
Healthy Dogs0.3-3 mg/kg, p.o., single doseDose-dependent reduction in plasma glucose.[1]
Healthy Dogs (OGTT)Oral dosesUp to 48% reduction in post-challenge plasma glucose AUC.[2]

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of glucokinase (GK). In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion. In hepatocytes, GK activation increases glucose phosphorylation, trapping glucose within the cell and promoting its conversion to glycogen and reducing hepatic glucose output.

MK0941_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte MK0941_p This compound GK_p Glucokinase (GK) MK0941_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glucose_p_in Glucose Glucose_p_in->GK_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx ↑ Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion MK0941_h This compound GK_h Glucokinase (GK) MK0941_h->GK_h Activates G6P_h Glucose-6-Phosphate GK_h->G6P_h HGO ↓ Hepatic Glucose Output GK_h->HGO Glucose_h_in Glucose Glucose_h_in->GK_h Glycogen Glycogen Synthesis G6P_h->Glycogen

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a rodent model.

Experimental_Workflow acclimation Animal Acclimation & Diet Induction fasting Overnight Fasting acclimation->fasting grouping Randomization into Treatment Groups fasting->grouping baseline Baseline Blood Glucose Measurement (t=-30 min) grouping->baseline dosing Oral Gavage: Vehicle or this compound (t=0 min) baseline->dosing glucose_challenge Oral Glucose Challenge (t=30 min) dosing->glucose_challenge monitoring Blood Glucose Monitoring (e.g., 15, 30, 60, 90, 120 min) glucose_challenge->monitoring analysis Data Analysis (AUC Calculation) monitoring->analysis

Caption: Workflow for an oral glucose tolerance test with this compound.

Safety and Handling

This compound is for research use only.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. In chronic toxicity studies in animals, cataracts were observed at high exposures, potentially related to severe and sustained hypoglycemia.[3][5] Therefore, monitoring for signs of hypoglycemia in experimental animals is recommended.

Conclusion

This compound is a valuable tool for investigating the role of glucokinase activation in glucose homeostasis. The protocols and information provided in these application notes are intended to serve as a starting point for in vivo studies. Researchers should optimize dosing and formulation based on their specific animal models and experimental goals.

References

Application Notes and Protocols for Lentiviral Overexpression of Glucokinase in MK-0941 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes.[1][2] In the pancreas, GK acts as a glucose sensor, regulating insulin (B600854) secretion, while in the liver, it controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[1][2] Small molecule glucokinase activators (GKAs) have been investigated as potential therapeutics for type 2 diabetes.[1] MK-0941 is a selective, orally active, allosteric glucokinase activator.[3] It enhances the enzyme's catalytic activity, leading to increased glucose uptake and insulin secretion.[3][4]

These application notes provide a framework for utilizing lentiviral vectors to overexpress glucokinase in relevant cell types, creating a robust in vitro model system to study the pharmacological effects of GKAs like this compound. The detailed protocols below cover lentiviral transduction of target cells and a fluorometric assay to measure glucokinase activity.

Data Presentation

The following tables summarize the reported in vitro and in vivo effects of the glucokinase activator this compound.

Table 1: In Vitro Efficacy of this compound on Human Glucokinase [3][4]

ParameterConditionValue
EC50 2.5 mM Glucose240 nM
10 mM Glucose65 nM
S0.5 for Glucose 1 µM this compoundDecreased from 6.9 to 1.4 mM
Vmax 1 µM this compound1.5-fold increase
Glucose Phosphorylation 0.1-30 µM this compound (3h) in hepatocytesUp to 18-fold increase
Insulin Secretion 0.1-10 µM this compound (1.5h) in isolated isletsUp to 17-fold increase

Table 2: In Vivo Effects of this compound in Preclinical Models [3]

Animal ModelDosing RegimenKey Findings
High-Fat Diet (HFD) Mice1-30 mg/kg, p.o., single doseSignificant, dose-dependent reduction in blood glucose.
2-60 mg/kg, p.o., twice daily for 14 daysSustained glucose-lowering efficacy.
db/db Diabetic HFD/STZ Mice3-10 mg/kg, p.o., single doseReduced blood glucose and increased total plasma cholesterol.
Healthy Dogs0.3-3 mg/kg, p.o., single doseSignificant, dose-dependent reduction in plasma glucose.

Table 3: Summary of a Clinical Trial with this compound in Patients with Type 2 Diabetes on Insulin Glargine [5][6][7]

ParameterDoseResult at Week 14 (Placebo-Adjusted)Long-term Outcome (Week 30)
A1C 10-40 mg t.i.d.-0.8% (maximal change)Glycemic improvements were not sustained.
2-h Postmeal Glucose 10-40 mg t.i.d.-27 to -37 mg/dLNot specified, but overall efficacy declined.
Fasting Plasma Glucose 10-40 mg t.i.d.No significant differenceNot specified.
Adverse Events ≥10 mg t.i.d.Increased incidence of hypoglycemia, elevated triglycerides, and increased blood pressure.The study was terminated due to the unfavorable safety profile.[8]

Signaling Pathway and Experimental Workflows

glucokinase_activation_pathway cluster_cell Hepatocyte / Pancreatic β-cell Glucose Glucose GK_inactive Glucokinase (Inactive) Glucose->GK_inactive Substrate MK0941 This compound MK0941->GK_inactive Allosteric Activator GK_active Glucokinase (Active) GK_inactive->GK_active Conformational Change G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism Insulin Insulin Secretion (β-cell) G6P->Insulin

Caption: Allosteric activation of glucokinase by this compound.

lentiviral_overexpression_workflow cluster_vector Lentiviral Vector Production cluster_transduction Cell Transduction & Treatment Plasmid Lentiviral Plasmid (with Glucokinase gene) Transfection Co-transfection Plasmid->Transfection Packaging Packaging Plasmids Packaging->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Titer Viral Particles Transfection->Harvest Transduction Transduce with Lentiviral Particles Harvest->Transduction TargetCells Seed Target Cells (e.g., HepG2, Primary Hepatocytes) TargetCells->Transduction Selection Optional: Antibiotic Selection Transduction->Selection Expansion Expand Transduced Cells Selection->Expansion Treatment Treat with this compound Expansion->Treatment Assay Perform Glucokinase Activity Assay Treatment->Assay

Caption: Experimental workflow for lentiviral overexpression of glucokinase.

gk_assay_workflow cluster_assay Glucokinase Activity Assay SamplePrep 1. Prepare Cell Lysate (from transduced cells) AddSample 3. Add Cell Lysate to Reaction Mix SamplePrep->AddSample ReactionSetup 2. Set up Reaction Mix (Buffer, ATP, Substrate, etc.) ReactionSetup->AddSample CoupledReaction 4. Coupled Enzyme Reaction Glucose -> G6P -> Fluorescent Product AddSample->CoupledReaction Measurement 5. Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) CoupledReaction->Measurement Analysis 6. Calculate GK Activity Measurement->Analysis

Caption: Workflow for the fluorometric glucokinase activity assay.

Experimental Protocols

Protocol 1: Lentiviral Transduction of Target Cells for Glucokinase Overexpression

This protocol describes the transduction of adherent cells (e.g., HepG2 or primary hepatocytes) with lentiviral particles carrying the glucokinase gene. A similar protocol can be adapted for suspension cells.

Materials:

  • Target cells (e.g., HepG2, primary hepatocytes)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • High-titer lentiviral particles encoding human glucokinase

  • Hexadimethrine bromide (Polybrene) or other transduction enhancement reagent[9][10]

  • 96-well or 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Optional: Puromycin (B1679871) or other selection antibiotic

Procedure:

Day 1: Cell Seeding

  • Culture target cells until they are in an exponential growth phase.

  • Trypsinize and count the cells.

  • Seed the cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.[9][10] For a 24-well plate, seed approximately 0.5 x 10^5 cells per well.[10]

  • Incubate overnight (18-20 hours) at 37°C in a humidified CO2 incubator.[9][10]

Day 2: Transduction

  • On the day of transduction, visually inspect the cells to confirm they are healthy and at the appropriate confluency.

  • Thaw the lentiviral particles on ice.

  • Prepare the transduction medium. For each well, add fresh complete growth medium containing a transduction-enhancing agent. A final concentration of 8 µg/mL Polybrene is commonly used.[9][10] Note: Some primary cells can be sensitive to Polybrene; optimize the concentration or use an alternative reagent if necessary.

  • Remove the old medium from the cells.

  • Add the desired amount of lentiviral particles to the transduction medium to achieve the target Multiplicity of Infection (MOI). The optimal MOI should be determined empirically for each cell type.

  • Add the virus-containing medium to the cells.

  • Gently swirl the plate to ensure even distribution of the viral particles.

  • Incubate for 18-24 hours at 37°C in a humidified CO2 incubator.[9][10]

Day 3: Medium Change

  • After the incubation period, remove the medium containing the lentiviral particles.

  • Wash the cells gently with PBS.

  • Add fresh, pre-warmed complete growth medium.

Day 4 and Onward: Expansion and Selection (Optional)

  • Allow the cells to grow for at least 48-72 hours post-transduction to allow for transgene expression.

  • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for transduced cells. The optimal antibiotic concentration should be determined from a kill curve.

  • Expand the stable, glucokinase-overexpressing cell line for use in subsequent experiments.

Protocol 2: Fluorometric Glucokinase Activity Assay

This protocol is adapted from commercially available kits and provides a method to measure glucokinase activity in cell lysates.[11][12] The assay is based on a coupled enzymatic reaction where glucokinase converts glucose to glucose-6-phosphate (G6P), which is then used to generate a fluorescent product.[11][12]

Materials:

  • Glucokinase-overexpressing cells and control cells

  • Ice-cold Glucokinase Assay Buffer

  • Dithiothreitol (DTT)

  • Reagents for the coupled reaction (often available in kit form):

    • ATP

    • Glucokinase Substrate (Glucose)

    • Fluorescent Probe

    • Enzyme Mix (containing Glucose-6-Phosphate Dehydrogenase)

    • Developer

  • NADPH Standard

  • 96-well black, clear-bottom plate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

1. Sample Preparation

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Homogenize the cell pellet in 500 µL of ice-cold Glucokinase Assay Buffer containing 2.5 mM DTT.[11]

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]

  • Collect the supernatant (cell lysate) and keep it on ice. This lysate contains the glucokinase enzyme.

2. Standard Curve Preparation

  • Prepare a 1 mM NADPH standard solution.

  • Create a series of dilutions to generate a standard curve (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).[11]

  • Add the standards to the 96-well plate and adjust the volume to 50 µL/well with Assay Buffer.

3. Reaction Mix Preparation

  • Prepare a master Reaction Mix for all samples and positive controls. For each well, combine:

    • 30 µL GCK Assay Buffer

    • 4 µL Probe

    • 2 µL GCK Enzyme Mix

    • 2 µL GCK Developer

    • 2 µL ATP

    • 10 µL GCK Substrate

  • Prepare a Sample Background Control Mix. This is identical to the Reaction Mix but replaces the GCK Substrate with a Sample Background Reagent.[11]

4. Measurement

  • Add 2-10 µL of diluted cell lysate to the appropriate wells of the 96-well plate.

  • For each sample, prepare a parallel well for the background control.

  • Adjust the volume in all sample and background wells to 50 µL with Assay Buffer.

  • Add 50 µL of the Reaction Mix to the sample wells.

  • Add 50 µL of the Sample Background Control Mix to the background wells.

  • Immediately start measuring the fluorescence in kinetic mode at Ex/Em = 535/587 nm.[11][12] Record data every 30-60 seconds for 20-30 minutes at room temperature.

5. Data Analysis

  • Subtract the fluorescence values of the background control from the sample readings.

  • Plot the NADPH standard curve (fluorescence vs. pmol of NADPH).

  • Choose two time points (t1 and t2) in the linear phase of the reaction for your samples.

  • Calculate the change in fluorescence (ΔRFU) over the change in time (Δt).

  • Use the standard curve to convert the ΔRFU/Δt to pmol/min of NADPH generated.

  • Calculate the glucokinase activity in the sample, typically expressed as mU/mg of protein. One unit of glucokinase activity is the amount of enzyme that will generate 1.0 µmol of NADPH per minute at a specific pH and temperature.[12]

References

Application Notes and Protocols for High-Throughput Screening of Novel Glucokinase Activators using MK-0941 as a Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes.[1][2][3] In the pancreas, GK acts as a glucose sensor, coupling insulin (B600854) secretion to prevailing blood glucose levels.[1][3][4] In the liver, it facilitates glucose uptake and its conversion to glycogen (B147801).[1][5] Due to this central role, GK has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[4][6][7] Small molecule glucokinase activators (GKAs) allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[1][8] This leads to increased insulin secretion from the pancreas and greater glucose uptake and glycogen synthesis in the liver, collectively contributing to lower blood glucose levels.[1][5]

This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel GKAs, utilizing the well-characterized GKA, MK-0941, as a positive control. This compound is a selective, allosteric glucokinase activator that has been evaluated in clinical trials.[9] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for type 2 diabetes.

Glucokinase Signaling Pathway

The activation of glucokinase has distinct downstream effects in pancreatic β-cells and hepatocytes, as illustrated in the signaling pathway diagram below.

glucokinase_signaling_pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p GKA_p Glucokinase Activator (e.g., this compound) GKA_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p ATP -> ADP Metabolism_p Increased Glycolysis & Metabolism G6P_p->Metabolism_p ATP_ADP_p Increased ATP:ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l GKA_l Glucokinase Activator (e.g., this compound) GKA_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l ATP -> ADP HGU Increased Hepatic Glucose Uptake GK_l->HGU HGO Decreased Hepatic Glucose Output GK_l->HGO Inhibits Gluconeogenesis Glycogen Glycogen Synthesis G6P_l->Glycogen

Caption: Glucokinase signaling in pancreatic β-cells and hepatocytes.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently identify and validate novel glucokinase activators from a large compound library. The process involves a primary screen, hit confirmation, and a series of counter-screens to eliminate false positives.

hts_workflow cluster_workflow HTS Workflow for Glucokinase Activators start Compound Library primary_screen Primary HTS: Single Concentration Screen (e.g., 10 µM) start->primary_screen hit_identification Initial Hit Identification (Activity > 3σ above baseline) primary_screen->hit_identification hit_confirmation Hit Confirmation: Triplicate Retest hit_identification->hit_confirmation Active counter_screens Counter-Screens hit_identification->counter_screens Active dose_response Dose-Response Analysis: 8-point curve to determine EC50 hit_confirmation->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits validated_hits Validated Hits for Further Study confirmed_hits->validated_hits g6pdh_inhibition G6PDH Inhibition Assay counter_screens->g6pdh_inhibition fluorescence_interference Fluorescence Interference Assay counter_screens->fluorescence_interference false_positives False Positives g6pdh_inhibition->false_positives fluorescence_interference->false_positives

Caption: High-throughput screening cascade for identifying GKAs.

Data Presentation

Quantitative data for novel glucokinase activators should be compared against the control compound, this compound.

Table 1: Biochemical Potency of Glucokinase Activators

Compound IDEC50 (nM) at 2.5 mM GlucoseEC50 (nM) at 10 mM GlucoseHill SlopeMax Activation (% of Control)
This compound240651.5100%
Novel Activator 1TBDTBDTBDTBD
Novel Activator 2TBDTBDTBDTBD

EC50 values for this compound are representative and may vary based on assay conditions.[2]

Table 2: Glucokinase Activation Profile

Compound IDS0.5 for Glucose (mM)Vmax (relative units)Fold-shift in S0.5
DMSO (Vehicle)~7.51.01.0
This compound (1 µM)TBDTBDTBD
Novel Activator 1 (1 µM)TBDTBDTBD
Novel Activator 2 (1 µM)TBDTBDTBD

S0.5 is the substrate concentration (glucose) at half-maximal velocity.

Experimental Protocols

Primary High-Throughput Screening: Coupled Enzyme Assay

This protocol utilizes a coupled enzyme reaction to measure glucokinase activity in a 384-well format.[6][8] Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The increase in NADPH is monitored by fluorescence.[6][8]

Materials:

  • Recombinant Human Glucokinase (GK)

  • Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium Chloride (MgCl2)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 8.0)

  • This compound (Control Activator)

  • DMSO (Vehicle)

  • 384-well black, flat-bottom plates

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA.

    • Enzyme/Substrate Mix: Prepare a 2X concentrated mix in Assay Buffer containing:

      • Recombinant Human GK (final concentration ~5 nM)

      • G6PDH (final concentration ~1 µg/mL)

      • NADP+ (final concentration ~200 µM)

      • ATP (final concentration ~1 mM)

    • Glucose/Compound Mix: Prepare a 2X concentrated mix in Assay Buffer containing:

      • Glucose (final concentration 5 mM)

      • Test compounds (10 µM final concentration) or controls (this compound at 1 µM, DMSO at 0.1%).

  • Assay Procedure:

    • Dispense 10 µL of the 2X Glucose/Compound Mix into the wells of a 384-well plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X Enzyme/Substrate Mix to each well.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for 20-30 minutes at room temperature.[10]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

    • Normalize the data to controls:

      • % Activation = [(Rate_compound - Rate_DMSO) / (Rate_this compound - Rate_DMSO)] * 100

    • Identify initial hits as compounds exhibiting activation greater than three standard deviations (3σ) above the mean of the DMSO controls.

Hit Confirmation and Dose-Response (EC50 Determination)

Confirmed hits from the primary screen are further characterized to determine their potency.

Protocol:

  • Follow the Primary HTS protocol with the following modifications:

  • Prepare serial dilutions of the confirmed hit compounds (typically an 8-point, 3-fold dilution series starting from 30 µM).

  • Run the assay in triplicate for each concentration.

  • Plot the % Activation against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal activation is observed).

Counter-Screen Protocols

Counter-screens are essential to eliminate false positives that interfere with the assay components.[11][12]

a) G6PDH Inhibition Counter-Screen: This assay identifies compounds that directly inhibit the coupling enzyme, G6PDH.

Protocol:

  • Use the same assay buffer and plate format as the primary screen.

  • Prepare a reaction mix containing G6PDH, NADP+, and the substrate for G6PDH, glucose-6-phosphate (G6P) at its Km concentration.

  • Add the test compounds at the same concentration used in the primary screen.

  • Monitor NADPH production as before.

  • Compounds that inhibit the fluorescence signal in this assay are considered potential G6PDH inhibitors and are flagged as false positives.

b) Fluorescence Interference Counter-Screen: This assay identifies compounds that are intrinsically fluorescent or quench the NADPH signal.

Protocol:

  • In a 384-well plate, add the final concentration of NADPH that would be produced in a fully activated primary assay.

  • Add the test compounds at the screening concentration.

  • Read the fluorescence at Ex/Em = 340/460 nm.

  • Compounds that significantly alter the fluorescence signal compared to the NADPH-only control are flagged as interfering compounds.

References

Application Notes and Protocols: Glucose Uptake Assays in Adipocytes with MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipose tissue is a critical regulator of systemic glucose homeostasis. The uptake of glucose by adipocytes is a key physiological process, primarily mediated by the insulin-responsive glucose transporter 4 (GLUT4). Dysregulation of this process is a hallmark of insulin (B600854) resistance and type 2 diabetes. Consequently, the study of compounds that modulate glucose uptake in adipocytes is of significant interest in metabolic disease research.

MK-0941 is a selective, allosteric activator of glucokinase (GK), also known as hexokinase IV.[1][2] Glucokinase plays a pivotal role in glucose sensing in pancreatic β-cells and in mediating glucose disposal in the liver.[2][3] By enhancing the activity of glucokinase, activators like this compound increase glucose phosphorylation, leading to increased glucose uptake and metabolism in hepatic cells and enhanced insulin secretion from pancreatic β-cells.[1][4] While the primary targets of glucokinase activators are the liver and pancreas, some studies have shown that glucokinase is also expressed in adipose tissue and may play a role in adipocyte metabolism. This raises the possibility that this compound could directly influence glucose uptake in adipocytes.

These application notes provide a detailed protocol for performing a glucose uptake assay in cultured adipocytes, specifically for evaluating the effects of this compound. The assay utilizes the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a widely used tool for measuring glucose transport in live cells.

Principle of the Assay

The glucose uptake assay is based on the use of 2-NBDG, a fluorescently labeled deoxyglucose analog. 2-NBDG is transported into the cell by glucose transporters. Once inside, it is phosphorylated by hexokinases, trapping it within the cell. The intracellular accumulation of 2-NBDG, which is proportional to the rate of glucose uptake, can be quantified by measuring its fluorescence. This assay allows for the investigation of the effects of various stimuli, such as insulin and test compounds like this compound, on glucose transport in adipocytes.

Signaling Pathway: Insulin-Stimulated Glucose Uptake in Adipocytes

Insulin initiates a signaling cascade that culminates in the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane.[5][6][7] This process dramatically increases the number of glucose transporters at the cell surface, thereby enhancing glucose uptake. The key steps in this pathway are:

  • Insulin Receptor Activation: Insulin binds to the α-subunits of the insulin receptor (IR) on the adipocyte surface, inducing a conformational change that activates the tyrosine kinase domain on the β-subunits.

  • IRS Phosphorylation: The activated IR phosphorylates insulin receptor substrate (IRS) proteins.

  • PI3K Activation: Phosphorylated IRS proteins recruit and activate phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt/PKB Activation: PIP3 acts as a docking site for and facilitates the activation of protein kinase B (Akt/PKB).

  • AS160 Phosphorylation: Activated Akt phosphorylates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein.

  • GLUT4 Vesicle Translocation: Phosphorylation of AS160 inhibits its GAP activity, leading to the activation of Rab proteins that are involved in the trafficking of GLUT4 storage vesicles (GSVs) to the plasma membrane.

  • Glucose Transport: The fusion of GSVs with the plasma membrane results in an increased concentration of GLUT4 at the cell surface, leading to an increase in glucose transport into the cell.

Caption: Insulin signaling pathway leading to GLUT4 translocation in adipocytes.

Experimental Protocols

Materials and Reagents
  • 3T3-L1 preadipocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum

  • Penicillin-Streptomycin solution

  • Insulin solution

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • 2-NBDG

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cytochalasin B (optional, as an inhibitor of glucose transport)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader or flow cytometer

Cell Culture and Differentiation of 3T3-L1 Adipocytes
  • Plating: Seed 3T3-L1 preadipocytes into a 96-well black, clear-bottom plate at a density of 1 x 104 to 2 x 104 cells/well in DMEM with 10% calf serum and 1% penicillin-streptomycin.

  • Growth to Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they reach confluence (typically 2-3 days).

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

  • Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 1 µg/mL insulin).

  • Maintenance (Day 4 onwards): Every 48 hours, replace the medium with fresh differentiation medium II. The cells should be fully differentiated into mature adipocytes with visible lipid droplets by day 8-12.

Glucose Uptake Assay Protocol

The following protocol is optimized for a 96-well plate format.

  • Serum Starvation: On the day of the assay, gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-incubation with Test Compounds: After serum starvation, wash the cells twice with KRH buffer. Add KRH buffer containing the desired concentrations of this compound or vehicle (e.g., DMSO) to the respective wells. For a positive control, add insulin (e.g., 100 nM). As a negative control for glucose transport, some wells can be pre-treated with Cytochalasin B. Incubate for 30-60 minutes at 37°C.

  • Initiation of Glucose Uptake: To start the glucose uptake, add 2-NBDG to each well to a final concentration of 50-100 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Termination of Uptake: To stop the reaction, quickly wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: After the final wash, add 100 µL of PBS or cell lysis buffer to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_data Data Analysis Seed Seed 3T3-L1 Preadipocytes Differentiate Differentiate to Mature Adipocytes Seed->Differentiate Starve Serum Starve Cells Differentiate->Starve Pretreat Pre-treat with this compound, Insulin, or Vehicle Starve->Pretreat Add_2NBDG Add 2-NBDG Pretreat->Add_2NBDG Incubate Incubate Add_2NBDG->Incubate Wash Wash with Cold PBS Incubate->Wash Measure Measure Fluorescence Wash->Measure Analyze Analyze and Plot Data Measure->Analyze

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Data Presentation and Analysis

The results of the glucose uptake assay can be presented as the relative fluorescence units (RFU) or as a percentage of the basal (unstimulated) glucose uptake. It is recommended to perform a dose-response curve for this compound to determine its EC50 (half-maximal effective concentration).

Table 1: Raw Fluorescence Data (Example)
TreatmentReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)
Basal (Vehicle)500520490
Insulin (100 nM)150015501480
This compound (1 µM)650670640
This compound (10 µM)800820790
This compound (50 µM)10001050980
Cytochalasin B150160140
Table 2: Normalized Glucose Uptake Data
TreatmentMean RFUStd. Dev.Fold Change vs. Basal
Basal (Vehicle)503.315.31.00
Insulin (100 nM)1510.036.13.00
This compound (1 µM)653.315.31.30
This compound (10 µM)803.315.31.60
This compound (50 µM)1010.036.12.01
Cytochalasin B150.010.00.30

Data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washingIncrease the number and rigor of wash steps after 2-NBDG incubation.
Cell death leading to non-specific uptakeCheck cell viability using a viability assay (e.g., Trypan Blue).
Low signal or no response to insulin Poor differentiation of 3T3-L1 cellsConfirm differentiation by microscopy (lipid droplet accumulation). Optimize differentiation protocol.
Insufficient serum starvationIncrease serum starvation time to 4 hours.
Inactive insulinUse a fresh stock of insulin.
High variability between replicates Inconsistent cell numbers per wellEnsure even cell seeding.
Edge effects in the 96-well plateAvoid using the outer wells of the plate for experiments.

Conclusion

This application note provides a comprehensive framework for investigating the effects of the glucokinase activator this compound on glucose uptake in adipocytes. By following the detailed protocols for cell culture, differentiation, and the 2-NBDG glucose uptake assay, researchers can generate robust and reproducible data. The provided diagrams and tables offer clear guidance for understanding the underlying biological pathways and for presenting experimental results. While the primary actions of this compound are in the liver and pancreas, this methodology allows for the exploration of its potential direct effects on adipocyte glucose metabolism, which could provide new insights into the treatment of metabolic diseases.

References

Application Notes and Protocols for Oral Glucose Tolerance Test with MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0941 is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and a mediator of glucose disposal in the liver.[1] By activating glucokinase, this compound enhances glucose sensing and metabolism, leading to increased insulin (B600854) secretion and glucose uptake.[2][3] This makes it a compound of interest for the treatment of type 2 diabetes. The oral glucose tolerance test (OGTT) is a standard diagnostic and research tool used to assess an individual's ability to handle a glucose load.[4][5] Incorporating this compound into an OGTT protocol allows for the evaluation of its pharmacodynamic effects on glucose tolerance and insulin secretion.

These application notes provide a detailed protocol for conducting an oral glucose tolerance test in a research setting to evaluate the effects of the glucokinase activator, this compound.

Data Presentation

The following tables summarize representative quantitative data from preclinical and clinical studies involving an oral glucose tolerance test with a glucokinase activator like this compound.

Table 1: Representative Plasma Glucose Levels During an OGTT with this compound (Preclinical Model)

Time Point (minutes)Vehicle Control (mg/dL)This compound (mg/dL)
-120 (Baseline)150148
0 (Glucose Load)152110
15350250
30400300
60320220
90250180
120180140

Note: These are representative data based on typical preclinical findings and do not represent a specific study.

Table 2: Placebo-Adjusted Change from Baseline in 2-Hour Post-Meal Glucose (PMG) in a Clinical Study with this compound

This compound DosePlacebo-Adjusted LS Mean Change from Baseline in 2-h PMG (mg/dL)
10 mg-27
20 mg-30
30 mg-35
40 mg-37[6]

Data adapted from a clinical trial in patients with type 2 diabetes.[6] LS Mean = Least Squares Mean.

Experimental Protocols

This section provides detailed methodologies for conducting an oral glucose tolerance test with this compound in both preclinical and clinical research settings.

Preclinical Oral Glucose Tolerance Test (OGTT) Protocol (Rodent Model)

1. Animal Preparation:

  • Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

  • Fasting: Fast animals overnight (typically 16-18 hours) with free access to water.[7]

2. This compound Administration:

  • Dosing: Prepare a formulation of this compound suitable for oral gavage. The vehicle should be inert (e.g., 1% Pluronic F127 in water).

  • Timing: Administer this compound or vehicle control orally 2 hours before the glucose challenge.[8]

3. Oral Glucose Challenge:

  • Baseline Blood Sample: At time -120 minutes (relative to glucose administration), collect a baseline blood sample from the tail vein.

  • Glucose Load: At time 0, administer a standard glucose solution (e.g., 2 g/kg body weight) via oral gavage.[8]

4. Blood Sampling:

  • Time Points: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose load.[7]

  • Collection: Collect blood in appropriate tubes (e.g., containing an anticoagulant and a glycolysis inhibitor like sodium fluoride).

5. Sample Processing and Analysis:

  • Plasma Separation: Centrifuge the blood samples to separate plasma.

  • Glucose and Insulin Measurement: Analyze plasma samples for glucose and insulin concentrations using standard biochemical assays.

Clinical Oral Glucose Tolerance Test (OGTT) Protocol (Human Subjects)

1. Subject Preparation:

  • Diet: Instruct subjects to consume a diet containing at least 150 grams of carbohydrates per day for three days prior to the test.[5][9]

  • Fasting: Instruct subjects to fast for at least 8-12 hours overnight before the test. Water is permitted.[9]

  • Activity: Subjects should avoid strenuous physical activity for 24 hours before the test.[10]

2. This compound Administration:

  • Dosing: Administer the specified dose of this compound or placebo orally with a standardized volume of water. In clinical trials, this compound has been administered before meals.[6]

  • Timing: The timing of this compound administration should be standardized, for example, 30 minutes before the glucose challenge.

3. Oral Glucose Challenge:

  • Baseline Blood Sample: At time 0, before the glucose load, collect a fasting blood sample.

  • Glucose Load: The subject should drink a solution containing 75 grams of glucose within 5 minutes.[4][5]

4. Blood Sampling:

  • Time Points: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose drink is consumed.

  • Collection: Collect venous blood samples in appropriate tubes for glucose and insulin analysis.

5. Sample Processing and Analysis:

  • Plasma/Serum Separation: Process blood samples to obtain plasma or serum.

  • Glucose and Insulin Measurement: Measure glucose and insulin concentrations using validated laboratory methods.

Mandatory Visualization

Glucokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell / Hepatocyte cluster_glucokinase Glucokinase Activation cluster_downstream Downstream Effects Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation MK0941 This compound MK0941->Glucokinase Allosteric Activation Metabolism Increased Glycolysis & ATP G6P->Metabolism Insulin_Secretion Insulin Secretion (β-cell) Metabolism->Insulin_Secretion Glycogen_Synthesis Glycogen Synthesis (Hepatocyte) Metabolism->Glycogen_Synthesis

Glucokinase signaling pathway and the action of this compound.

OGTT_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Fasting Overnight Fasting (8-12 hours) Baseline_Sample Baseline Blood Sample (t = -30 min) Fasting->Baseline_Sample Drug_Admin Administer this compound or Placebo (t = -30 min) Baseline_Sample->Drug_Admin Glucose_Admin Administer 75g Glucose Drink (t = 0 min) Drug_Admin->Glucose_Admin Sample_30 Blood Sample (t = 30 min) Glucose_Admin->Sample_30 Sample_60 Blood Sample (t = 60 min) Sample_30->Sample_60 Sample_90 Blood Sample (t = 90 min) Sample_60->Sample_90 Sample_120 Blood Sample (t = 120 min) Sample_90->Sample_120 Analysis Measure Plasma Glucose and Insulin Concentrations Sample_120->Analysis

Experimental workflow for an OGTT with this compound.

References

Monitoring blood glucose levels in mice treated with MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Monitoring Blood Glucose Levels in Mice Treated with the Glucokinase Activator MK-0941

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a gatekeeper for glucose metabolism in the liver.[1][2][3][4][5] In type 2 diabetes mellitus (T2DM), the function of GK can be impaired.[2][4] Glucokinase activators (GKAs) are small-molecule drugs that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[1][5] This dual action stimulates insulin (B600854) secretion from the pancreas and promotes hepatic glucose uptake and glycogen (B147801) synthesis, thereby lowering blood glucose levels.[3][4][5][6][7]

This compound is an oral, selective GKA that has demonstrated robust glucose-lowering activity in various rodent models of T2DM, including high-fat diet-fed mice and db/db mice.[6][8][9] Preclinical studies have shown that this compound increases insulin secretion from isolated rat islets and enhances glucose uptake in hepatocytes.[6][9] However, it is characterized by a relatively short duration of action (approximately 4 hours) and a potential risk of hypoglycemia, particularly when administered in a fasted state.[8]

This application note provides a detailed protocol for monitoring the pharmacodynamic effects of this compound on blood glucose levels in mice. It includes procedures for animal handling, drug administration, and serial blood sampling, along with guidance for data presentation and visualization of the key pathways and workflows involved.

Signaling Pathway of this compound

This compound exerts its glucose-lowering effects by targeting glucokinase in both pancreatic β-cells and hepatocytes. The diagram below illustrates this dual mechanism of action.

MK0941_Pathway Mechanism of Action of this compound cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte (Liver Cell) Glucose_p Blood Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Enters Cell GK_p Glucokinase (GK) GLUT2_p->GK_p MK0941_p This compound MK0941_p->GK_p Allosteric Activation G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Metabolism G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Blood_Glucose_Effect Overall Effect: Lowered Blood Glucose Insulin_Secretion->Blood_Glucose_Effect Glucose_l Blood Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Enters Cell GK_l Glucokinase (GK) GLUT2_l->GK_l MK0941_l This compound MK0941_l->GK_l Allosteric Activation G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen Glycolysis ↑ Glycolysis G6P_l->Glycolysis HGO ↓ Hepatic Glucose Output Glycogen->HGO Glycolysis->HGO HGO->Blood_Glucose_Effect

Caption: Dual mechanism of this compound in pancreas and liver.

Experimental Protocol

This protocol details an acute oral administration study to assess the glucose-lowering effects of this compound.

3.1 Materials and Equipment

  • Animals: Male C57BL/6J mice (8-10 weeks old) or diabetic mouse models (e.g., db/db mice).

  • Compound: this compound (CAS: 1137916-97-2).[9]

  • Vehicle: Appropriate vehicle for solubilizing this compound (e.g., 0.5% w/v methylcellulose).

  • Equipment:

    • Animal balance

    • Mouse restrainers (appropriate size)[10]

    • Handheld glucometer and corresponding glucose test strips

    • Sterile lancets or 27G needles

    • Pipettes and sterile tips

    • Oral gavage needles (20-22G, round tip)

    • Syringes (1 mL)

    • Gauze pads

    • Heating lamp or pad (for tail warming)

    • Biohazard disposal container

3.2 Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Experimental_Workflow cluster_monitoring Monitoring Time Points start Start: Animal Acclimatization (1 week) fasting Fast Animals (4-6 hours) start->fasting weighing Record Body Weight fasting->weighing baseline Baseline Blood Sample (t=0 min) (Tail Tip Nick) weighing->baseline randomize Randomize into Treatment Groups (e.g., Vehicle, this compound 10 mg/kg, 30 mg/kg) baseline->randomize dosing Administer Compound via Oral Gavage randomize->dosing monitoring Serial Blood Glucose Monitoring dosing->monitoring end End of Experiment Return animals to home cage with food monitoring->end After final time point t30 t=30 min monitoring->t30 analysis Data Compilation & Analysis end->analysis t60 t=60 min t120 t=120 min t240 t=240 min

References

Application Notes: Immunohistochemistry for Glucokinase in Tissues Treated with MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucokinase (GK), or hexokinase IV, is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and as a rate-limiting enzyme for glucose metabolism in the liver.[1][2] Dysfunction in glucokinase activity is associated with type 2 diabetes.[1][3] Glucokinase activators (GKAs) are a class of drugs that allosterically activate GK, enhancing its affinity for glucose.[1] MK-0941 is a potent, orally active GKA that has been studied for its potential to treat type 2 diabetes by increasing insulin secretion and hepatic glucose uptake.[4][5]

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of glucokinase within tissues. This is particularly relevant when studying the effects of GKAs like this compound, as they may induce changes in GK expression or its subcellular localization. For example, in pancreatic β-cells, hyperglycemia has been shown to cause translocation of GK from a localized perinuclear region to a diffuse cytoplasmic distribution.[6] Similarly, in hepatocytes, GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP) at low glucose levels and translocates to the cytoplasm as glucose levels rise, a process that can be influenced by GKAs.[2][7] These application notes provide a framework for using IHC to study these effects in tissues treated with this compound.

Mechanism of Action: this compound

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.[1][8] This lowers the glucose concentration required for half-maximal activity (S₀.₅), making the enzyme more active at lower glucose levels.[3][5] In vitro, 1 μM of this compound was shown to lower the S₀.₅ for glucose from 6.9 mM to 1.4 mM.[5] This enhanced activity has two primary physiological effects:

  • In Pancreatic β-cells: Increased GK activity leads to a higher rate of glucose phosphorylation, elevated ATP production, and subsequent closure of ATP-sensitive potassium channels. This depolarizes the cell membrane, opening voltage-gated calcium channels and triggering insulin exocytosis.[7][9]

  • In Hepatocytes: this compound enhances the liver's capacity to take up and metabolize glucose, promoting its conversion to glucose-6-phosphate, which is then directed towards glycogen (B147801) synthesis and glycolysis.[2][3]

GKA_Mechanism cluster_blood Bloodstream Glucose Blood Glucose

Expected Results and Data Presentation

Quantitative Analysis: Data from IHC can be quantified to compare control vs. This compound treated groups. Key metrics include:

  • Staining Intensity: Measured using software like ImageJ/Fiji to determine the optical density of the stain.

  • Percentage of Positive Cells: The proportion of cells showing positive staining within a specific tissue region (e.g., pancreatic islets).

  • Subcellular Localization: Scoring of nuclear vs. cytoplasmic staining in hepatocytes.

Table 1: Hypothetical Quantitative IHC Data for Glucokinase in Liver Tissue

Treatment Group N Average Staining Intensity (Optical Density) % Cytoplasmic GK % Nuclear GK
Vehicle Control 8 1.2 ± 0.3 45% ± 8% 55% ± 8%
This compound (10 mg/kg) 8 1.5 ± 0.4* 65% ± 10%* 35% ± 10%*
This compound (30 mg/kg) 8 1.8 ± 0.5** 78% ± 9%** 22% ± 9%**

*Data are hypothetical for illustrative purposes. Statistical significance denoted by *p<0.05, *p<0.01.

Detailed Protocol: Immunohistochemistry for Glucokinase

This protocol provides a standard method for the detection of glucokinase in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as from the liver and pancreas.[12]

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Hydrogen Peroxide (3%) for blocking endogenous peroxidase

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-Glucokinase antibody

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

Experimental Workflow

IHC_Workflow cluster_prep Sample Preparation cluster_staining Antigen Detection cluster_final Visualization Deparaffinization 1. Deparaffinization (Xylene, Ethanol Grades) Rehydration 2. Rehydration (Ethanol Grades, Water) Deparaffinization->Rehydration AntigenRetrieval 3. Antigen Retrieval (Heat-Induced, HIER) Rehydration->AntigenRetrieval PeroxidaseBlock 4. Peroxidase Block (3% H2O2) SerumBlock 5. Serum Blocking PrimaryAb 6. Primary Antibody Incubation (Anti-Glucokinase) SecondaryAb 7. Secondary Antibody Incubation (Biotinylated) Detection 8. Detection (Streptavidin-HRP & DAB) Counterstain 9. Counterstaining (Hematoxylin) Detection->Counterstain DehydrateMount 10. Dehydration & Mounting Imaging 11. Imaging & Analysis

Step-by-Step Procedure

1. Deparaffinization and Rehydration [13][14] a. Immerse slides in xylene: 2 changes for 10 minutes each. b. Immerse in 100% ethanol: 2 changes for 10 minutes each. c. Immerse in 95% ethanol for 5 minutes. d. Immerse in 70% ethanol for 5 minutes. e. Rinse gently with running tap water, followed by a final rinse in deionized water.

2. Antigen Retrieval [13] a. Immerse slides in a vessel containing antigen retrieval buffer (e.g., EDTA buffer, pH 8.0). b. Heat the buffer with slides to 95-100°C in a microwave, steamer, or water bath for 20-30 minutes. c. Allow slides to cool to room temperature in the buffer (approx. 20 minutes). d. Rinse slides with wash buffer.

3. Blocking a. Block endogenous peroxidase activity by incubating sections with 3% H₂O₂ in PBS for 20 minutes at room temperature.[15] b. Rinse slides 3 times with wash buffer. c. Apply blocking buffer (e.g., 10% normal goat serum) and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[15]

4. Primary Antibody Incubation a. Dilute the primary anti-glucokinase antibody to its optimal concentration in antibody diluent. b. Drain the blocking buffer from the slides (do not wash). c. Apply the diluted primary antibody, ensuring the tissue section is fully covered. d. Incubate overnight at 4°C in a humidified chamber.[15]

5. Secondary Antibody and Detection a. Rinse slides 3 times with wash buffer. b. Apply the diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.[14] c. Rinse slides 3 times with wash buffer. d. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. e. Rinse slides 3 times with wash buffer. f. Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the slides. g. Monitor for color development (typically 1-10 minutes). A brown precipitate will form at the antigen site. h. Stop the reaction by immersing the slides in deionized water.

6. Counterstaining and Mounting a. Lightly counterstain the sections with Mayer's hematoxylin for 1 minute.[15] b. "Blue" the sections by rinsing in running tap water for 5-10 minutes. c. Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.[15] d. Apply a coverslip using a permanent mounting medium.

Controls
  • Positive Control: A tissue known to express high levels of glucokinase, such as normal liver or pancreas.[12][15]

  • Negative Control: Omit the primary antibody incubation step or replace the primary antibody with an isotype-matched control antibody to check for non-specific staining from the secondary antibody and detection reagents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MK-0941 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with the glucokinase activator, MK-0941, in in vitro assays. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is sparingly soluble in aqueous solutions but has good solubility in several organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] It is crucial to use anhydrous (water-free) DMSO to ensure the best solubilization and stability of the compound.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM or higher.[2] Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution if necessary. Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[2]

Q3: My this compound precipitates when I add it to my cell culture medium. What's causing this and how can I prevent it?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs because the compound's solubility dramatically decreases as the DMSO is diluted. Here are several strategies to prevent this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, mixing gently, and then add this intermediate dilution to the rest of your media.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent toxicity to your cells.[3] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

  • Pre-warmed Media: Always use pre-warmed cell culture media (37°C) when preparing your working solutions, as temperature can affect solubility.

  • Serum Content: The presence of serum proteins, like albumin, in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation.[4][5][6] If you are using serum-free media, you may be more likely to encounter solubility issues.

  • pH of the Medium: While specific data on the pH-dependent solubility of this compound is limited, the pH of the culture medium can influence the solubility of many compounds. Ensure your medium is properly buffered and at the correct physiological pH.

Q4: What is the recommended working concentration of this compound for in vitro assays?

A4: The effective concentration of this compound in vitro is dependent on the cell type and the specific assay being performed. Published studies have used concentrations ranging from 0.1 µM to 30 µM.[2][7] For example, in assays with isolated hepatocytes, concentrations between 0.1 µM and 10 µM have been shown to increase insulin (B600854) secretion.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How long is this compound stable in cell culture medium?

A5: There is limited published data on the stability of this compound in cell culture media over extended periods. Due to its hydrophobic nature, there is a risk of the compound precipitating out of solution over time, especially at higher concentrations. It is best practice to prepare fresh working solutions of this compound in media for each experiment. If long-term incubation is required, visually inspect the media for any signs of precipitation before and during the experiment.

Quantitative Data Summary

The following tables summarize the known solubility and effective concentrations of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO20 mg/mL[1]
DMF20 mg/mL[1]
Ethanol5 mg/mL[1]

Table 2: Effective Concentrations of this compound in In Vitro Assays

Assay TypeCell TypeEffective Concentration RangeReference
Glucokinase Activation (recombinant human)N/AEC50: 65 nM (at 10 mM glucose)[2]
Insulin SecretionIsolated rat islets of Langerhans10 µM[7]
Glucose UptakeIsolated rat hepatocytes0.1 - 30 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a stock concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube or sonicate briefly.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to prepare a 10 µM final concentration from a 10 mM stock, you can first make a 1:100 dilution (to 100 µM) in a small volume of media.

    • Gently mix the intermediate dilution by pipetting up and down.

    • Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Mix the final working solution gently but thoroughly.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

    • Always prepare a vehicle control with the same final concentration of DMSO.

Visualizations

Glucokinase Activation Signaling Pathway

Glucokinase_Activation_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte cluster_downstream Downstream Effects Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate MK0941 This compound MK0941->Glucokinase Allosteric Activation G6P Glucose-6-Phosphate (G6P) Glucokinase->G6P Phosphorylation Glycolysis ↑ Glycolysis G6P->Glycolysis Glycogen ↑ Glycogen Synthesis (Hepatocyte) G6P->Glycogen ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_influx ↑ Ca2+ Influx Depolarization->Ca_influx Insulin_secretion ↑ Insulin Secretion (β-cell) Ca_influx->Insulin_secretion

Caption: Glucokinase activation pathway by this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

Caption: Workflow for troubleshooting this compound precipitation.

Logical Relationship for Preparing Working Solutions

Working_Solution_Prep cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Essential Controls A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot and Store at -80°C C->D E Thaw Stock Aliquot D->E G Prepare Intermediate Dilution in Warm Medium E->G F Pre-warm Cell Culture Medium to 37°C F->G H Add Intermediate Dilution to Final Volume of Warm Medium F->H G->H I Gently Mix and Visually Inspect H->I J Prepare Vehicle Control (Medium + same % DMSO)

Caption: Logical steps for preparing this compound working solutions.

References

MK-0941 Clinical Trial Failure: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial failure of MK-0941, a glucokinase activator. The information is presented in a question-and-answer format to directly address potential queries and troubleshooting scenarios during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of this compound in clinical trials?

This compound, a glucokinase activator (GKA), ultimately failed in clinical trials due to a combination of factors, primarily a lack of sustained glycemic efficacy and a concerning safety profile.[1][2] While initial results at 14 weeks showed improvements in glycemic control, these effects were not maintained by week 30.[1][2] The study was terminated on March 2, 2010, after a review of the efficacy and safety data.[1]

Q2: What were the specific safety concerns observed with this compound?

The clinical trials revealed several significant safety issues associated with this compound treatment. These included:

  • Increased incidence of hypoglycemia: A notable and significant increase in the incidence of hypoglycemia was observed, particularly at higher doses.[1][2][3] This is a critical concern for any anti-diabetic agent.

  • Elevated triglycerides: Treatment with this compound was associated with a modest increase in triglyceride levels.[1][2][3]

  • Increased blood pressure: An elevation in systolic blood pressure was another adverse effect linked to the drug.[1][2][3]

  • Fatty liver disease: Some reports also indicated that this compound caused fatty liver disease in trial participants.[4]

Q3: How did the efficacy of this compound change over time in the clinical trials?

Initial data from the clinical trials at 14 weeks demonstrated a statistically significant reduction in HbA1c and 2-hour postmeal glucose (PMG) compared to placebo.[1][2] However, this positive effect was not durable. By week 30, the initial glycemic improvements had diminished, indicating a lack of sustained efficacy.[1][2][3] The deterioration of the A1C response was most pronounced in patients receiving the highest dose of this compound.[1]

Troubleshooting Guide

Scenario 1: My experimental glucokinase activator shows initial efficacy but loses it over time. What could be the underlying mechanism?

This phenomenon, observed with this compound, could be attributed to several factors related to the continuous activation of glucokinase (GK). One hypothesis is that the persistent, non-specific activation of GK, especially at low glucose concentrations, may lead to β-cell stress and subsequent impairment of insulin (B600854) secretion over time.[5] Another possibility is the development of glucolipotoxicity due to the chronic activation of GK in pancreatic beta cells, leading to a decrease in glucose-responsive islets.[6][7] It is also speculated that continued activation of hepatic GK may lead to deleterious metabolic effects, such as increased de novo lipogenesis and triglyceride production, which could counteract the glucose-lowering effects.[3]

Scenario 2: I am observing a high incidence of hypoglycemia with my GKA candidate. How does this compare to this compound and what might be the cause?

The increased risk of hypoglycemia was a major safety concern for this compound.[1][2][3][6] This is thought to be a direct consequence of its mechanism of action. By allosterically activating glucokinase, this compound lowers the threshold for glucose-stimulated insulin secretion.[6] This can lead to an "all-or-none" response, where insulin is secreted even at low glucose concentrations, thereby increasing the risk of hypoglycemia.[4] In contrast, a successful GKA, dorzagliatin, demonstrated a more dose- and glucose-dependent effect on insulin secretion, which may explain its better safety profile.[4]

Data Presentation

Table 1: Summary of Efficacy Endpoints at Week 14 for this compound Clinical Trial

ParameterPlaceboThis compound (10 mg t.i.d.)This compound (20 mg t.i.d.)This compound (30 mg t.i.d.)This compound (40 mg t.i.d.)
Baseline A1C (%) 9.09.09.09.09.0
Change from Baseline A1C (%) -0.1-0.5-0.7-0.8-0.8
Placebo-Adjusted LS Mean Change in A1C (%) --0.4-0.6-0.7-0.7
Baseline 2-h PMG (mg/dL) 265268267269272
Change from Baseline 2-h PMG (mg/dL) +5-22-29-32-30
Placebo-Adjusted LS Mean Change in 2-h PMG (mg/dL) --27-34-37-35
Baseline FPG (mg/dL) 185183184182186
Change from Baseline FPG (mg/dL) -4-8-7-10-13

*P < 0.001 vs. placebo Data adapted from a study on patients with type 2 diabetes on stable-dose insulin glargine.[1]

Table 2: Incidence of Key Adverse Events at Week 14

Adverse EventPlacebo (n=117)This compound (10 mg) (n=119)This compound (20 mg) (n=116)This compound (30 mg) (n=118)This compound (40 mg) (n=117)
Any Adverse Event (%) 58.163.962.166.170.9
Hypoglycemia (%) 29.137.044.8 40.750.4
Serious Adverse Events (%) 6.03.44.35.16.8
Discontinuation due to AE (%) 3.45.93.45.17.7

**P ≤ 0.01 vs. placebo Data represents the percentage of patients experiencing the event.[1]

Experimental Protocols

Methodology for Key Experiments in this compound Clinical Trials:

  • Glycated Hemoglobin (A1C) Measurement: A1C levels were measured at baseline and at specified follow-up visits (e.g., Week 14 and Week 30). Blood samples were collected and analyzed using a standardized, laboratory-based method to ensure consistency across study sites. The primary efficacy endpoint was the change from baseline in A1C at Week 14.[1][2]

  • 2-Hour Postmeal Glucose (PMG) Measurement: PMG was assessed after a standardized meal. Blood samples were collected 2 hours after the start of the meal to determine the plasma glucose concentration. This measurement provides insight into the drug's effect on postprandial glucose excursions.[1][2]

  • Fasting Plasma Glucose (FPG) Measurement: FPG levels were measured in the morning after an overnight fast. This parameter was used to assess the effect of this compound on basal glucose levels.[1]

  • Adverse Event (AE) Monitoring and Reporting: Safety and tolerability were evaluated through the continuous monitoring and reporting of adverse events by study investigators. AEs were categorized by severity and relationship to the study drug. Specific AEs of interest, such as hypoglycemia, were proactively monitored and documented.[1] For hypoglycemia, patients were counseled on symptoms and reporting. An event was reported as hypoglycemia based on the investigator's assessment, and did not necessarily require a concurrent low glucose value for symptomatic episodes.[1]

Visualizations

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p K_ATP_p K-ATP Channel Closure ATP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p MK0941_p This compound MK0941_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l HGP ↓ Hepatic Glucose Production Glycogen->HGP Glycolysis_l->HGP MK0941_l This compound MK0941_l->GK_l Activates

Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.

MK0941_Clinical_Trial_Workflow cluster_workflow This compound Clinical Trial (NCT00767000) cluster_treatment Treatment Arms (Double-Blind) Start Patient Screening (Type 2 Diabetes on Insulin Glargine) Randomization Randomization (1:1:1:1:1) Start->Randomization Placebo Placebo t.i.d. Randomization->Placebo Dose10 This compound 10 mg t.i.d. Randomization->Dose10 Dose20 This compound 20 mg t.i.d. Randomization->Dose20 Dose30 This compound 30 mg t.i.d. Randomization->Dose30 Dose40 This compound 40 mg t.i.d. Randomization->Dose40 Phase1 14-Week Dose-Ranging Phase Endpoint14 Primary Endpoint Assessment at Week 14 (Change in A1C) Phase1->Endpoint14 Efficacy & Safety Monitoring Phase2 40-Week Treatment Phase (Dose Uptitration) Endpoint14->Phase2 Endpoint30 Interim Analysis at Week 30 (Lack of Sustained Efficacy) Phase2->Endpoint30 Continued Monitoring Termination Study Termination Endpoint30->Termination Review of Efficacy & Safety Data

Caption: Workflow of the this compound Phase 2 clinical trial.

References

Addressing the lack of sustained efficacy of MK-0941 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator (GKA), MK-0941. Our goal is to help you address common challenges, particularly the observed lack of sustained efficacy in vivo.

Frequently Asked Questions (FAQs)

Q1: We observed a significant glucose-lowering effect with this compound in our animal model initially, but the effect diminished over several weeks. Is this a known issue?

A: Yes, the lack of sustained glycemic control with this compound is a documented phenomenon. Clinical studies in patients with type 2 diabetes showed initial improvements in glycemic control at 14 weeks, but these effects were not sustained by week 30.[1][2][3][4] This transient efficacy is a key challenge associated with this particular glucokinase activator.

Q2: What is the proposed mechanism behind the diminishing efficacy of this compound over time?

A: The precise mechanisms are still under investigation, but several hypotheses have been proposed. One leading theory is that the high potency of this compound, especially at low glucose concentrations, leads to overstimulation of glucokinase (GK).[5] This may cause β-cell stress, leading to impaired insulin (B600854) secretion over time.[5] Another contributing factor could be disruptions in hepatic glucose metabolism, with some studies suggesting that chronic treatment with this compound can lead to a decrease in hepatic glucose utilization.[6]

Q3: What is the pharmacokinetic profile of this compound, and could it be contributing to the lack of sustained efficacy?

A: this compound is characterized by rapid oral absorption and clearance.[7][8] In preclinical models (mice and dogs), plasma levels peak within an hour and it has a half-life of approximately 2 hours.[7][8] This short duration of action necessitates frequent dosing (e.g., three times a day before meals in clinical trials) to cover postprandial glucose excursions.[1] While the rapid clearance itself may not directly cause the long-term loss of efficacy, the pulsatile and potent activation of glucokinase might contribute to the physiological adaptations leading to reduced efficacy.

Q4: We are observing an increased incidence of hypoglycemia in our animal models treated with this compound. Is this expected?

A: Yes, an increased risk of hypoglycemia is a known adverse effect of this compound.[1][2][4] This is consistent with its mechanism of action as a potent glucokinase activator, which can lead to excessive insulin secretion even at low glucose levels.[5][9] Careful dose-finding studies and frequent glucose monitoring are crucial when working with this compound.

Q5: Have other adverse effects been associated with this compound treatment?

A: In addition to hypoglycemia, clinical trials have reported elevations in triglycerides and blood pressure with this compound treatment.[1][2][4] In chronic oral toxicity studies in animals, cataracts were observed at high drug exposures, potentially related to severe and sustained hypoglycemia.[1][10]

Troubleshooting Guide

This guide is designed to help you investigate and potentially mitigate the lack of sustained efficacy of this compound in your in vivo experiments.

Problem: Diminished Glucose-Lowering Effect of this compound Over Time

Possible Cause 1: β-Cell Exhaustion or Dysfunction

  • Troubleshooting Steps:

    • Assess β-cell function:

      • Conduct glucose-stimulated insulin secretion (GSIS) assays on isolated islets from treated and control animals at different time points (e.g., peak efficacy and after efficacy is lost). A diminished insulin response to glucose in the this compound treated group would suggest β-cell dysfunction.

      • Measure plasma insulin levels at baseline and after a glucose challenge in your animal model throughout the study. A failure to increase or a blunted insulin response over time in the presence of hyperglycemia points towards β-cell exhaustion.[6]

    • Histological analysis of the pancreas:

      • Examine pancreatic sections for signs of β-cell apoptosis, changes in islet morphology, or markers of cellular stress.

Possible Cause 2: Altered Hepatic Glucose Metabolism

  • Troubleshooting Steps:

    • Evaluate hepatic glucose utilization:

      • Perform liver perfusion studies to directly measure hepatic glucose uptake in treated versus control animals. A significant decrease in glucose utilization in the this compound group could indicate a hepatic mechanism for the loss of efficacy.[6]

    • Assess hepatic enzyme activity:

      • Measure the activity of key enzymes involved in glucose metabolism in liver homogenates, such as glucokinase (GK) and glucose-6-phosphatase (G6Pase).[6] While GK activity might be expected to be higher, a concurrent increase in G6Pase activity could counteract the glucose-lowering effect.[6]

Possible Cause 3: Pharmacokinetic Issues

  • Troubleshooting Steps:

    • Confirm drug exposure:

      • Measure plasma concentrations of this compound at various time points during your study to ensure that the decline in efficacy is not due to altered pharmacokinetics (e.g., increased clearance) with chronic dosing.

Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueConditionsReference
EC50 for GK Activation 0.240 µM2.5 mM Glucose[7][8]
0.065 µM10 mM Glucose[7][8]
Effect on Insulin Secretion 17-fold increase10 µM this compound, Isolated rat islets[7][8]
Effect on Hepatocyte Glucose Uptake Up to 18-fold increase10 µM this compound, Isolated rat hepatocytes[7][8]

Table 2: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (on Insulin Glargine)

ParameterWeek 14Week 30Reference
Change in A1C from Baseline (Placebo-Adjusted) -0.8%Efficacy not sustained[1][2][3][4]
Change in 2-h Postmeal Glucose (Placebo-Adjusted) -37 mg/dL (-2 mmol/L)Efficacy not sustained[1][2][3][4]
Change in Fasting Plasma Glucose No significant effectNot applicable[1][2][3]

Experimental Protocols

Protocol 1: Assessment of Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

  • Islet Isolation: Isolate pancreatic islets from treated and control animals using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • GSIS Assay:

    • Pre-incubate islets in a low-glucose buffer (e.g., KRBH with 2.8 mM glucose) for 1 hour.

    • Incubate groups of islets in low glucose (2.8 mM) and high glucose (16.7 mM) buffers for 1 hour.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

    • Normalize insulin secretion to the total insulin content of the islets.

Protocol 2: Liver Perfusion for Hepatic Glucose Utilization

  • Animal Preparation: Anesthetize the animal and cannulate the portal vein and inferior vena cava.

  • Perfusion: Perfuse the liver in situ with a Krebs-Henseleit bicarbonate buffer containing a known concentration of glucose and radiolabeled glucose (e.g., 3H-glucose).

  • Sample Collection: Collect the effluent perfusate at regular intervals.

  • Analysis: Measure the concentration of total glucose and radiolabeled glucose in the influent and effluent perfusate to calculate the rate of hepatic glucose uptake.

Visualizations

G cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 GK Glucokinase (GK) G6P Glucose-6-Phosphate GLUT2->G6P GK->G6P Metabolism Metabolism G6P->Metabolism ATP_ADP ATP/ADP Ratio ↑ Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Ca_influx Ca2+ Influx K_ATP->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin MK0941 This compound MK0941->GK Activates L_Glucose Glucose L_GLUT2 GLUT2 L_Glucose->L_GLUT2 L_GK Glucokinase (GK) L_G6P Glucose-6-Phosphate L_GLUT2->L_G6P L_GK->L_G6P Glycogen Glycogen Synthesis L_G6P->Glycogen Glycolysis Glycolysis L_G6P->Glycolysis L_MK0941 This compound L_MK0941->L_GK Activates

Caption: Signaling pathway of this compound action in pancreatic β-cells and hepatocytes.

G cluster_workflow Experimental Workflow start Start: In Vivo Study with this compound dosing Chronic Dosing of this compound and Vehicle Control start->dosing observe Observe Efficacy Over Time (e.g., Blood Glucose Monitoring) sustained Sustained Efficacy observe->sustained diminished Diminished Efficacy observe->diminished monitoring Regular Monitoring: - Blood Glucose - Body Weight - Food/Water Intake dosing->monitoring monitoring->observe interim_analysis Interim Analysis: - OGTT/IPGTT - Plasma Insulin monitoring->interim_analysis terminal_studies Terminal Studies: - Islet Isolation (GSIS) - Pancreatic Histology - Liver Perfusion/Enzymology interim_analysis->terminal_studies

Caption: General experimental workflow for assessing the long-term efficacy of this compound.

G start Problem: Diminished Efficacy of this compound check_pk Is drug exposure sustained? (Measure plasma this compound) start->check_pk pk_issue Troubleshoot Formulation/ Dosing Regimen check_pk->pk_issue No assess_beta_cell Assess β-cell function (GSIS, Plasma Insulin) check_pk->assess_beta_cell Yes pk_yes Yes pk_no No beta_cell_conclusion Conclusion: β-cell exhaustion is likely contributing factor. assess_beta_cell->beta_cell_conclusion Impaired assess_liver Assess hepatic glucose metabolism (Liver Perfusion, G6Pase activity) assess_beta_cell->assess_liver Normal beta_cell_impaired Yes, impaired beta_cell_ok No, function is normal liver_conclusion Conclusion: Altered hepatic metabolism is likely contributing factor. assess_liver->liver_conclusion Impaired other_mechanisms Investigate other potential mechanisms (e.g., receptor desensitization, off-target effects) assess_liver->other_mechanisms Normal liver_impaired Yes, impaired liver_ok No, normal

Caption: Troubleshooting decision tree for investigating the lack of sustained this compound efficacy.

References

Technical Support Center: Mitigating Hypoglycemia as a Side Effect of MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing and mitigating hypoglycemia, a significant side effect observed during preclinical research with the glucokinase activator (GKA), MK-0941. The following information is intended to support the safe and effective use of this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lower blood glucose?

This compound is a small molecule allosteric activator of the enzyme glucokinase (GK).[1] GK acts as a glucose sensor in key metabolic tissues.[1] By activating GK, this compound enhances glucose sensing in pancreatic β-cells, leading to increased insulin (B600854) secretion, and promotes glucose uptake and metabolism in the liver.[2][3][4] This dual action results in a potent glucose-lowering effect.

Q2: Why is hypoglycemia a major concern with this compound?

Clinical trials involving this compound were terminated due to a high incidence of hypoglycemia.[1][3][4] Unlike the physiological, glucose-dependent activation of glucokinase, this compound can cause a potent, "all-or-none" activation of GK, even at low glucose concentrations.[3] This leads to maximal stimulation of insulin secretion irrespective of the actual blood glucose level, creating a high risk of driving glucose down to dangerously low levels.[3][4]

Q3: How does the hypoglycemic risk of this compound compare to other glucokinase activators?

The hypoglycemic profile of this compound is notably more severe compared to newer generation GKAs like dorzagliatin. Dorzagliatin exhibits a more glucose-dependent mechanism of action, meaning it enhances insulin secretion more gradually and in proportion to rising glucose levels.[3] In contrast, this compound induces maximal insulin secretion even at low glucose concentrations, which explains its higher propensity to cause hypoglycemia.[3][4]

Q4: What were the observed rates of hypoglycemia with this compound in clinical trials?

In a clinical study with patients on stable-dose insulin glargine, the addition of this compound was associated with a significant increase in the incidence of hypoglycemia.[2][5][6][7] The proportion of patients experiencing hypoglycemia with a concurrent glucose level of ≤50 mg/dL was notably higher in the this compound treatment groups compared to placebo.[2]

Quantitative Data Summary

The following table summarizes the incidence of hypoglycemia observed in a clinical trial of this compound as an add-on therapy to insulin glargine.

Treatment GroupProportion of Patients with Hypoglycemia (glucose ≤50 mg/dL)
Placebo8%
This compound 10 mg15%
This compound 20 mg16%
This compound 30 mg15%
This compound 40 mg14%

Data adapted from a clinical study in patients with type 2 diabetes receiving stable-dose insulin glargine.[2]

Troubleshooting Guide for In Vivo Experiments

This guide provides a step-by-step approach to managing hypoglycemia should it occur during your animal studies with this compound.

Immediate Action Plan for Hypoglycemia

  • IF you observe signs of hypoglycemia in your animal model (e.g., lethargy, tremors, seizures, unresponsiveness),

  • THEN immediately measure blood glucose using a calibrated glucometer.

  • IF blood glucose is below the established hypoglycemic threshold for your model (typically <50-60 mg/dL for rodents),

  • THEN proceed with immediate intervention as outlined in the "Hypoglycemia Intervention Protocol" below.

  • IF the animal is conscious and able to swallow,

  • THEN administer oral glucose gel or a dextrose solution.

  • IF the animal is unconscious or unable to swallow,

  • THEN administer an intraperitoneal (IP) or intravenous (IV) injection of sterile dextrose solution.

  • AFTER intervention, continue to monitor blood glucose every 15-30 minutes until it has stabilized within the normal range.

  • DOCUMENT the event, including the dose of this compound, time of onset, severity of hypoglycemia, intervention provided, and the animal's response.

Observe Observe Signs of Hypoglycemia Measure_BG Measure Blood Glucose Observe->Measure_BG Below_Threshold Blood Glucose < Threshold? Measure_BG->Below_Threshold Intervene Initiate Intervention Protocol Below_Threshold->Intervene Yes Monitor_BG Monitor Blood Glucose Frequently Below_Threshold->Monitor_BG No Conscious Animal Conscious? Intervene->Conscious Oral_Glucose Administer Oral Glucose Conscious->Oral_Glucose Yes IP_IV_Dextrose Administer IP/IV Dextrose Conscious->IP_IV_Dextrose No Oral_Glucose->Monitor_BG IP_IV_Dextrose->Monitor_BG Document Document Event Monitor_BG->Document

Caption: Troubleshooting workflow for an acute hypoglycemic event.

Experimental Protocols

Protocol 1: Continuous Glucose Monitoring (CGM) in Rodent Models

Objective: To proactively monitor blood glucose levels and detect early signs of hypoglycemia in animals treated with this compound.

Methodology:

  • Animal Preparation: Acclimatize animals to single housing for at least 3 days prior to sensor implantation.

  • CGM Device Implantation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave and sterilize the dorsal thoracic region.

    • Make a small subcutaneous incision and insert the CGM sensor probe.

    • Secure the transmitter to the skin or using a fitted jacket.[8][9]

    • Allow a recovery period of at least 24-48 hours before initiating the experiment.

  • Calibration: Calibrate the CGM device against a standard handheld glucometer according to the manufacturer's instructions.

  • Data Acquisition: Collect continuous glucose data throughout the experimental period. Set alarms for low glucose thresholds to receive real-time alerts.

  • Data Analysis: Analyze the CGM data to assess the frequency, duration, and severity of hypoglycemic events.

Acclimatize Acclimatize Animal Implant_CGM Implant CGM Device Acclimatize->Implant_CGM Calibrate Calibrate Device Implant_CGM->Calibrate Administer_MK0941 Administer this compound Calibrate->Administer_MK0941 Collect_Data Collect Continuous Glucose Data Administer_MK0941->Collect_Data Analyze Analyze Hypoglycemic Events Collect_Data->Analyze

Caption: Experimental workflow for continuous glucose monitoring.
Protocol 2: Assessing the Counter-Regulatory Glucagon (B607659) Response

Objective: To determine if this compound impairs the glucagon response to hypoglycemia.

Methodology:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: this compound

  • Procedure (Hyperinsulinemic-Hypoglycemic Clamp):

    • Fast animals overnight.

    • Place catheters for infusion and blood sampling.

    • Administer this compound or vehicle.

    • Initiate a continuous infusion of insulin to induce a controlled state of hypoglycemia.

    • Simultaneously, infuse a variable rate of glucose to maintain a specific hypoglycemic plateau (e.g., 45-50 mg/dL).

    • Collect blood samples at baseline and at regular intervals during the hypoglycemic clamp.[10][11]

  • Hormone Analysis: Measure plasma glucagon and insulin concentrations using commercially available ELISA kits.

  • Data Analysis: Compare the glucagon response to hypoglycemia between the this compound and vehicle-treated groups. A blunted or absent glucagon surge in the this compound group would indicate an impaired counter-regulatory response.

Fasting Overnight Fasting Catheterization Catheter Placement Fasting->Catheterization Dosing Administer this compound/Vehicle Catheterization->Dosing Clamp Induce Hypoglycemia (Clamp) Dosing->Clamp Sampling Collect Blood Samples Clamp->Sampling Analysis Measure Glucagon/Insulin Sampling->Analysis Comparison Compare Glucagon Response Analysis->Comparison

Caption: Protocol for assessing the glucagon response to hypoglycemia.
Protocol 3: Investigating Glucagon Co-administration to Mitigate Hypoglycemia

Objective: To evaluate the efficacy of co-administering glucagon to prevent or reverse this compound-induced hypoglycemia.

Methodology:

  • Animal Groups:

    • Group 1: Vehicle

    • Group 2: this compound

    • Group 3: this compound + Glucagon (prophylactic co-administration)

    • Group 4: this compound followed by Glucagon (rescue treatment)

  • Prophylactic Co-administration (Group 3):

    • Administer a predetermined dose of glucagon simultaneously with this compound. The dose of glucagon should be titrated in preliminary studies to determine a dose that counteracts the expected glucose drop without causing significant hyperglycemia.

    • Monitor blood glucose frequently (e.g., every 15-30 minutes for the first 2 hours) to assess the effectiveness of glucagon in preventing hypoglycemia.

  • Rescue Treatment (Group 4):

    • Administer this compound and monitor blood glucose.

    • When blood glucose drops below the hypoglycemic threshold, administer a rescue dose of glucagon (intraperitoneal or subcutaneous).[12]

    • Continue to monitor blood glucose to assess the speed and efficacy of reversal.

  • Data Collection: Record blood glucose levels, clinical signs of hypoglycemia, and any adverse events.

  • Data Analysis: Compare the incidence and severity of hypoglycemia between the groups. Analyze the effectiveness of prophylactic versus rescue glucagon administration.

cluster_prophylactic Prophylactic Approach cluster_rescue Rescue Approach CoAdminister Co-administer this compound + Glucagon Monitor_Prophylactic Monitor Blood Glucose CoAdminister->Monitor_Prophylactic Compare_Groups Compare Hypoglycemia Incidence & Severity Monitor_Prophylactic->Compare_Groups Administer_MK0941 Administer this compound Monitor_Rescue Monitor Blood Glucose Administer_MK0941->Monitor_Rescue Hypoglycemia_Detected Hypoglycemia Detected? Monitor_Rescue->Hypoglycemia_Detected Administer_Glucagon Administer Glucagon Hypoglycemia_Detected->Administer_Glucagon Yes Hypoglycemia_Detected->Compare_Groups No Administer_Glucagon->Monitor_Rescue

Caption: Experimental design for glucagon co-administration.

By implementing these troubleshooting guides and experimental protocols, researchers can better anticipate, manage, and mitigate the risk of hypoglycemia associated with the use of this compound in a preclinical setting, thereby ensuring animal welfare and the integrity of experimental data.

References

Technical Support Center: Understanding MK-0941-Associated Hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and investigate the hypertriglyceridemia observed with the glucokinase activator (GKA), MK-0941.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to induce hypertriglyceridemia?

A1: this compound is a glucokinase activator (GKA). In the liver, glucokinase (GCK) plays a pivotal role in glucose metabolism. By activating GCK, this compound enhances the phosphorylation of glucose to glucose-6-phosphate. This increase in intracellular glucose-6-phosphate drives flux through the glycolytic pathway, leading to an abundance of substrates for de novo lipogenesis (DNL), the process of synthesizing fatty acids, which are then esterified into triglycerides.[1][2][3] This leads to an increased synthesis of triglycerides in the liver, which are subsequently packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream, resulting in hypertriglyceridemia.[2][4][5]

Q2: What is the role of Glucokinase Regulatory Protein (GKRP) in this process?

A2: Glucokinase Regulatory Protein (GKRP) is a key regulator of GCK activity in the liver. Under fasting conditions, GKRP binds to GCK and sequesters it in the nucleus, thereby inhibiting its activity.[6][7][8] Following a meal, rising glucose and fructose-1-phosphate (B91348) levels cause GCK to dissociate from GKRP and translocate to the cytoplasm, where it can phosphorylate glucose.[6][8] Glucokinase activators like this compound can disrupt the GCK-GKRP interaction, leading to sustained GCK activation, independent of ambient glucose levels.[8] This persistent activation contributes to the continuous drive towards lipogenesis.

Q3: Have other glucokinase activators been associated with hypertriglyceridemia?

A3: Yes, the phenomenon of increased triglycerides is not unique to this compound and has been observed with other glucokinase activators in both preclinical and clinical studies.[7][9][10] This suggests that the effect is likely a class-related consequence of activating hepatic glucokinase and stimulating the lipogenic pathway.

Q4: What were the reported quantitative changes in triglyceride levels in clinical trials with this compound?

A4: Clinical studies with this compound reported a modest median percent increase in triglycerides. For instance, one study in patients with type 2 diabetes treated with insulin (B600854) showed a median percent increase of up to 19% relative to placebo.[11]

Troubleshooting Guide

This guide addresses potential issues researchers may encounter during their in vitro and in vivo experiments investigating this compound-induced hypertriglyceridemia.

Issue/Observation Potential Cause Troubleshooting Steps
Inconsistent triglyceride levels in primary hepatocytes treated with this compound. Cell viability issues, variability in cell passage number, inconsistent compound concentration, or timing of treatment.1. Ensure high cell viability (>90%) post-isolation. 2. Use cells from a consistent and low passage number. 3. Verify the final concentration of this compound in the culture medium. 4. Standardize the duration of this compound treatment across all experiments.
No significant increase in de novo lipogenesis upon this compound treatment in vitro. Suboptimal substrate availability, insensitive assay, or inappropriate cell model.1. Ensure sufficient glucose and other necessary substrates (e.g., acetate) are present in the culture medium. 2. Use a highly sensitive method for measuring DNL, such as incorporation of radiolabeled precursors (e.g., [14C]-acetate or [3H]-water). 3. Confirm that the chosen cell line (e.g., HepG2, primary hepatocytes) expresses functional GCK and GKRP.
High variability in plasma triglyceride levels in animal models treated with this compound. Differences in diet, housing conditions, time of blood sampling (fasted vs. fed state), or animal strain.1. Use a standardized diet for all animals throughout the study. 2. Maintain consistent environmental conditions (light-dark cycle, temperature). 3. Perform blood sampling at a consistent time point, specifying whether animals are in a fasted or fed state. 4. Use a genetically homogeneous animal strain.
Difficulty in measuring VLDL secretion rates in vivo. Inappropriate methodology, insufficient tracer incorporation, or rapid tracer clearance.1. For Triton WR-1339 method, ensure the correct dose is administered to effectively block VLDL clearance. 2. For stable isotope labeling, ensure adequate precursor infusion time for sufficient label incorporation into VLDL-triglycerides. 3. Optimize the blood sampling schedule to accurately capture the VLDL secretion curve.

Experimental Protocols

Measurement of De Novo Lipogenesis in Primary Hepatocytes

Objective: To quantify the rate of new fatty acid synthesis in primary hepatocytes following treatment with this compound.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice or rats using a two-step collagenase perfusion method.

  • Cell Culture: Plate hepatocytes on collagen-coated plates and allow them to attach.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Radiolabeling: Add [1-14C]-acetate to the culture medium and incubate for 2-4 hours.

  • Lipid Extraction: Wash the cells with PBS and lyse them. Extract total lipids using a 2:1 chloroform:methanol solution.

  • Saponification: Saponify the lipid extract to release fatty acids.

  • Quantification: Measure the amount of radioactivity incorporated into the fatty acid fraction using a scintillation counter.

  • Normalization: Normalize the radioactive counts to the total protein content of the cell lysate.

In Vivo Measurement of VLDL-Triglyceride Secretion Rate

Objective: To determine the rate of VLDL-triglyceride secretion from the liver into the circulation in an animal model treated with this compound.

Methodology:

  • Animal Model: Use a suitable animal model (e.g., C57BL/6 mice).

  • This compound Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage) for the desired duration.

  • Fasting: Fast the animals overnight to reduce chylomicron levels.

  • Lipase Inhibition: Inject the animals intravenously with Triton WR-1339 (a non-ionic detergent that inhibits lipoprotein lipase), which prevents the clearance of VLDL from the plasma.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) after the Triton injection.

  • Triglyceride Measurement: Measure the plasma triglyceride concentration in each blood sample using a commercial enzymatic assay kit.

  • Calculation: The VLDL-triglyceride secretion rate is calculated from the slope of the linear increase in plasma triglyceride concentration over time.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_Hepatocyte Hepatocyte cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Bloodstream Bloodstream MK0941 This compound GCK_cyto Glucokinase (GCK) MK0941->GCK_cyto Activates GKRP GKRP MK0941->GKRP Disrupts Interaction Glucose_ext Glucose Glucose_ext->GCK_cyto Substrate G6P Glucose-6-Phosphate GCK_cyto->G6P Phosphorylates GCK_inactive Inactive GCK GCK_cyto->GCK_inactive Inhibited by GKRP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA DNL De Novo Lipogenesis AcetylCoA->DNL Substrate TG Triglycerides DNL->TG VLDL VLDL Assembly & Secretion TG->VLDL VLDL_blood VLDL VLDL->VLDL_blood Secreted GKRP->GCK_inactive HyperTG Hypertriglyceridemia VLDL_blood->HyperTG Leads to

Caption: Signaling pathway of this compound induced hypertriglyceridemia.

Experimental_Workflow cluster_InVitro In Vitro: De Novo Lipogenesis cluster_InVivo In Vivo: VLDL Secretion Hepatocyte_Isolation Isolate Primary Hepatocytes Cell_Culture Culture Hepatocytes Hepatocyte_Isolation->Cell_Culture MK0941_Treatment_Vitro Treat with this compound or Vehicle Cell_Culture->MK0941_Treatment_Vitro Radiolabeling Add [14C]-Acetate MK0941_Treatment_Vitro->Radiolabeling Lipid_Extraction Extract Lipids Radiolabeling->Lipid_Extraction Quantification_Vitro Quantify Radioactivity Lipid_Extraction->Quantification_Vitro Animal_Model Select Animal Model MK0941_Treatment_Vivo Administer this compound or Vehicle Animal_Model->MK0941_Treatment_Vivo Fasting Fast Animals MK0941_Treatment_Vivo->Fasting Triton_Injection Inject Triton WR-1339 Fasting->Triton_Injection Blood_Sampling Serial Blood Sampling Triton_Injection->Blood_Sampling TG_Measurement Measure Plasma Triglycerides Blood_Sampling->TG_Measurement Calculation Calculate Secretion Rate TG_Measurement->Calculation Logical_Relationship MK0941_Activation This compound Activates Hepatic Glucokinase Increased_Glycolysis Increased Glycolytic Flux MK0941_Activation->Increased_Glycolysis Increased_DNL Increased De Novo Lipogenesis (DNL) Increased_Glycolysis->Increased_DNL Increased_TG_Synthesis Increased Hepatic Triglyceride Synthesis Increased_DNL->Increased_TG_Synthesis Increased_VLDL_Secretion Increased VLDL Secretion Increased_TG_Synthesis->Increased_VLDL_Secretion Hypertriglyceridemia Hypertriglyceridemia Increased_VLDL_Secretion->Hypertriglyceridemia

References

Technical Support Center: MK-0941 Dosage Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator, MK-0941. The focus is on optimizing dosage to avoid toxicity in preclinical animal models, specifically rats and dogs.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric glucokinase activator (GKA). Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis.[1] By activating GK, this compound enhances glucose sensing in β-cells, leading to increased insulin (B600854) secretion, and promotes glucose uptake and metabolism in the liver.[1]

Q2: What are the primary toxicities observed with this compound in animal models?

A2: The main toxicities reported in animal studies are cataracts and hypoglycemia.[2][3] Chronic oral toxicity studies have shown cataract formation in both rats and dogs at exposures higher than the maximum predicted human exposure.[2] Hypoglycemia is an expected pharmacology-related adverse effect due to the mechanism of action of GKAs.[2][3]

Q3: At what exposure levels were cataracts observed in animal studies?

A3: In chronic oral toxicity studies, cataracts were observed in rats at a drug exposure level three times the maximum predicted human exposure and in dogs at 1.5 times the maximum predicted human exposure.[2] Importantly, no cataracts were seen in either species at drug exposures equivalent to the maximum predicted human exposure, suggesting a dose-dependent effect.[2]

Q4: What is the suspected mechanism for this compound-induced cataracts?

A4: The development of cataracts in animal models may be linked to severe and sustained hypoglycemia.[2] This highlights the importance of careful blood glucose monitoring during preclinical studies.

Q5: What other adverse effects have been associated with this compound in preclinical or clinical studies?

A5: In addition to hypoglycemia, clinical studies with this compound have reported increases in triglycerides and blood pressure.[2][4]

II. Troubleshooting Guides

Troubleshooting Hypoglycemia

Issue: Animals are exhibiting signs of hypoglycemia (e.g., lethargy, tremors, seizures).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dosage is too high. - Immediately administer a glucose source (e.g., oral glucose gel, intravenous dextrose) to alleviate acute symptoms. - Reduce the subsequent dose of this compound. A dose reduction of 25-50% is a reasonable starting point, followed by careful monitoring. - Re-evaluate the dose-response relationship in a small cohort of animals to establish a safer dose range.
Fasting state of the animal. - Ensure that this compound is administered to animals with access to food, especially during the initial dose-ranging studies. The glucose-lowering effect of this compound is more pronounced in a fasted state.[2] - If the experimental design requires fasting, the dose of this compound should be significantly lower than that used in fed animals.
Incorrect formulation or dosing error. - Verify the concentration of the dosing solution and the calibration of the dosing equipment. - Ensure proper mixing of the formulation before each administration to prevent dose variability.
Concomitant medications. - Review any other medications being administered to the animals that could potentiate hypoglycemia (e.g., insulin, sulfonylureas).
Troubleshooting Cataract Formation

Issue: Cataracts are being observed during routine ophthalmic examinations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dosage is too high, leading to sustained hypoglycemia. - As with hypoglycemia, reduce the dose of this compound. - Implement more frequent blood glucose monitoring to avoid periods of severe and prolonged hypoglycemia. - Establish the No-Observed-Adverse-Effect-Level (NOAEL) for cataract formation in your specific animal model and ensure that the therapeutic dose is maintained below this level.
Long-term, high-exposure study design. - Consider shortening the duration of the study if the primary endpoints can still be met. - If long-term studies are necessary, use the lowest effective dose to minimize the risk of cumulative toxicity.
Animal model susceptibility. - Be aware of the reported species differences in sensitivity, with dogs showing cataracts at lower relative exposures than rats.[2] - If possible, select a rodent strain that is less prone to spontaneous or drug-induced cataracts.

III. Experimental Protocols

Protocol for a Dose Range-Finding Study in Rats

This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 7 days before the start of the study.

  • Grouping: Randomly assign animals to groups (n=5/sex/group). Include a vehicle control group and at least 3-4 dose groups of this compound.

  • Dose Selection: Based on available efficacy data, initial doses could range from 1 mg/kg to 30 mg/kg.

  • Formulation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer the formulation once daily via oral gavage.

  • Monitoring:

    • Clinical Observations: Observe animals for signs of toxicity at least twice daily.

    • Body Weight: Record body weight at the beginning of the study and at least twice weekly thereafter.

    • Blood Glucose: Monitor blood glucose levels at baseline and at regular intervals post-dosing (e.g., 1, 2, 4, 8, and 24 hours) on the first day and then periodically throughout the study.

  • Endpoint: The study duration is typically 7-14 days. The primary endpoint is to identify a range of doses that are well-tolerated and can be used for subsequent longer-term studies. The Maximum Tolerated Dose (MTD) can also be determined.

Protocol for Ophthalmic Examination for Cataracts in Rats
  • Pupil Dilation: Prior to examination, administer a mydriatic agent (e.g., a combination of 1% tropicamide (B1683271) and 2.5% phenylephrine) to each eye.

  • Slit-Lamp Examination:

    • Use a slit-lamp biomicroscope to examine the lens of each eye.

    • Focus the slit beam on the lens and systematically examine the anterior capsule, cortex, nucleus, and posterior capsule.

  • Grading of Cataracts:

    • Use a standardized grading system to score the severity of any observed lens opacities. A common grading scale ranges from 0 (clear lens) to 4 (mature cataract).

  • Frequency: Conduct ophthalmic examinations at baseline and at regular intervals during chronic toxicity studies (e.g., monthly).

IV. Data Presentation

Table 1: Preclinical Efficacy and Toxicity Profile of this compound

Parameter Species Value/Observation Reference
EC50 (Glucokinase Activation) In vitro0.240 µM (at 2.5 mM glucose)[1]
0.065 µM (at 10 mM glucose)[1]
In Vivo Efficacy Mice (HFD)Significant blood glucose reduction[1]
DogsUp to 48% reduction in glucose AUC during OGTT[1]
Toxicity - Cataracts RatsObserved at 3x max predicted human exposure[2]
DogsObserved at 1.5x max predicted human exposure[2]
Toxicity - Hypoglycemia Animals & HumansDose-dependent increase in incidence[2][3]
Other Reported Toxicities HumansIncreased triglycerides and blood pressure[2][4]

V. Visualizations

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase Activates ATP ATP Glucokinase->ATP Increases This compound This compound This compound->Glucokinase Allosterically Activates Insulin Secretion Insulin Secretion ATP->Insulin Secretion Triggers Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucose_liver Glucose Glucokinase_liver Glucokinase Glucose_liver->Glucokinase_liver Activates Glucose_Uptake Glucose Uptake & Metabolism Glucokinase_liver->Glucose_Uptake Promotes MK-0941_liver This compound MK-0941_liver->Glucokinase_liver Allosterically Activates Glucose_Uptake->Blood Glucose Lowers

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

G Start Start Dose Range-Finding Study (e.g., 7-14 days) Dose Range-Finding Study (e.g., 7-14 days) Start->Dose Range-Finding Study (e.g., 7-14 days) Establish MTD and Tolerated Dose Range Establish MTD and Tolerated Dose Range Dose Range-Finding Study (e.g., 7-14 days)->Establish MTD and Tolerated Dose Range Chronic Toxicity Study (e.g., 90 days) Chronic Toxicity Study (e.g., 90 days) Establish MTD and Tolerated Dose Range->Chronic Toxicity Study (e.g., 90 days) Monitor for Toxicity (Hypoglycemia, Cataracts, etc.) Monitor for Toxicity (Hypoglycemia, Cataracts, etc.) Chronic Toxicity Study (e.g., 90 days)->Monitor for Toxicity (Hypoglycemia, Cataracts, etc.) Determine NOAEL Determine NOAEL Monitor for Toxicity (Hypoglycemia, Cataracts, etc.)->Determine NOAEL Proceed to Efficacy Studies with Optimized Dose Proceed to Efficacy Studies with Optimized Dose Determine NOAEL->Proceed to Efficacy Studies with Optimized Dose End End Proceed to Efficacy Studies with Optimized Dose->End

Caption: Experimental workflow for dosage optimization of this compound.

References

Technical Support Center: Interpreting Unexpected Results in MK-0941 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results in experiments involving the glucokinase activator (GKA), MK-0941. All quantitative data is summarized for clarity, and detailed protocols for key experiments are provided.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and unexpected outcomes that researchers might encounter during in vitro and in vivo experiments with this compound.

Q1: We observed an initial potent, glucose-lowering effect of this compound, but this efficacy was not sustained in our longer-term cell culture or animal model. Why is this happening?

A1: This phenomenon of non-sustained efficacy was a key finding in clinical trials with this compound.[1][2][3] The likely cause is related to the specific mechanism of this compound's interaction with the glucokinase (GK) enzyme.

  • Overstimulation and β-Cell Stress: this compound is a potent GKA that maximally stimulates insulin (B600854) secretion even at low glucose concentrations.[2][4] This can lead to chronic overstimulation of pancreatic β-cells, causing cellular stress and, over time, impaired insulin secretion and function.[2]

  • High-Energy Barrier Conformation: this compound binds to GK in a way that creates a high-energy barrier for the enzyme to transition from its open (inactive) to its closed (active) state, essentially locking it in an active conformation.[4] This differs from more successful GKAs like dorzagliatin, which facilitate a more glucose-dependent and physiologically normal activation.[2][4]

Troubleshooting & Optimization:

  • Assess β-Cell Health: In your experiments, incorporate assays to measure β-cell stress and apoptosis. This can include markers for ER stress or DNA damage.

  • Time-Course Experiments: Conduct shorter-duration experiments to characterize the initial potent effect and pinpoint the onset of declining efficacy.

  • Comparative Studies: If possible, compare the effects of this compound with a different class of GKA, such as dorzagliatin, which has shown sustained efficacy.[2]

Q2: Our experiments are showing a higher than expected incidence of hypoglycemia, even at low doses of this compound. How can we mitigate this?

A2: The high incidence of hypoglycemia is a known adverse effect of this compound, directly linked to its potent, glucose-independent activation of glucokinase.[1][5] this compound is 10- to 100-fold more potent than other GKAs, like dorzagliatin, at low glucose concentrations (3–5 mmol/L).[2] This leads to insulin secretion even when blood glucose is not elevated, increasing the risk of hypoglycemia.[2][5]

Troubleshooting & Optimization:

  • Dose-Response Curve: Perform a very careful dose-response study, starting with sub-nanomolar concentrations, to identify a narrow therapeutic window.

  • Glucose-Dependent Assays: When assessing insulin secretion in vitro, ensure your protocol includes a range of glucose concentrations, from low (basal) to high, to fully characterize the glucose dependency of this compound's effect.

  • Animal Model Considerations: In animal studies, ensure consistent feeding schedules and frequent blood glucose monitoring, especially in the hours immediately following this compound administration, due to its short half-life of approximately 2 hours.[1]

Q3: We are observing an unexpected increase in triglyceride levels in our cell lysates or animal plasma after treatment with this compound. What is the mechanism behind this?

A3: Elevated triglycerides were an unexpected finding in clinical trials of this compound.[1][3] This is thought to be a downstream consequence of glucokinase activation in the liver.

  • Hepatic De Novo Lipogenesis: Glucokinase activation in hepatocytes increases glycolysis.[5] This leads to a rise in acetyl-CoA levels, which is a substrate for the synthesis of fatty acids and triglycerides, promoting hepatic de novo lipogenesis.[5] Chronic activation of this pathway can lead to an accumulation of triglycerides.

  • Hyperinsulinemia: The potent insulin secretion stimulated by this compound can also contribute to hypertriglyceridemia.[2]

Troubleshooting & Optimization:

  • Measure Triglycerides: Quantify triglyceride levels in both cell lysates (e.g., from primary hepatocytes or HepG2 cells) and plasma from animal models.

  • Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) in liver tissue or hepatic cell lines to confirm the activation of this pathway.

  • Control for Diet: In animal studies, use a well-defined and consistent diet to minimize variability in baseline triglyceride levels.

Q4: In our animal studies, we have noted a slight but significant increase in blood pressure in the this compound treated group. Is this a known effect?

A4: Yes, an increase in both systolic and diastolic blood pressure was observed in clinical trials with this compound.[1][3] The precise mechanism for this is not fully elucidated in the provided search results, but it is a documented off-target effect.

Troubleshooting & Optimization:

  • Accurate Blood Pressure Measurement: Use reliable methods for blood pressure measurement in your animal models, such as radiotelemetry or tail-cuff plethysmography, ensuring proper acclimatization of the animals to minimize stress-induced fluctuations.

  • Monitor Fluid and Electrolyte Balance: Assess for any changes in markers of renal function or electrolyte balance that could contribute to changes in blood pressure.

  • Dose-Dependence: Determine if the effect on blood pressure is dose-dependent, which can help in understanding the risk-benefit profile at different concentrations.

Data Presentation

Table 1: Summary of this compound In Vitro Potency

ParameterConditionValueReference
EC50 2.5 mM Glucose0.240 µM[6]
EC50 10 mM Glucose0.065 µM[6]
S0.5 for Glucose 1 µM this compound1.4 mM (from 6.9 mM)[6]
Vmax 1 µM this compound1.5-fold increase[6]
Insulin Secretion 10 µM this compound (rat islets)17-fold increase[6]
Hepatocyte Glucose Uptake 10 µM this compoundUp to 18-fold increase[6]

Table 2: Key Unexpected Findings from this compound Clinical Trials

FindingObservationPotential MechanismReference
Lack of Sustained Efficacy Initial improvement in A1C and post-meal glucose not sustained beyond 14-30 weeks.β-cell stress and impaired insulin secretion due to chronic overstimulation.[1][2][3]
Increased Hypoglycemia Significantly higher incidence of hypoglycemic events compared to placebo.Potent activation of glucokinase at low glucose concentrations, leading to glucose-independent insulin secretion.[1][2][5]
Elevated Triglycerides Modest but significant increase in plasma triglycerides.Increased hepatic de novo lipogenesis secondary to glucokinase activation.[1][5]
Increased Blood Pressure Significant increases in systolic and diastolic blood pressure.Mechanism not fully elucidated, but a documented off-target effect.[1][3]

Experimental Protocols

1. In Vitro Glucokinase (GK) Activity Assay

This protocol is for measuring the enzymatic activity of glucokinase in the presence of this compound using a coupled enzymatic reaction that results in a fluorescent signal.

  • Principle: GK phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The fluorescence of NADPH (Ex/Em = 340/460 nm) or a coupled probe (Ex/Em = 535/587 nm) is measured kinetically.

  • Materials:

    • Recombinant human glucokinase

    • This compound

    • GK Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

    • D-Glucose

    • ATP

    • MgCl2

    • NADP+

    • G6PDH

    • Fluorescent Probe (optional, depending on kit)

    • 96-well black microplate

  • Procedure:

    • Prepare Reagents: Prepare stock solutions of glucose, ATP, MgCl2, NADP+, and this compound in GK Assay Buffer.

    • Reaction Mix: Prepare a master reaction mix containing GK Assay Buffer, ATP, MgCl2, NADP+, G6PDH, and the fluorescent probe (if using).

    • Add Components to Plate:

      • Add GK Assay Buffer to all wells.

      • Add varying concentrations of this compound (and a vehicle control) to respective wells.

      • Add recombinant glucokinase to all wells except for a "no enzyme" blank.

    • Initiate Reaction: Start the reaction by adding the glucose solution to all wells.

    • Measurement: Immediately place the plate in a microplate reader and measure fluorescence in kinetic mode for 20-30 minutes at 30°C.

    • Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the kinetic curve). Determine the EC50 of this compound by plotting the reaction velocity against the log of the this compound concentration.

2. Cellular Glucose Uptake Assay using 2-NBDG

This protocol measures glucose uptake in a cell line (e.g., hepatocytes, adipocytes) using the fluorescent glucose analog 2-NBDG.

  • Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG) is taken up by cells through glucose transporters. Once inside, it is phosphorylated and trapped, allowing for quantification by fluorescence.

  • Materials:

    • Adherent cells (e.g., HepG2)

    • Culture medium (with and without glucose)

    • This compound

    • 2-NBDG stock solution

    • Phloretin (glucose transporter inhibitor, as a control)

    • Ice-cold PBS

    • 96-well black, clear-bottom plate

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Glucose Starvation: The next day, wash the cells with PBS and replace the medium with glucose-free culture medium. Incubate for 1-2 hours.

    • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in glucose-free medium for a desired period (e.g., 1 hour).

    • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL. Incubate for 30 minutes at 37°C.

    • Stop Reaction: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

    • Measurement: Add PBS to the wells and measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 485/535 nm).

    • Data Analysis: Normalize the fluorescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo) performed on a parallel plate.

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is for measuring insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.

  • Principle: Pancreatic β-cells secrete insulin in response to elevated glucose. This assay quantifies the amount of insulin released into the medium under basal (low glucose) and stimulatory (high glucose) conditions, with and without this compound.

  • Materials:

    • Pancreatic β-cells or isolated islets

    • Krebs-Ringer Bicarbonate (KRB) buffer

    • Glucose solutions (low, e.g., 2.8 mM; high, e.g., 16.7 mM)

    • This compound

    • Insulin ELISA kit

  • Procedure:

    • Cell Seeding: Plate cells or islets and allow them to recover.

    • Pre-incubation (Starvation): Gently wash the cells twice with KRB buffer. Pre-incubate in KRB buffer containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal state of insulin secretion.

    • Stimulation: Remove the pre-incubation buffer. Add fresh KRB buffer containing:

      • Low glucose (2.8 mM) ± this compound

      • High glucose (16.7 mM) ± this compound

    • Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin.

    • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Normalize the secreted insulin values to the total protein content or total insulin content of the cells (determined after lysing the cells).

Mandatory Visualizations

G This compound Mechanism of Action and Downstream Effects cluster_0 Pancreatic β-Cell cluster_1 Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucokinase Glucokinase GLUT2->Glucokinase Glucose Entry G6P G6P Glucokinase->G6P Phosphorylation This compound This compound This compound->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP_Ratio ↑ ATP/ADP Ratio Glycolysis->ATP_ADP_Ratio K_ATP_Channel K(ATP) Channel Closure ATP_ADP_Ratio->K_ATP_Channel Depolarization Depolarization K_ATP_Channel->Depolarization Ca_Influx ↑ Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion ↑ Insulin Secretion Ca_Influx->Insulin_Secretion Beta_Cell_Stress Chronic Stress/ Impaired Function Insulin_Secretion->Beta_Cell_Stress Chronic Overstimulation H_Glucokinase Glucokinase H_G6P ↑ G6P H_Glucokinase->H_G6P H_this compound H_this compound H_this compound->H_Glucokinase Allosteric Activation H_Glycolysis ↑ Glycolysis H_G6P->H_Glycolysis Acetyl_CoA ↑ Acetyl-CoA H_Glycolysis->Acetyl_CoA De_Novo_Lipogenesis ↑ De Novo Lipogenesis Acetyl_CoA->De_Novo_Lipogenesis Triglycerides ↑ Triglycerides De_Novo_Lipogenesis->Triglycerides

Caption: Signaling pathways activated by this compound in pancreatic β-cells and hepatocytes.

G Troubleshooting Workflow for Unexpected this compound Results Start Unexpected Result Observed Issue What is the issue? Start->Issue NoSustained Lack of Sustained Efficacy Issue->NoSustained Efficacy Loss Hypo Excessive Hypoglycemia Issue->Hypo Safety Trig Increased Triglycerides Issue->Trig Metabolic BP Increased Blood Pressure Issue->BP Off-Target Action_NoSustained Assess β-cell stress markers. Perform shorter time-course studies. NoSustained->Action_NoSustained Action_Hypo Refine dose-response curve (lower range). Verify glucose concentrations in assay. Hypo->Action_Hypo Action_Trig Quantify triglycerides in relevant samples. Analyze lipogenic gene expression. Trig->Action_Trig Action_BP Use validated BP measurement technique. Check for dose-dependency. BP->Action_BP G Experimental Workflow for GSIS Assay Step1 1. Seed Pancreatic β-Cells/ Isolate Islets Step2 2. Pre-incubation: Low Glucose (2.8 mM) KRB Buffer (1-2 hours) Step1->Step2 Step3 3. Stimulation Step2->Step3 Step4a Low Glucose (2.8 mM) ± this compound Step3->Step4a Step4b High Glucose (16.7 mM) ± this compound Step3->Step4b Step5 4. Incubate (1-2 hours) Step4a->Step5 Step4b->Step5 Step6 5. Collect Supernatant Step5->Step6 Step7 6. Quantify Insulin (ELISA) Step6->Step7

References

The impact of MK-0941 on beta-cell stress and function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the glucokinase activator (GKA) MK-0941 on pancreatic beta-cell stress and function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an oral, allosteric glucokinase activator (GKA).[1] Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[2][3][4] this compound enhances the activity of GK, which increases the phosphorylation of glucose to glucose-6-phosphate.[4] This action in β-cells elevates intracellular ATP levels, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium ion influx, and subsequent insulin (B600854) secretion.[4] In vitro, 1 µM of this compound was shown to lower the half-maximal concentration (S0.5) of glucose for GK from 6.9 mM to 1.4 mM and increase the maximum velocity of glucose phosphorylation by 1.5-fold.[5]

Q2: We observed a significant improvement in glycemic control initially, but this effect was not sustained in our longer-term studies. Is this a known issue?

Yes, the loss of glycemic efficacy over time is a documented finding for this compound. In a clinical study, initial improvements in A1C and 2-hour post-meal glucose observed at 14 weeks were not sustained by week 30.[1][2][6][7][8] The most rapid decline in A1C response was seen in patients receiving the highest dose (40 mg).[1] This phenomenon is thought to be related to the drug's mechanism of action, which may induce β-cell stress over time.[3]

Q3: Our experiments are showing a high incidence of hypoglycemia, even at what we considered low doses of this compound. Why is this occurring?

A high incidence of hypoglycemia is a known adverse effect of this compound.[1][6][7] This is likely due to the drug's high potency and ability to maximally stimulate insulin secretion even at low glucose concentrations.[3][9] Unlike some other GKAs that exhibit more glucose-dependent activity, this compound's strong interaction with glucokinase can "lock" the enzyme in an active state, leading to insulin release that is not tightly coupled to ambient glucose levels.[9] This overstimulation can lead to hypoglycemia, particularly in a fasted state.[1]

Q4: We are monitoring for side effects and have noted an increase in triglycerides and blood pressure in our animal models. Is this consistent with clinical findings?

Yes, these findings are consistent with results from human clinical trials. Studies have shown that treatment with this compound was associated with significant increases in triglycerides and systolic blood pressure.[2][6][7] Researchers using this compound should consider monitoring lipid profiles and cardiovascular parameters.

Q5: How does the activity of this compound on beta-cells differ from newer glucokinase activators like dorzagliatin (B607184)?

The primary difference lies in their glucose dependency. This compound induces maximal insulin secretion at low doses and low glucose concentrations.[9] In contrast, dorzagliatin demonstrates a more gradual, dose- and glucose-dependent increase in insulin secretion.[9] This allows islets treated with dorzagliatin to retain their responsiveness to a high-glucose challenge, whereas this compound-treated islets are unable to mount a further response.[9] This distinction is believed to be due to differences in how they bind to the glucokinase enzyme, with this compound causing a more potent, sustained activation that can lead to β-cell stress.[3][9]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent Glucose-Lowering Effect In Vivo This compound has a rapid absorption and clearance profile, with a plasma half-life of approximately 2 hours in preclinical models.[5]Ensure the dosing schedule is optimized for the experimental design. Given its short duration of action, administering this compound immediately before a meal or glucose challenge is critical for observing maximal effects on postprandial glucose.[1]
Loss of Beta-Cell Responsiveness to Glucose Challenge Prolonged exposure to this compound may cause β-cell stress due to chronic overstimulation, leading to impaired insulin secretion.[3] The high potency of this compound at low glucose levels is a probable cause of this deterioration.[3]Assess markers of cellular stress, such as endoplasmic reticulum (ER) stress (e.g., CHOP, BiP expression) and apoptosis (e.g., cleaved caspase-3) in isolated islets or pancreatic tissue. Consider a washout period in the experimental design to see if β-cell function can be recovered.
Discrepancy Between Potent In Vitro and Waning In Vivo Efficacy The potent, glucose-independent activation observed in enzyme and cell-based assays does not translate to sustained efficacy in a complex biological system. The mechanism that makes it potent in vitro (maximal stimulation at low glucose) likely contributes to β-cell exhaustion and desensitization in vivo.[3][9]When interpreting results, consider the physiological context. Complement in vitro assays with longer-term in vivo studies that include assessments of β-cell function and health, not just glycemic parameters. Compare results with a more glucose-sensitive GKA if possible.

Data Presentation

Table 1: Clinical Efficacy of this compound (Placebo-Adjusted Least Squares Mean Change from Baseline at Week 14)

DoseChange in A1C (%) (Baseline A1C ~9.0%)Change in 2-h Post-Meal Glucose (mg/dL)
10 mg t.i.d.-0.6%-27
20 mg t.i.d.-0.7%-36
30 mg t.i.d.-0.7%-34
40 mg t.i.d.-0.8%-37
Data compiled from a study in patients with type 2 diabetes on stable-dose insulin glargine.[1][6][7]

Table 2: Key Adverse Events Associated with this compound in Clinical Trials

Adverse EventObservation
Hypoglycemia Significantly increased incidence compared to placebo.[2][6][7]
Triglycerides Significantly increased levels.[2][6][7]
Blood Pressure Significant increases in systolic blood pressure.[2][6][7]
General In a phase II trial, 80.7% of participants in the 10mg t.i.d. group experienced at least one adverse event, leading to study termination.[4][10]

Table 3: In Vitro and Preclinical Activity of this compound

ParameterValue / Effect
EC50 for Glucokinase Activation (2.5 mM Glucose) 0.240 µM[5][11]
EC50 for Glucokinase Activation (10 mM Glucose) 0.065 µM[5][11][12]
Insulin Secretion (Isolated Rat Islets, 10 µM this compound) 17-fold increase[5]
Glucose Uptake (Isolated Rat Hepatocytes, 10 µM this compound) Up to 18-fold increase[5]

Experimental Protocols

Protocol 1: Recombinant Human Glucokinase Activity Assay

This protocol is based on an NADP+/NADPH-coupled enzymatic assay.

  • Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), and this compound dissolved in DMSO.

  • Procedure: a. Prepare a reaction mixture in a 384-well plate containing buffer, ATP, NADP+, and G6PDH. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. c. Add a fixed concentration of glucose (e.g., 2.5 mM or 10 mM) to the wells. d. Initiate the reaction by adding recombinant glucokinase. e. Monitor the increase in NADPH fluorescence or absorbance at 340 nm over time, which is proportional to glucokinase activity.

  • Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the rate against the log of the compound concentration to determine the EC50 value.[9]

Protocol 2: Insulin Secretion Assay in Isolated Islets

  • Islet Isolation: Isolate pancreatic islets from rats using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Pre-incubate isolated islets in a low-glucose buffer (e.g., 2.5-3 mM glucose) for 1-2 hours to allow them to equilibrate and establish a basal insulin secretion rate.

  • Treatment: a. Transfer groups of islets to fresh buffer containing low glucose (e.g., 3 mM) or high glucose (e.g., 16.7 mM). b. Within these glucose conditions, add varying concentrations of this compound or a vehicle control (DMSO). c. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection & Analysis: Collect the supernatant from each well. Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay. Normalize the results to the islet number or total protein content.[5][9]

Visualizations

G cluster_membrane β-Cell Membrane cluster_cyto Cytoplasm Glucose Extracellular Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 GK Glucokinase (GK) GLUT2->GK Glucose K_ATP K-ATP Channel (Open) K_ATP_Closed K-ATP Channel (Closed) K_ATP->K_ATP_Closed Ca_Channel Voltage-gated Ca²⁺ Channel K_ATP_Closed->Ca_Channel Depolarization Opens Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx InsulinVesicle Insulin Vesicles Ca_ion->InsulinVesicle Triggers Fusion G6P Glucose-6-Phosphate GK->G6P MK0941 This compound MK0941->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP ATP->K_ATP Inhibits InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease

Caption: Glucokinase activation pathway in pancreatic β-cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate 1. Isolate Pancreatic Islets (e.g., from rat/mouse) Culture 2. Culture/Equilibrate Islets in low glucose medium Isolate->Culture Split 3. Split Islets into Treatment Groups Culture->Split Group1 Group A: Low Glucose + Vehicle Split->Group1 Control Group2 Group B: Low Glucose + this compound Split->Group2 Test Group3 Group C: High Glucose + Vehicle Split->Group3 Control Group4 Group D: High Glucose + this compound Split->Group4 Test Incubate 4. Incubate (e.g., 1-2 hours) Collect 5. Collect Supernatant Incubate->Collect Assay 6. Measure Insulin Concentration (ELISA) Collect->Assay Assess 7. Assess β-Cell Viability/ Stress Markers (Optional) Assay->Assess

Caption: Workflow for assessing this compound's effect on β-cell function.

G MK0941 This compound Potency High Potency at Low Glucose MK0941->Potency Characteristic MaxStim Maximal GK Activation (Glucose-Independent) Potency->MaxStim ChronicStim Chronic Overstimulation of β-Cell MaxStim->ChronicStim Leads to Hypo Increased Risk of Hypoglycemia MaxStim->Hypo Stress ↑ ER Stress & Metabolic Load ChronicStim->Stress Impairment Impaired Insulin Secretion Machinery Stress->Impairment Loss Loss of Glycemic Efficacy Over Time Impairment->Loss

Caption: Proposed mechanism of this compound-induced β-cell stress.

References

Why does MK-0941 efficacy decline over time?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the glucokinase activator, MK-0941.

Frequently Asked Questions (FAQs)

Q1: We are observing a decline in the glucose-lowering efficacy of this compound in our long-term animal studies. Is this an expected phenomenon?

Yes, a decline in the glycemic efficacy of this compound over time is a documented observation from both preclinical and clinical studies.[1][2][3][4] Initial robust improvements in glycemic control, as measured by HbA1c and postprandial glucose, were not sustained during longer-term treatment.[1][2]

Q2: What are the leading hypotheses for the decline in this compound efficacy?

There are several proposed mechanisms that may contribute to the waning efficacy of this compound:

  • β-cell Stress and Impaired Insulin (B600854) Secretion: The high potency of this compound, particularly at low glucose concentrations, is thought to cause chronic overstimulation of pancreatic β-cells. This may lead to β-cell stress, dysfunction, and ultimately, a reduction in insulin secretion capacity over time.

  • Disruption of Hepatic Glucose Metabolism: Preclinical studies in Goto-Kakizaki (GK) rats, a model for type 2 diabetes, have shown that long-term treatment with this compound can lead to compensatory changes in the liver. Specifically, an increase in the activity of glucose-6-phosphatase (G6Pase), the enzyme responsible for hepatic glucose production, has been observed. This counteracts the glucose-lowering effect of glucokinase activation.

  • Adverse Metabolic Effects: Treatment with this compound has been associated with elevations in triglycerides and blood pressure.[1][2] These metabolic disturbances could contribute to a worsening of the overall metabolic state and potentially counteract the intended therapeutic benefits on glucose control.

  • Pharmacodynamic Properties of the Molecule: The specific way this compound interacts with the glucokinase enzyme may be a factor. It has been suggested that this compound "locks" the enzyme in a permanently active state, which differs from the more physiological, glucose-dependent activation seen with other glucokinase activators that have shown more sustained efficacy.

Troubleshooting Guides

Issue: Progressive loss of glycemic control in a chronic this compound study.

Possible Cause 1: β-cell Exhaustion

  • Troubleshooting/Monitoring Steps:

    • Assess β-cell function: At multiple time points throughout the study, measure fasting and glucose-stimulated insulin and C-peptide levels. A decline in the insulin response to a glucose challenge may indicate β-cell dysfunction.

    • Histological analysis: At the end of the study, perform immunohistochemical analysis of pancreatic tissue to assess β-cell mass and look for markers of apoptosis or cellular stress.

    • Gene expression analysis: Analyze the expression of genes related to β-cell function and stress (e.g., insulin, Pdx1, MafA, and ER stress markers) in isolated islets.

Possible Cause 2: Hepatic Compensation

  • Troubleshooting/Monitoring Steps:

    • Measure hepatic glucose output: If technically feasible, perform liver perfusion studies to directly measure hepatic glucose production and utilization. An increase in glucose production would support this hypothesis.

    • Assess G6Pase activity: At the end of the study, collect liver tissue and perform a glucose-6-phosphatase activity assay.

    • Monitor fasting glucose levels: A gradual increase in fasting glucose levels over time may be an early indicator of increased hepatic glucose production.

Possible Cause 3: Off-target or Downstream Metabolic Effects

  • Troubleshooting/Monitoring Steps:

    • Monitor plasma lipids: Regularly measure fasting triglyceride and cholesterol levels.

    • Monitor blood pressure: If using an appropriate animal model, monitor systolic and diastolic blood pressure throughout the study.

Data Presentation

Table 1: Summary of HbA1c Changes in a 30-Week Clinical Trial (NCT00767000)

Time PointPlacebo (Change from Baseline)This compound (10 mg TID) (Change from Baseline)This compound (20 mg TID) (Change from Baseline)This compound (30 mg TID) (Change from Baseline)This compound (40 mg TID) (Change from Baseline)
Week 14 -0.1%-0.5%-0.7%-0.8%-0.8%
Week 30 Data not consistently reported, but efficacy was not sustainedDeterioration observedDeterioration observedDeterioration observedDeterioration observed

Note: The primary efficacy endpoint was at Week 14. By Week 30, the initial glycemic improvements were not sustained across the this compound treatment groups.[1][2]

Table 2: Adverse Events of Interest in the 14-Week Phase of a Clinical Trial

Adverse EventPlaceboThis compound (All Doses)
Hypoglycemia Increased incidenceSignificantly increased incidence
Triglycerides Neutral effectModest increase
Systolic Blood Pressure Neutral effectIncrease observed
Diastolic Blood Pressure Neutral effectIncrease observed in some patients

Experimental Protocols

1. Glucose-6-Phosphatase (G6Pase) Activity Assay in Liver Tissue

  • Principle: This assay measures the rate of inorganic phosphate (B84403) (Pi) release from glucose-6-phosphate by G6Pase in liver homogenates or microsomal fractions. The released Pi is then quantified colorimetrically.

  • Methodology:

    • Tissue Preparation: Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., sucrose (B13894) buffer) on ice. Prepare a microsomal fraction by differential centrifugation if required.

    • Reaction Mixture: Prepare a reaction buffer containing a buffer system (e.g., HEPES or citrate), and the substrate, glucose-6-phosphate.

    • Enzyme Reaction: Add the liver homogenate or microsomal fraction to the pre-warmed reaction mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid (TCA).

    • Phosphate Detection: Centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube and add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid or ferrous sulfate).

    • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 660-820 nm, depending on the reagent) and calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

    • Data Normalization: Express G6Pase activity as nmol of Pi released per minute per mg of protein.

2. Assessment of β-cell Function via Oral Glucose Tolerance Test (OGTT) in Rodents

  • Principle: An OGTT assesses the ability of an animal to handle a glucose load. By measuring blood glucose and insulin levels at various time points, it provides insights into insulin secretion and glucose disposal.

  • Methodology:

    • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

    • Baseline Blood Sample: Obtain a baseline blood sample from the tail vein or other appropriate site to measure fasting glucose and insulin/C-peptide levels.

    • Glucose Administration: Administer a standard dose of glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Serial Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

    • Analyte Measurement: Measure blood glucose concentrations at each time point. Process the blood samples to obtain plasma or serum and store at -80°C for later measurement of insulin and/or C-peptide levels using ELISA or other immunoassays.

    • Data Analysis: Plot the glucose and insulin/C-peptide concentrations over time. Calculate the area under the curve (AUC) for glucose and insulin to quantify the overall response.

Mandatory Visualizations

Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_glycolysis Glycolysis Glucose_in Glucose GLUT2 GLUT2 Glucose_in->GLUT2 GK Glucokinase (GK) GLUT2->GK G6P Glucose-6-Phosphate GK->G6P ATP ATP G6P->ATP Metabolism Insulin_Vesicles Insulin Vesicles ATP->Insulin_Vesicles Triggers Release Insulin_out Insulin in Bloodstream Insulin_Vesicles->Insulin_out Insulin Secretion MK0941 This compound MK0941->GK Activates

Caption: Mechanism of action of this compound in pancreatic β-cells.

Experimental_Workflow cluster_animal_study Long-term Efficacy Study in Diabetic Rodent Model cluster_monitoring Regular Monitoring cluster_endpoint Endpoint Analysis start Start of Study (e.g., Goto-Kakizaki rats) treatment Chronic Dosing: - Vehicle Control - this compound start->treatment monitoring monitoring treatment->monitoring glucose Blood Glucose body_weight Body Weight ogtt OGTT (periodic) lipids_bp Triglycerides & Blood Pressure end_study End of Study (e.g., 24 weeks) endpoint endpoint end_study->endpoint pancreas_analysis Pancreas: - β-cell mass - Insulin content liver_analysis Liver: - G6Pase activity - Gene expression monitoring->end_study

Caption: Experimental workflow for investigating long-term efficacy.

Logical_Relationship cluster_main Hypothesized Reasons for Efficacy Decline of this compound cluster_causes Potential Contributing Factors efficacy_decline Decline in Glycemic Efficacy beta_cell_stress β-cell Stress & Impaired Insulin Secretion beta_cell_stress->efficacy_decline hepatic_changes Hepatic Compensation (Increased G6Pase) hepatic_changes->efficacy_decline metabolic_effects Adverse Metabolic Effects (↑ Triglycerides, ↑ BP) metabolic_effects->efficacy_decline molecule_properties Unique Molecular Interaction with GK molecule_properties->efficacy_decline

Caption: Logical relationship of factors contributing to efficacy decline.

References

How to handle batch-to-batch variability of MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential batch-to-batch variability when working with MK-0941 (Doravirine).

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of efficacy (e.g., IC50 values) between different lots of this compound. What could be the cause?

A1: Batch-to-batch variability in experimental results using this compound can stem from several factors. While significant variability in the active pharmaceutical ingredient (API) is uncommon for a commercially produced compound, the issue often originates from:

  • Compound Handling and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Improper storage (e.g., exposure to light, humidity, or incorrect temperatures) can lead to degradation.

  • Supplier and Formulation Differences: If sourcing this compound from different chemical suppliers, variations in purity, formulation (e.g., salt form), or the presence of excipients can affect its performance.

  • Experimental Assay Conditions: Minor, unrecorded changes in your experimental setup (e.g., cell passage number, reagent sources, incubation times) can lead to significant differences in measured efficacy.

  • Solvent and Stock Solution Preparation: The age and quality of the solvent (e.g., DMSO) and the stability of your stock solutions can impact the compound's effective concentration.

Q2: How can we verify the quality and concentration of a new batch of this compound?

A2: It is good practice to perform in-house quality control on new batches of critical reagents. We recommend the following:

  • Request a Certificate of Analysis (CoA): Always request a CoA from your supplier for each new lot. This document provides key information on purity (usually by HPLC), identity (by Mass Spectrometry or NMR), and other quality metrics.

  • Analytical Chemistry Verification: If you have access to the necessary equipment, performing in-house High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the purity and identity of the compound.

  • Functional Assay: Compare the new lot head-to-head with a previously validated "gold standard" lot in your primary functional assay. The resulting dose-response curves should be highly similar.

Q3: What are the recommended storage and handling procedures for this compound?

A3: To ensure the stability and integrity of this compound, follow these guidelines:

  • Solid Compound: Store the solid powder at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot these into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods.

Troubleshooting Guides

Issue: Inconsistent IC50 Values for this compound in HIV-1 Reverse Transcriptase Assay

You have tested three different batches of this compound in your standard in vitro HIV-1 reverse transcriptase (RT) inhibition assay and have obtained varying IC50 values.

G start Inconsistent IC50 Results Observed check_coa Review Certificate of Analysis (CoA) for all batches start->check_coa coa_ok Purity and Identity Match? check_coa->coa_ok contact_supplier Contact Supplier for Replacement/Clarification coa_ok->contact_supplier No check_protocol Review Experimental Protocol and Records coa_ok->check_protocol Yes protocol_consistent Protocol Followed Consistently? check_protocol->protocol_consistent standardize_protocol Standardize Protocol: - Reagent Lots - Cell Passage Number - Incubation Times protocol_consistent->standardize_protocol No check_reagents Assess Reagent Stability and Preparation protocol_consistent->check_reagents Yes run_validation Run Head-to-Head Validation Assay (Old vs. New Batches) standardize_protocol->run_validation reagents_ok Stock Solution Prep & Storage OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh this compound Stock Solutions from all batches using fresh DMSO reagents_ok->prepare_fresh No reagents_ok->run_validation Yes prepare_fresh->run_validation results_match Results Consistent? run_validation->results_match issue_resolved Issue Resolved: Proceed with New Batch results_match->issue_resolved Yes escalate Issue Persists: Escalate to Analytical Chemistry Core for In-Depth Analysis (LC-MS, NMR) results_match->escalate No

Caption: Troubleshooting workflow for inconsistent experimental results.

Here is a sample table summarizing the data from your investigation:

Parameter Batch A (Reference) Batch B (New) Batch C (New)
Supplier Supplier XSupplier XSupplier Y
Purity (CoA) 99.8%99.7%98.5%
Storage Condition -80°C (1mg aliquots)-20°C (original vial)-80°C (1mg aliquots)
Stock Solution Age 2 weeks1 day1 day
Observed IC50 12.5 nM45.2 nM13.1 nM
Conclusion Gold StandardSuspect Degradation: Stored at a higher temperature and not aliquoted, likely leading to degradation from freeze-thaw cycles.Acceptable: Performance is consistent with the reference batch, despite being from a different supplier with slightly lower purity.

Experimental Protocols

Protocol 1: Head-to-Head Validation of this compound Batches in an HIV-1 RT Assay

This protocol is designed to directly compare the potency of different batches of this compound.

1. Preparation of this compound Stock Solutions: a. Allow the solid compound for all batches (e.g., Batch A, Batch B) to equilibrate to room temperature. b. Weigh out an appropriate amount of each batch and dissolve in fresh, high-quality DMSO to a final concentration of 10 mM. c. Aliquot into single-use tubes and store at -80°C.

2. Serial Dilution: a. For each batch, perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM). b. Further dilute these into the final assay buffer to achieve the desired final concentrations for the dose-response curve.

3. HIV-1 RT Inhibition Assay (Example using a commercial kit): a. Use a commercially available HIV-1 Reverse Transcriptase Assay kit (e.g., from Roche or Millipore Sigma). b. In a 96-well plate, add the recombinant HIV-1 RT enzyme. c. Add the serially diluted this compound from each batch to be tested. Include a "no inhibitor" control (DMSO vehicle only). d. Add the reaction mixture containing the template/primer and dNTPs (one of which is labeled, e.g., with DIG). e. Incubate the plate according to the manufacturer's instructions (e.g., 37°C for 1 hour). f. Stop the reaction and perform the detection steps (e.g., ELISA-based detection of the DIG-labeled DNA product). g. Read the absorbance or fluorescence on a plate reader.

4. Data Analysis: a. Subtract the background from all wells. b. Normalize the data, setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration for each batch. d. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value for each batch. The values should be within an acceptable range of each other (e.g., +/- 10%).

Signaling Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a site on the HIV-1 reverse transcriptase enzyme that is distinct from the active site where nucleosides bind. This binding event causes a conformational change in the enzyme, which inhibits its function and blocks the conversion of viral RNA into DNA.

G cluster_virus HIV-1 Virion cluster_process Reverse Transcription ViralRNA Viral RNA Genome Binding RNA/DNA Hybrid Formation ViralRNA->Binding template RT Reverse Transcriptase (RT) RT->Binding Synthesis Viral DNA Synthesis Binding->Synthesis ViralDNA Viral DNA Synthesis->ViralDNA Integration Integration into Host Genome ViralDNA->Integration MK0941 This compound (Doravirine) MK0941->RT Allosteric Inhibition

Caption: Mechanism of action for this compound as an NNRTI.

Addressing artifacts in high-content imaging with MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-0941 in high-content imaging assays. Our aim is to help you identify and address potential artifacts and experimental issues, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, allosteric activator of glucokinase (GK), also known as hexokinase IV.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in hepatocytes.[3][4] By activating GK, this compound enhances glucose sensing and metabolism, leading to increased insulin (B600854) secretion and glucose uptake in cells.[5][6][7]

Q2: What are the known cellular effects of this compound that might be relevant for high-content imaging?

A2: this compound has been shown to robustly increase insulin secretion from pancreatic islets and enhance glucose uptake in hepatocytes.[5][6][7] At high concentrations or with prolonged exposure, it can induce metabolic stress in β-cells.[3][4] Additionally, clinical studies have reported an association between this compound and an increase in plasma triglycerides.[1][2][8] These cellular effects can translate into various phenotypic changes observable in high-content imaging.

Q3: Can this compound itself be a source of fluorescence artifacts?

Troubleshooting Guide

Issue 1: Unexpected Increase in Cytoplasmic Granularity or Lipid Droplet Formation

Question: After treating my cells with this compound, I observe a significant increase in small, bright puncta in the cytoplasm, which is interfering with my analysis of other markers. What could be the cause and how can I address it?

Answer:

This observation is likely due to an increase in lipid droplet formation. Clinical studies with this compound have shown an increase in plasma triglycerides, which can be a consequence of altered cellular metabolism.[1][2][8] Increased glucokinase activity can promote de novo lipogenesis.

Troubleshooting Steps:

  • Confirm Lipid Droplet Identity: Use a specific lipid stain, such as Nile Red or BODIPY 493/503, to confirm that the observed puncta are indeed lipid droplets.

  • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to characterize the kinetics of lipid droplet formation. It's possible that lower concentrations or shorter incubation times will achieve the desired effect on your primary endpoint without inducing significant lipid accumulation.

  • Image Analysis Segmentation: Adjust your image analysis workflow to either exclude these lipid droplets from your primary analysis or to quantify them as a separate, potentially informative, phenotypic parameter.

  • Consider Cell Type: The extent of lipid droplet formation can be highly cell-type dependent. If possible, test your assay in a cell line less prone to lipogenesis.

Issue 2: High Well-to-Well Variability in Cell Number and Morphology

Question: I'm seeing significant variability in cell counts and changes in cell shape across my plate after this compound treatment, making it difficult to obtain consistent results. What could be the problem?

Answer:

This issue could stem from cytotoxicity induced by metabolic overstimulation. High concentrations of glucokinase activators can lead to β-cell stress and, potentially, cell death.[3][4] This can result in cell detachment and altered morphology.

Troubleshooting Steps:

  • Assess Cytotoxicity: Include a viability marker in your staining panel, such as a live/dead stain, to directly assess the cytotoxic effects of this compound at the concentrations tested.

  • Optimize Compound Concentration: Perform a dose-response experiment to identify a concentration range where this compound is active on your target without causing significant cell death.

  • Check for Edge Effects: Plate-edge effects can exacerbate variability. Ensure proper humidification during incubation and consider excluding the outer wells of the plate from your analysis.

  • Gentle Plate Handling: Ensure gentle handling of plates during seeding, treatment, and staining to minimize cell detachment.

Issue 3: Increased Background Fluorescence in Unstained Cells

Question: I've noticed an increase in background fluorescence in my "cells only" and "compound only" control wells, particularly in the green channel. What is causing this and how can I mitigate it?

Answer:

This is likely due to an increase in cellular autofluorescence, a common artifact in high-content screening.[1] Cellular autofluorescence can be influenced by the metabolic state of the cell, as endogenous fluorophores like NADH and flavins are key components of metabolic pathways.[1] Activation of glucokinase by this compound will alter the metabolic state and could, therefore, change the levels of these autofluorescent molecules.

Troubleshooting Steps:

  • Image "Unstained" Controls: Always include wells with cells treated with this compound but without any fluorescent dyes to quantify the level of autofluorescence.

  • Background Subtraction: Utilize the image analysis software's background subtraction algorithms. Use the "unstained" wells to set the appropriate background threshold.

  • Choose Appropriate Fluorophores: If the autofluorescence is problematic in a specific channel, consider using fluorescent dyes with emission spectra that are further away from the autofluorescence peak (e.g., red or far-red dyes).

  • Optimize Image Acquisition Settings: Adjust the exposure time and gain settings to maximize the signal-to-noise ratio for your specific stains while minimizing the contribution of background fluorescence.

Experimental Protocols

Protocol 1: High-Content Assay for this compound-Induced Changes in Cellular Metabolism and Morphology
  • Cell Seeding:

    • Seed your chosen cell line (e.g., HepG2 for hepatocytes, INS-1E for pancreatic β-cells) in a 96-well or 384-well imaging-compatible plate at a density that will result in a sub-confluent monolayer at the time of imaging.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your desired assay medium. It is recommended to test a concentration range from 0.1 µM to 50 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

    • Carefully remove the culture medium and add the compound-containing medium to the respective wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing:

      • Hoechst 33342 for nuclear staining (e.g., 1 µg/mL).

      • A whole-cell stain (e.g., HCS CellMask™ Green Stain) to segment the cytoplasm.

      • A viability dye (e.g., a cell-impermeant DNA dye) to identify dead cells.

      • (Optional) A lipid droplet stain (e.g., Nile Red) if investigating effects on lipogenesis.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use appropriate filter sets for each fluorescent dye.

    • Acquire images from multiple fields per well to ensure robust statistics.

  • Image Analysis:

    • Use the high-content analysis software to segment nuclei and cytoplasm.

    • Quantify parameters such as:

      • Cell count

      • Nuclear size and intensity

      • Cytoplasmic area

      • Cell viability (% of live cells)

      • (Optional) Number, size, and intensity of lipid droplets per cell.

Quantitative Data Summary

ParameterControl (Vehicle)This compound (Low Dose)This compound (High Dose)Potential Artifact Source
Cell Count HighSlightly ReducedSignificantly ReducedCytotoxicity
Cell Viability >95%>90%<70%Metabolic Stress
Cytoplasmic Area NormalIncreasedVariableAltered Morphology
Lipid Droplet # LowModerately IncreasedHighly IncreasedAltered Metabolism
Background Fluorescence BaselineSlightly IncreasedModerately IncreasedAutofluorescence

Visualizations

Signaling Pathway of this compound Action

MK0941_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte / Pancreatic β-cell cluster_downstream Downstream Effects MK0941 This compound GK Glucokinase (GK) MK0941->GK Allosteric Activation Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Insulin Insulin Secretion (β-cell) G6P->Insulin Signal Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Caption: Signaling pathway of this compound as a glucokinase activator.

Experimental Workflow for Troubleshooting Artifacts

Troubleshooting_Workflow Start Start: High-Content Imaging with this compound Observe Observe Imaging Artifacts Start->Observe Issue1 Increased Cytoplasmic Granularity Observe->Issue1 Lipid Droplets? Issue2 High Well-to-Well Variability Observe->Issue2 Cell Loss? Issue3 Increased Background Fluorescence Observe->Issue3 Autofluorescence? Sol1 Confirm with Lipid Stain Optimize Dose/Time Adjust Image Analysis Issue1->Sol1 Sol2 Assess Cytotoxicity Optimize Concentration Check for Edge Effects Issue2->Sol2 Sol3 Image Unstained Controls Use Background Subtraction Choose Different Dyes Issue3->Sol3 End Optimized Assay Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for common artifacts with this compound.

References

Validation & Comparative

MK-0941 versus dorzagliatin: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MK-0941 and Dorzagliatin (B607184) in the Treatment of Type 2 Diabetes

Introduction

Glucokinase (GK) activators are a class of therapeutic agents that enhance glucose-stimulated insulin (B600854) secretion in the pancreas and promote glucose uptake and glycogen (B147801) synthesis in the liver, making GK a promising target for the treatment of Type 2 Diabetes (T2D). This guide provides a detailed comparative analysis of two such GK activators: this compound, developed by Merck, and dorzagliatin, developed by Hua Medicine. While both compounds share the same molecular target, their clinical development trajectories have diverged significantly, with dorzagliatin achieving regulatory approval and this compound being discontinued. This analysis will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.

Mechanism of Action

Both this compound and dorzagliatin are allosteric activators of glucokinase, meaning they bind to a site on the enzyme distinct from the glucose-binding site to enhance its activity.[1] In pancreatic β-cells, this leads to increased glucose sensing and subsequent insulin secretion in a glucose-dependent manner.[2][3] In the liver, GK activation enhances glucose uptake and conversion to glycogen.[2][3]

Despite this shared general mechanism, their molecular interactions with the GK enzyme differ significantly, leading to distinct functional consequences.

  • This compound binds to a pocket on the glucokinase enzyme that is accessible in both its open and closed conformations.[4][5] This results in a potent, "all-or-none" activation of the enzyme, even at low glucose concentrations, and creates a high energy barrier for the transition between the open and closed states.[4][6] This strong interaction, particularly with the amino acid residue Y214, is thought to "lock" the enzyme in an active state, leading to overstimulation of insulin secretion.[6]

  • Dorzagliatin , in contrast, preferentially binds to the closed (active) conformation of glucokinase.[4][6] Its interaction, primarily with the R63 residue, results in a lower energy barrier for the open-to-closed transition.[6] This leads to a more physiological, dose- and glucose-dependent activation of the enzyme, avoiding the overstimulation observed with this compound.[4][7]

Signaling Pathway of Glucokinase Activators

The following diagram illustrates the signaling pathway through which glucokinase activators exert their effects in pancreatic β-cells and hepatocytes.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P Glucose_in_P Intracellular Glucose GLUT2_P->Glucose_in_P GK_P Glucokinase (GK) Glucose_in_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Metabolism_P Metabolism G6P_P->Metabolism_P ATP_ADP_P ↑ ATP/ADP Ratio Metabolism_P->ATP_ADP_P K_ATP_P K-ATP Channel (Closes) ATP_ADP_P->K_ATP_P Depolarization_P Membrane Depolarization K_ATP_P->Depolarization_P Ca_Channel_P Voltage-gated Ca2+ Channel (Opens) Depolarization_P->Ca_Channel_P Ca_Influx_P ↑ Intracellular Ca2+ Ca_Channel_P->Ca_Influx_P Insulin_Vesicles_P Insulin Vesicles Ca_Influx_P->Insulin_Vesicles_P Insulin_Secretion_P Insulin Secretion Insulin_Vesicles_P->Insulin_Secretion_P GKA_P GKA (this compound or Dorzagliatin) GKA_P->GK_P Activates Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L Glucose_in_L Intracellular Glucose GLUT2_L->Glucose_in_L GK_L Glucokinase (GK) Glucose_in_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen_L Glycogen Synthesis G6P_L->Glycogen_L Glycolysis_L Glycolysis G6P_L->Glycolysis_L GKA_L GKA (this compound or Dorzagliatin) GKA_L->GK_L Activates

Figure 1. Signaling Pathway of Glucokinase Activators.

Comparative Efficacy

Preclinical Data

In preclinical rodent models of T2D and in healthy dogs, this compound demonstrated potent glucose-lowering activity.[8] It increased insulin secretion from isolated rat islets and glucose uptake in rat hepatocytes.[8] Similarly, preclinical studies with dorzagliatin showed its potential to improve glycemic control.[9]

Clinical Data

The clinical efficacy of this compound and dorzagliatin has been evaluated in several clinical trials. The key differentiating factor that emerged was the sustainability of the glycemic control and the safety profile.

This compound: In a phase 2 clinical trial (NCT00767000) involving patients with T2D on stable-dose insulin glargine, this compound showed an initial improvement in glycemic control.[10][11][12] At week 14, the maximal placebo-adjusted least squares mean change from baseline in HbA1c was -0.8%.[10][13] However, this effect was not sustained, and by week 30, the glycemic control deteriorated.[10][13]

Dorzagliatin: In contrast, dorzagliatin has demonstrated sustained glycemic control in phase 3 clinical trials. In the SEED study (monotherapy in drug-naïve patients), dorzagliatin (75 mg twice daily) resulted in a placebo-subtracted reduction in HbA1c of -0.57% at week 24, and this effect was sustained through 52 weeks.[14][15][16] In the DAWN study (add-on to metformin), dorzagliatin showed a placebo-subtracted HbA1c reduction of -0.66% at week 24, which was also maintained at 52 weeks.[17][18][19]

ParameterThis compoundDorzagliatin
HbA1c Reduction (vs. Placebo) -0.8% at 14 weeks (not sustained)[10][13]-0.57% to -0.66% at 24 weeks (sustained at 52 weeks)[14][16][18]
Fasting Plasma Glucose (FPG) No significant effect vs. placebo[10][13]Significant reduction[20][21]
2-hour Postprandial Glucose (PPG) Significant reduction (-37 mg/dL)[10][13]Significant reduction[20][21]
β-cell Function (HOMA2-β) Not reportedSignificant improvement[14][18]

Comparative Safety and Tolerability

The safety profiles of this compound and dorzagliatin are markedly different and were a key factor in their divergent clinical outcomes.

This compound: The development of this compound was halted due to an unfavorable safety profile.[22] Clinical trials reported a significant increase in the incidence of hypoglycemia.[10][11][12][13] In one study, even the lowest dose was associated with adverse events in over 80% of participants.[6] Other significant adverse events included increases in triglycerides and systolic blood pressure.[10][11][13]

Dorzagliatin: Dorzagliatin has demonstrated a much more favorable safety profile. While it can cause a slight increase in the risk of mild hypoglycemia, the incidence of clinically significant or severe hypoglycemia is comparable to placebo.[15][19][20] Meta-analyses have shown that while dorzagliatin may lead to a mild increase in triglycerides and total cholesterol, it does not significantly increase the incidence of hyperlipidemia.[15][20][23] The overall incidence of adverse events is similar to placebo, with no drug-related serious adverse events reported in key trials.[18]

Adverse EventThis compoundDorzagliatin
Hypoglycemia Significant increase in incidence[10][11][12][13]Mild increase in risk, comparable to placebo for severe events[15][19][20]
Triglycerides Significant increase[10][11][13]Mild increase, no significant increase in hyperlipidemia incidence[15][20][23]
Blood Pressure Increased systolic blood pressure[10][13]No significant effect[20]
Serious Adverse Events Higher incidence compared to placebo[10]Comparable to placebo[15][20]

Pharmacokinetics

ParameterThis compoundDorzagliatin
Absorption Rapidly absorbed (Tmax ~1 hour)[8]Well-absorbed, characterized by a two-compartment model with zero- and first-order absorption[24][25]
Elimination Half-life ~2 hours[8]Apparent total clearance (CL/F) of 10.4 L/h[24]
Metabolism Rapidly cleared[8]Primarily metabolized, with minimal renal excretion[13]
Dosing Twice or three times daily before meals[7]Twice daily[15]

Experimental Protocols

In Vitro Glucokinase Activation Assay

A common method to assess the activity of GK activators is a coupled enzyme assay.

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). This reaction is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

General Protocol:

  • Reaction Mixture: Prepare a buffer solution (e.g., 25 mM HEPES, pH 7.1) containing KCl, MgCl₂, DTT, and ATP.[16][26]

  • Compound Addition: Add the test compound (this compound or dorzagliatin) at various concentrations to the wells of a microplate.

  • Enzyme Addition: Add recombinant human glucokinase to the wells.

  • Reaction Initiation: Start the reaction by adding a solution containing D-glucose and the coupling enzyme system (G6PDH and NADP+).

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the initial reaction rates against the compound concentrations.

Islet Perifusion for Insulin Secretion

This assay assesses the dynamics of insulin secretion from isolated pancreatic islets in response to glucose and test compounds.

Principle: Isolated islets are placed in a chamber and continuously supplied with a perifusion solution containing varying concentrations of glucose and the test compound. The outflow from the chamber is collected in fractions over time, and the insulin concentration in each fraction is measured.

General Protocol:

  • Islet Preparation: Isolate human or rodent pancreatic islets and culture them overnight.[25]

  • Perifusion System Setup: Prepare a perifusion system with multiple channels, allowing for simultaneous testing of different conditions. The system is maintained at 37°C.[6]

  • Islet Loading: Load a specific number of islets (e.g., 200 islet equivalents) into each perifusion chamber.

  • Perifusion:

    • Equilibrate the islets with a low glucose solution (e.g., 1-3 mM) for a baseline period.

    • Challenge the islets with a high glucose solution (e.g., 16.7 mM) with or without the test compound (this compound or dorzagliatin) at various concentrations.

    • Return to the low glucose solution to assess the return to baseline secretion.

  • Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-3 minutes).

  • Insulin Measurement: Measure the insulin concentration in each fraction using an ELISA or radioimmunoassay.

  • Data Analysis: Plot insulin secretion over time to observe the dynamics of the insulin response (first and second phase release).

Hyperglycemic Clamp in Humans

This is the gold standard method for assessing insulin secretion in vivo.

Principle: The plasma glucose concentration is rapidly raised to a specific hyperglycemic level and maintained at that level by a variable glucose infusion. The amount of glucose required to maintain the hyperglycemia is a measure of glucose disposal, and the resulting insulin levels reflect the β-cell response.

General Protocol:

  • Catheter Placement: Insert intravenous catheters for blood sampling and for infusion of glucose and other substances.

  • Priming Glucose Infusion: Administer a bolus of glucose to rapidly raise the plasma glucose to the target level (e.g., 125 mg/dL above baseline or a specific concentration like 12 mmol/L).[22][24][27]

  • Variable Glucose Infusion: Continuously monitor blood glucose levels and adjust the rate of a variable glucose infusion to maintain the target hyperglycemic plateau.

  • Blood Sampling: Collect blood samples at regular intervals to measure plasma insulin and C-peptide concentrations.

  • Data Analysis: The glucose infusion rate (GIR) provides an index of glucose metabolism. The insulin and C-peptide levels indicate the insulin secretory response to the sustained hyperglycemia.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of glucokinase activators like this compound and dorzagliatin.

GKA_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Assays gk_assay Glucokinase Activation Assay (EC50, Vmax) in_vitro->gk_assay islet_perifusion Islet Perifusion (Insulin Secretion Dynamics) in_vitro->islet_perifusion animal_models In Vivo Animal Models rodent_t2d Rodent T2D Models (Glucose Lowering) animal_models->rodent_t2d pk_studies_animal Pharmacokinetic Studies animal_models->pk_studies_animal phase1 Phase 1 (Safety, Tolerability, PK in Humans) phase2 Phase 2 (Dose-ranging, Efficacy, Safety) phase1->phase2 hyperglycemic_clamp Hyperglycemic Clamp (Insulin Secretion in Humans) phase1->hyperglycemic_clamp phase3 Phase 3 (Confirmatory Efficacy and Safety) phase2->phase3 efficacy_endpoints Efficacy Endpoints (HbA1c, FPG, PPG) phase2->efficacy_endpoints safety_monitoring Safety Monitoring (Hypoglycemia, Lipids, etc.) phase2->safety_monitoring phase3->efficacy_endpoints phase3->safety_monitoring cluster_preclinical cluster_preclinical cluster_clinical cluster_clinical cluster_preclinical->cluster_clinical

Figure 2. Comparative Evaluation Workflow for GKAs.

Conclusion

The comparative analysis of this compound and dorzagliatin offers valuable insights into the development of glucokinase activators for the treatment of T2D. While both molecules effectively activate glucokinase, the nuanced differences in their interaction with the enzyme lead to profoundly different clinical outcomes. The "all-or-none" activation by this compound resulted in a loss of sustained efficacy and a high risk of hypoglycemia, ultimately leading to its discontinuation. In contrast, the more physiological, glucose-dependent activation by dorzagliatin has translated into a therapy with sustained glycemic control and a favorable safety profile, culminating in its successful clinical development and approval. This comparison underscores the importance of not only targeting the right molecule but also achieving the right level of modulation to ensure both efficacy and safety in the treatment of complex metabolic diseases.

References

A Comparative Analysis of MK-0941 and Other Glucokinase Activators in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by targeting the key enzyme responsible for glucose sensing and metabolism.[1][2][3] This guide provides a comparative overview of the efficacy of the investigational drug MK-0941 against other notable GKAs that have been in clinical development, including Dorzagliatin (HMS5552), TTP399, ARRY-403 (AMG-151), and AZD1656. The comparison is based on available clinical trial data and aims to provide an objective summary for research and development professionals.

Mechanism of Action: A Shared Pathway

Glucokinase (GK) plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[4][5] This is the rate-limiting step for glucose metabolism in pancreatic β-cells and hepatocytes. In β-cells, this process stimulates insulin (B600854) secretion in a glucose-dependent manner.[5] In the liver, GK activation enhances glucose uptake and glycogen (B147801) synthesis.[3][4]

Glucokinase activators are small molecules that allosterically bind to GK, increasing the enzyme's affinity for glucose and its maximal reaction velocity.[5][6] This dual action of stimulating insulin release and promoting hepatic glucose disposal forms the basis of their therapeutic potential in T2DM.[6]

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase Glucose_p->GK_p GKA_p Glucokinase Activator GKA_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Increased Metabolism G6P_p->Metabolism_p ATP_ADP Increased ATP:ADP Ratio Metabolism_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers Glucose_l Glucose GK_l Glucokinase Glucose_l->GK_l GKA_l Glucokinase Activator GKA_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Increased Glycogen Synthesis G6P_l->Glycogen HGO Decreased Hepatic Glucose Output G6P_l->HGO HGO->Blood_Glucose Lowers Blood_Glucose->Glucose_p Blood_Glucose->Glucose_l

Figure 1: Signaling pathway of glucokinase activation.

Comparative Efficacy: A Tabular Overview

The following tables summarize key efficacy data from clinical trials of this compound and other prominent glucokinase activators. It is important to note that these trials vary in design, duration, and patient populations, making direct head-to-head comparisons challenging.

Table 1: Change in HbA1c
Glucokinase ActivatorStudy/TrialTreatment DurationPatient PopulationPlacebo-Adjusted Change in HbA1c (%)Citation(s)
This compound NCT0076700014 WeeksT2DM on insulin glargine-0.8[7][8][9]
Dorzagliatin (HMS5552) Phase III Monotherapy24 WeeksDrug-naïve T2DM-1.07 (vs. baseline)
Dorzagliatin (HMS5552) Add-on to Metformin (B114582)24 WeeksT2DM on metformin-0.66[10]
TTP399 Phase 26 MonthsT2DM-0.9[11]
ARRY-403 (AMG-151) Phase IIa28 DaysT2DM on metforminNot Reported[12]
AZD1656 NCT010201234 MonthsT2DM on metformin-0.81[13]
Table 2: Change in Fasting Plasma Glucose (FPG)
Glucokinase ActivatorStudy/TrialTreatment DurationPatient PopulationPlacebo-Adjusted Change in FPG (mg/dL)Citation(s)
This compound NCT0076700014 WeeksT2DM on insulin glargineNo significant difference[7][9]
Dorzagliatin (HMS5552) Phase III Monotherapy24 WeeksDrug-naïve T2DM-12.6 (vs. baseline)[14]
ARRY-403 (AMG-151) Phase IIa28 DaysT2DM on metforminSignificant dose-dependent reduction[12]
AZD1656 Meta-analysis≥12 WeeksT2DM-9.4[15]
Table 3: Change in Postprandial Glucose (PPG)
Glucokinase ActivatorStudy/TrialTreatment DurationPatient PopulationPlacebo-Adjusted Change in 2-h PPG (mg/dL)Citation(s)
This compound NCT0076700014 WeeksT2DM on insulin glargine-37[7][8][9]
Dorzagliatin (HMS5552) Phase III Monotherapy24 WeeksDrug-naïve T2DMSignificant reduction

Key Observations and Differentiators

While all GKAs aim to improve glycemic control, clinical data reveals important differences in their efficacy and safety profiles.

This compound demonstrated initial improvements in HbA1c and postprandial glucose.[7][8][9] However, a key challenge was the lack of sustained efficacy over longer treatment periods.[7][9] Furthermore, its development was hampered by an increased incidence of hypoglycemia, as well as elevations in triglycerides and blood pressure.[7][8][9]

Dorzagliatin (HMS5552) has shown promising results in Phase III trials, with significant and sustained reductions in HbA1c as both a monotherapy and an add-on to metformin.[10] It is described as a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[1] Dorzagliatin has demonstrated a favorable safety profile with a low incidence of hypoglycemia.

TTP399 is a hepatoselective GKA, designed to primarily act on the liver to increase glucose uptake and reduce hepatic glucose output, while having minimal effect on pancreatic insulin secretion.[1] This selectivity is intended to reduce the risk of hypoglycemia.[1][11] Clinical studies have shown a significant reduction in HbA1c with a low incidence of hypoglycemia and no detrimental effects on plasma lipids.[11]

ARRY-403 (AMG-151) showed a dose-dependent reduction in fasting plasma glucose in a Phase IIa study.[12] However, its development was also associated with a higher incidence of hypoglycemia and hypertriglyceridemia.[12]

AZD1656 demonstrated significant reductions in HbA1c over a 4-month period, but like this compound, the glucose-lowering effect was not sustained over time.[13] Meta-analyses have indicated an increased risk of hypoglycemia associated with AZD1656 treatment.[15]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of glucokinase activators.

In Vitro Glucokinase Activation Assay

This assay is fundamental to determining the potency of a GKA.

Objective: To measure the concentration of the GKA required to elicit a half-maximal activation of the glucokinase enzyme (EC50).

Methodology:

  • Recombinant human glucokinase is incubated with varying concentrations of the test compound.

  • The reaction is initiated by the addition of glucose and ATP.

  • The rate of glucose-6-phosphate production is measured, often through a coupled enzymatic reaction that produces a detectable signal (e.g., NADPH formation monitored by absorbance at 340 nm).

  • Dose-response curves are generated to calculate the EC50 value.

GKA_Assay_Workflow Start Start Prepare Prepare reaction mix: - Glucokinase - ATP - Coupling enzymes Start->Prepare Add_GKA Add varying concentrations of Glucokinase Activator Prepare->Add_GKA Add_Glucose Initiate reaction with Glucose Add_GKA->Add_Glucose Incubate Incubate at 37°C Add_Glucose->Incubate Measure Measure rate of product formation (e.g., absorbance at 340 nm) Incubate->Measure Analyze Analyze data and calculate EC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for in vitro glucokinase activation assay.

Oral Glucose Tolerance Test (OGTT) in Animal Models

This in vivo experiment assesses the effect of a GKA on glucose disposal after a glucose challenge.

Objective: To evaluate the ability of a GKA to improve glucose tolerance in a diabetic or healthy animal model.

Methodology:

  • Animals (e.g., mice or rats) are fasted overnight.

  • The test compound (GKA) or vehicle is administered orally.

  • After a predetermined time, a standard oral dose of glucose is administered.

  • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose concentrations.

  • The area under the curve (AUC) for glucose excursion is calculated to quantify the improvement in glucose tolerance.

Conclusion

The development of glucokinase activators has seen both promising advances and significant challenges. While early generation GKAs like this compound and AZD1656 showed initial efficacy, their clinical utility was limited by a lack of durability and adverse effects such as hypoglycemia and hyperlipidemia.[4][7][9][13] Newer generation GKAs, such as the dual-acting Dorzagliatin and the hepatoselective TTP399, appear to have more favorable efficacy and safety profiles, suggesting that the therapeutic window for this class of drugs may be achievable with improved molecular design.[1] The ongoing research and clinical trials of these newer agents will be critical in determining the ultimate role of glucokinase activation in the treatment of type 2 diabetes.

References

Head-to-Head Comparison: MK-0941 and Metformin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical profiles of MK-0941, a glucokinase activator (GKA), and metformin (B114582), the first-line therapy for type 2 diabetes. The following sections detail their respective mechanisms of action, efficacy in animal models of diabetes and metabolic dysfunction, and the experimental protocols utilized in these key studies.

Mechanism of Action

This compound is a small-molecule allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] By enhancing the activity of GK, this compound increases glucose-stimulated insulin (B600854) secretion from β-cells and promotes glucose uptake and metabolism in the liver.[1]

Metformin's mechanism of action is more complex and not fully elucidated. It is known to primarily reduce hepatic glucose production, largely through the inhibition of gluconeogenesis.[4][5] Additionally, metformin has been shown to increase glucose uptake and utilization in peripheral tissues such as skeletal muscle and adipose tissue, and to reduce intestinal glucose absorption.[4][6] Some of its effects are mediated through the activation of AMP-activated protein kinase (AMPK), although AMPK-independent mechanisms have also been identified.[5]

Diagram 1: Signaling Pathway of this compound

MK0941_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Enters cell GK_p Glucokinase (GK) GLUT2_p->GK_p Phosphorylates Glucose G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ATP Metabolism_p->ATP_p Increases ATP/ADP ratio KATP_p KATP Channel (Closes) ATP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca2+_p Ca2+ Influx Depolarization_p->Ca2+_p Insulin_Vesicles Insulin Vesicles Ca2+_p->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion MK0941_p This compound MK0941_p->GK_p Allosterically Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Enters cell GK_l Glucokinase (GK) GLUT2_l->GK_l Phosphorylates Glucose G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen_Synth Glycogen Synthesis G6P_l->Glycogen_Synth Glycolysis Glycolysis G6P_l->Glycolysis MK0941_l This compound MK0941_l->GK_l Allosterically Activates

Caption: Simplified signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Diagram 2: Signaling Pathway of Metformin

Metformin_Pathway cluster_liver Hepatocyte cluster_intestine Intestine cluster_muscle Muscle Cell Metformin_l Metformin Mito_Complex_I Mitochondrial Complex I Metformin_l->Mito_Complex_I Inhibits ATP_l ATP Production (Decreased) Mito_Complex_I->ATP_l AMP_ATP_Ratio AMP/ATP Ratio (Increased) ATP_l->AMP_ATP_Ratio AMPK AMPK (Activated) AMP_ATP_Ratio->AMPK Gluconeogenesis Gluconeogenesis (Inhibited) AMPK->Gluconeogenesis Hepatic_Glucose_Output Hepatic Glucose Output (Reduced) Gluconeogenesis->Hepatic_Glucose_Output Metformin_i Metformin Glucose_Absorption Glucose Absorption (Reduced) Metformin_i->Glucose_Absorption GLP1_Secretion GLP-1 Secretion (Increased) Metformin_i->GLP1_Secretion Metformin_m Metformin Insulin_Sensitivity Insulin Sensitivity (Increased) Metformin_m->Insulin_Sensitivity Glucose_Uptake Glucose Uptake (Increased) Insulin_Sensitivity->Glucose_Uptake

Caption: Key mechanisms of action for metformin in the liver, intestine, and muscle.

Efficacy in Animal Models of Type 2 Diabetes

While direct head-to-head studies are limited, data from separate preclinical trials in comparable animal models, such as the genetically obese and diabetic db/db mouse and diet-induced obese (DIO) rodents, allow for an indirect comparison of this compound and metformin.

Glucose-Lowering Effects

Table 1: Comparison of Glucose-Lowering Efficacy in Animal Models

ParameterThis compoundMetforminAnimal Model
Fasting Blood Glucose Strong reduction observed in db/db mice and high-fat diet (HFD) fed mice.[1]Significant decrease in fasting plasma glucose in db/db mice.[7][8]db/db mice, HFD-fed mice/rats
Oral Glucose Tolerance Test (OGTT) Reduced total area-under-the-curve (AUC) post-challenge plasma glucose levels by up to 48% in dogs.[1]Improved glucose tolerance in HFD-fed mice.[6][9]Dogs, HFD-fed mice
Insulin Secretion Increased insulin secretion by 17-fold in isolated rat islets of Langerhans.[1]Does not directly stimulate insulin secretion; may improve β-cell function indirectly.[10]Isolated rat islets, various in vivo models
Hepatic Glucose Uptake Increased glucose uptake up to 18-fold in isolated rat hepatocytes.[1]Primarily reduces hepatic glucose output rather than directly increasing uptake.[4][5]Isolated rat hepatocytes, various in vivo models
Pharmacokinetic Profile

Table 2: Pharmacokinetic Properties in Rodents and Dogs

ParameterThis compoundMetforminAnimal Species
Absorption Rapidly absorbed, with plasma levels peaking within 1 hour.[1]Oral bioavailability is incomplete and absorption is saturable.Mice, Dogs, Rats
Half-life Approximately 2 hours in mice and dogs.[1]Reported half-life in rats is around 3-4 hours.[11]Mice, Dogs, Rats
Clearance Rapidly cleared from the blood.[1]Primarily excreted unchanged in the urine.General

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are representative protocols for key experiments cited in this guide.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing insights into glucose tolerance and insulin sensitivity.

Protocol:

  • Animal Model: Male C57BL/6J mice on a high-fat diet or db/db mice.[6][7]

  • Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum prior to the study.

  • Fasting: Mice are fasted overnight (typically 6-12 hours) before the test.[6][12][13]

  • Drug Administration: A single dose of this compound, metformin, or vehicle is administered orally (gavage) or via intraperitoneal injection at a specified time before the glucose challenge (e.g., 15-30 minutes prior).[6][12]

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (time 0).[12]

  • Glucose Challenge: A bolus of D-glucose (typically 1.5-3 g/kg body weight) is administered orally.[6][12]

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120, and 180 minutes).[12][14]

  • Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.[12]

Diagram 3: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Start fasting Overnight Fasting (6-12 hours) start->fasting drug_admin Administer Drug (this compound, Metformin, or Vehicle) fasting->drug_admin baseline_sample Collect Baseline Blood Sample (Time = 0 min) drug_admin->baseline_sample glucose_challenge Oral Glucose Challenge (1.5-3 g/kg) baseline_sample->glucose_challenge timed_samples Collect Blood Samples at 15, 30, 60, 90, 120, 180 min glucose_challenge->timed_samples measure_glucose Measure Blood Glucose Levels timed_samples->measure_glucose calculate_auc Calculate Area Under the Curve (AUC) measure_glucose->calculate_auc end End calculate_auc->end

Caption: A typical experimental workflow for conducting an oral glucose tolerance test in rodents.

In Vivo Efficacy Studies in db/db Mice

Objective: To evaluate the chronic effects of this compound or metformin on glycemic control in a genetic model of obesity and type 2 diabetes.

Protocol:

  • Animal Model: Male db/db mice (e.g., on a C57BL/KsJ genetic background), typically starting at an age when hyperglycemia is established (e.g., 9 weeks old).[8]

  • Housing and Diet: Animals are housed in a controlled environment with free access to standard chow and water.

  • Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound, or metformin.

  • Drug Administration: Drugs are administered daily or twice daily for a specified duration (e.g., 4 weeks) via oral gavage or in drinking water.[1][8]

  • Monitoring: Body weight and food/water intake are monitored regularly.

  • Blood Sampling: Fasting blood glucose and plasma insulin levels are measured at baseline and at the end of the treatment period.

  • Terminal Procedures: At the end of the study, animals are euthanized, and tissues (e.g., liver, adipose tissue) may be collected for further analysis (e.g., gene expression, protein levels).[8]

Summary and Conclusion

This comparative guide, based on available preclinical data, highlights the distinct yet effective glucose-lowering mechanisms of this compound and metformin in animal models. This compound demonstrates potent, direct activation of glucokinase, leading to robust effects on insulin secretion and hepatic glucose uptake.[1] Metformin, while also highly effective, exhibits a more multifaceted mechanism of action, primarily centered on the reduction of hepatic glucose production.[4][5]

The choice between these or similar compounds in a drug development pipeline would depend on the specific therapeutic goals, such as targeting postprandial versus fasting hyperglycemia, and the desired effects on insulin secretion and hepatic metabolism. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of metabolic disease.

References

Validating the In Vitro to In Vivo Correlation of MK-0941: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the glucokinase activator MK-0941, focusing on the correlation between its in vitro activity and in vivo effects. By presenting key experimental data, detailed methodologies, and comparisons with alternative glucokinase activators, this document aims to offer an objective resource for researchers in the field of diabetes and metabolic diseases.

Introduction to this compound and Glucokinase Activation

This compound is a small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1] GK functions as a glucose sensor in pancreatic β-cells, triggering insulin (B600854) secretion, and in hepatocytes, promoting glucose uptake and glycogen (B147801) synthesis.[2] By enhancing GK activity, this compound was developed as a potential therapeutic agent for type 2 diabetes. This guide examines the translation of its enzymatic and cellular effects observed in laboratory settings to its physiological outcomes in living organisms.

In Vitro Profile of this compound

The in vitro efficacy of this compound has been characterized through various enzymatic and cell-based assays. These studies are fundamental in establishing the compound's mechanism of action and potency.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies of this compound and its comparators.

ParameterThis compoundDorzagliatin (B607184)TTP399Reference
Glucokinase Activation (EC50) 0.240 µM (at 2.5 mM glucose)Mild stimulation at low and high glucose[2]304 nM (at 15 mM glucose)[2]
0.065 µM (at 10 mM glucose)762 nM (at 5 mM glucose)
Effect on Glucose S0.5 for GK Lowered from 6.9 mM to 1.4 mM (at 1 µM this compound)Lowers the glucose S0.5 of glucokinase[2]Not specified[2]
Increase in Vmax of GK 1.5-fold increase (at 1 µM this compound)Not specifiedNot specified
Insulin Secretion from Isolated Rat Islets 17-fold increase (at 10 µM this compound)Gradual, dose-dependent increase[3]Does not alter insulin secretion[3]
Glucose Uptake in Rat Hepatocytes Up to 18-fold increase (at 10 µM this compound)Not specifiedEnhances lactate (B86563) and glycogen production
Experimental Protocols

This assay determines the effect of a compound on the enzymatic activity of glucokinase. The production of glucose-6-phosphate (G6P) is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture: Prepare a buffer containing HEPES, KCl, MgCl2, DTT, and ATP.

  • Procedure:

    • Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate.

    • Add recombinant human glucokinase and G6PDH.

    • Initiate the reaction by adding a fixed concentration of glucose.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Plot the initial reaction rates against the compound concentrations to determine the EC50. To determine the effect on glucose affinity (S0.5) and maximal velocity (Vmax), vary the glucose concentration while keeping the compound concentration fixed and fit the data to the Hill equation.

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells in response to glucose.

  • Islet Isolation: Isolate pancreatic islets from rodents (e.g., rats) by collagenase digestion of the pancreas followed by purification.

  • Procedure:

    • Pre-incubate isolated islets in a buffer with low glucose concentration.

    • Incubate the islets with varying concentrations of the test compound in the presence of a stimulatory glucose concentration.

    • Collect the supernatant after the incubation period.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

This assay assesses the effect of a compound on the uptake of glucose into liver cells.

  • Hepatocyte Isolation: Isolate primary hepatocytes from rodents.

  • Procedure:

    • Culture the isolated hepatocytes.

    • Incubate the cells with the test compound and a radiolabeled or fluorescently tagged glucose analog (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG).

    • After incubation, wash the cells to remove extracellular glucose analog.

  • Quantification: Lyse the cells and measure the intracellular accumulation of the glucose analog using a scintillation counter or fluorescence plate reader.

In Vivo Profile of this compound

The in vivo studies are critical to understanding the pharmacokinetic and pharmacodynamic properties of this compound and its overall effect on glucose metabolism in a complex biological system.

Quantitative In Vivo Data

The following table summarizes key quantitative data from in vivo studies of this compound.

ParameterAnimal ModelThis compound EffectReference
Plasma Glucose Lowering High-fat diet-fed C57BL/6J mice, db/db miceStrong glucose-lowering activity
Oral Glucose Tolerance Test (OGTT) Nondiabetic dogsReduced total area-under-the-curve (AUC) of plasma glucose by up to 48%
Pharmacokinetics (Mice and Dogs)
Time to Maximum Plasma Concentration (Tmax)Within 1 hour
Plasma Half-life (t1/2)~2 hours
Clinical Trial Data in Humans

Clinical trials in patients with type 2 diabetes provided further insights into the efficacy and safety of this compound.

ParameterThis compound EffectReference
Hemoglobin A1c (HbA1c) Significant reductions at Week 14, but the effect was not sustained[1][4]
2-hour Postmeal Glucose (PMG) Significantly decreased[1]
Fasting Plasma Glucose (FPG) No significant effect[1]
Adverse Effects Increased incidence of hypoglycemia, elevated triglycerides, and increased blood pressure[1]

Visualizing the Mechanisms and Processes

To better understand the complex biological and experimental processes involved, the following diagrams have been generated using Graphviz.

Signaling Pathway of Glucokinase Activation

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p Enters cell G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylates Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Depolarization KATP_p->Depolarization_p Ca_p ↑ Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l Enters cell G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis MK0941 This compound MK0941->GK_p Activates MK0941->GK_l Activates

Figure 1: Signaling pathway of glucokinase activation by this compound in pancreatic β-cells and hepatocytes.
Experimental Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation & Validation Enzyme_Assay Glucokinase Enzymatic Assay Cell_Assay_Islets Insulin Secretion (Isolated Islets) Enzyme_Assay->Cell_Assay_Islets Cell_Assay_Hepatocytes Glucose Uptake (Hepatocytes) Enzyme_Assay->Cell_Assay_Hepatocytes Data_Analysis Data Analysis and Modeling Enzyme_Assay->Data_Analysis Animal_Models Animal Models (Mice, Dogs) Cell_Assay_Islets->Animal_Models Cell_Assay_Islets->Data_Analysis Cell_Assay_Hepatocytes->Animal_Models Cell_Assay_Hepatocytes->Data_Analysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Models->PK_PD Animal_Models->Data_Analysis Clinical_Trials Human Clinical Trials PK_PD->Clinical_Trials PK_PD->Data_Analysis Clinical_Trials->Data_Analysis IVIVC_Model In Vitro-In Vivo Correlation Model Data_Analysis->IVIVC_Model Prediction Prediction of Human Efficacy and Safety IVIVC_Model->Prediction

Figure 2: Experimental workflow for establishing the in vitro to in vivo correlation of this compound.
Logical Relationship for In Vitro to In Vivo Correlation

IVIVC_Logic cluster_invitro In Vitro Observations cluster_invivo In Vivo Consequences cluster_challenges Challenges & Disconnects GK_Activation Direct Glucokinase Activation Insulin_Secretion Increased Insulin Secretion GK_Activation->Insulin_Secretion Leads to Glucose_Uptake Increased Glucose Uptake GK_Activation->Glucose_Uptake Leads to Glucose_Lowering Blood Glucose Lowering Insulin_Secretion->Glucose_Lowering Contributes to Glucose_Uptake->Glucose_Lowering Contributes to Improved_Tolerance Improved Glucose Tolerance Glucose_Lowering->Improved_Tolerance Adverse_Effects Adverse Effects (Hypoglycemia, etc.) Glucose_Lowering->Adverse_Effects Can lead to Clinical_Efficacy Potential Clinical Efficacy Improved_Tolerance->Clinical_Efficacy Suggests Lack_of_Sustained_Efficacy Lack of Sustained Efficacy Clinical_Efficacy->Lack_of_Sustained_Efficacy But challenged by

Figure 3: Logical relationship illustrating the correlation and challenges between in vitro and in vivo effects of this compound.

Comparison with Alternative Glucokinase Activators

The development of glucokinase activators has evolved, with newer compounds designed to overcome the limitations observed with earlier agents like this compound.

  • Dorzagliatin: In contrast to this compound, which causes maximal insulin secretion even at low glucose concentrations, dorzagliatin induces a more gradual, dose- and glucose-dependent increase in insulin secretion.[3] This difference in mechanism may contribute to a lower risk of hypoglycemia.[2]

  • TTP399: This is a hepatoselective glucokinase activator, meaning it primarily acts in the liver.[5] Preclinical studies suggest it does not affect insulin secretion, which could also mitigate the risk of hypoglycemia.[5]

  • Other GKAs: Several other GKAs have been in development, with a focus on improving safety profiles, particularly concerning hypoglycemia, hyperlipidemia, and long-term efficacy.

Conclusion

The case of this compound provides a valuable lesson in the complexities of in vitro to in vivo correlation in drug development. While in vitro studies successfully demonstrated its potent mechanism of action as a glucokinase activator, translating this to sustained and safe clinical efficacy in humans proved challenging. The initial improvements in glycemic control were not maintained, and significant adverse effects, including hypoglycemia and elevations in triglycerides and blood pressure, were observed.[1][4]

The comparison with newer generation glucokinase activators, such as dorzagliatin, highlights the importance of nuanced molecular interactions and their downstream physiological consequences. Future research in this area will likely continue to focus on developing compounds with more controlled and tissue-selective glucokinase activation to maximize therapeutic benefit while minimizing adverse effects. This guide underscores the critical need for comprehensive preclinical and clinical evaluation to validate the therapeutic potential of novel drug candidates.

References

Reproducibility of MK-0941: A Comparative Analysis of a Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on MK-0941, a glucokinase activator (GKA). We will delve into the available data on its efficacy and safety, detail the experimental protocols of its key clinical trial, and compare its performance with an alternative GKA, dorzagliatin.

This compound, developed by Merck, was a promising therapeutic candidate for type 2 diabetes. Its mechanism of action centers on the allosteric activation of glucokinase (GK), a key enzyme in glucose metabolism. However, its clinical development was halted due to a lack of sustained efficacy and significant safety concerns. This guide aims to provide a clear, data-driven overview of the findings related to this compound to inform future research and development in this area.

Clinical Findings: Efficacy and Safety of this compound

The primary evidence for the clinical performance of this compound comes from a pivotal Phase II, multicenter, randomized, double-blind, placebo-controlled study (NCT00767000). The study evaluated the efficacy and safety of this compound as an add-on therapy to insulin (B600854) glargine in patients with type 2 diabetes.

Efficacy Results

Initial results at 14 weeks showed a statistically significant improvement in glycemic control for patients treated with this compound compared to placebo.[1][2][3][4][5][6] All doses of this compound led to improvements in HbA1c and 2-hour postmeal glucose (PMG).[1][2][3][4][5][6] However, this promising initial response was not maintained. By week 30, the glycemic control had deteriorated, indicating a lack of sustained efficacy.[1][2][3][4][5][6][7] Notably, there were no significant effects on fasting plasma glucose (FPG) at any dose compared to placebo.[1][2][3][4][5][6]

Efficacy EndpointThis compound (10-40 mg t.i.d.)Placebo
Change in HbA1c at Week 14 -0.8% (Maximal placebo-adjusted least squares mean change)[1][2][4][6][7]Baseline A1C 9.0%[1][4][7]
Change in 2-h Postmeal Glucose at Week 14 -37 mg/dL (-2 mmol/L) (Maximal placebo-adjusted least squares mean change)[1][2][4][6][7]
Change in Fasting Plasma Glucose at Week 14 No significant difference from placebo[1][2][3][4][6]
Sustained Efficacy at Week 30 Initial glycemic responses were not sustained[1][2][3][4][5][6][7]
Safety and Tolerability

A significant factor in the discontinuation of this compound's development was its unfavorable safety profile.[8][9] The clinical trial revealed several adverse events associated with the treatment.

Adverse EventThis compoundPlacebo
Hypoglycemia Increased incidence[1][2][3][4][5][6][7]
Triglycerides Significant increases[1][2][3][4][5][6][7]
Systolic Blood Pressure Significant increases[1][2][3][4][5][6][7]
Diastolic Blood Pressure Increased proportion of patients meeting predefined limits of change for increase[1][2][3][4][5][6][7]
Adverse Events (Low-dose 10mg t.i.d.) 80.7% of participants experienced at least one adverse event[9]

Experimental Protocols

Clinical Trial (NCT00767000)

The key clinical study for this compound was a randomized, double-blind, placebo-controlled trial with a 14-week dose-ranging phase followed by a 40-week treatment phase.[1][3][4][5][6]

  • Participants: 587 patients with type 2 diabetes who were on stable-dose insulin glargine, with or without metformin (B114582) (≥1,500 mg/day).[1][3][5][6]

  • Intervention: Patients were randomized to receive this compound at doses of 10, 20, 30, or 40 mg, or a matching placebo, administered three times daily (t.i.d.) before meals.[1][3][5][6]

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in HbA1c at Week 14.[1][3][4][5][6]

  • Titration: During the initial 14-week phase, the dose was stable. In the subsequent 40-week phase, patients could be uptitrated to a maximum of 40 mg t.i.d. as tolerated.[1][3][4][5][6]

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase (54 Weeks) cluster_dose_ranging Dose-Ranging Phase (14 Weeks) cluster_continuation Continuation Phase (40 Weeks) cluster_endpoints Endpoints Patient_Screening Patient Screening (T2D on Insulin Glargine) Randomization Randomization (n=587) Patient_Screening->Randomization MK0941_10mg This compound 10mg t.i.d. Randomization->MK0941_10mg MK0941_20mg This compound 20mg t.i.d. Randomization->MK0941_20mg MK0941_30mg This compound 30mg t.i.d. Randomization->MK0941_30mg MK0941_40mg This compound 40mg t.i.d. Randomization->MK0941_40mg Placebo Placebo t.i.d. Randomization->Placebo Uptitration Dose Uptitration (as tolerated to 40mg t.i.d.) MK0941_10mg->Uptitration Primary_Endpoint Primary Endpoint: Change in HbA1c at Week 14 MK0941_10mg->Primary_Endpoint MK0941_20mg->Uptitration MK0941_20mg->Primary_Endpoint MK0941_30mg->Uptitration MK0941_30mg->Primary_Endpoint MK0941_40mg->Uptitration MK0941_40mg->Primary_Endpoint Placebo->Uptitration Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: 2-h PMG, FPG, Safety Uptitration->Secondary_Endpoints G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte cluster_blood Bloodstream MK0941_p This compound GK_p Glucokinase (GK) MK0941_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Glucose_p Glucose Glucose_p->GK_p substrate Insulin Insulin Secretion G6P_p->Insulin stimulates Blood_Glucose Blood Glucose Insulin->Blood_Glucose lowers MK0941_l This compound GK_l Glucokinase (GK) MK0941_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates Glucose_Uptake Glucose Uptake GK_l->Glucose_Uptake increases Glucose_l Glucose Glucose_l->GK_l substrate Glycogen Glycogen Synthesis G6P_l->Glycogen Glucose_Uptake->Blood_Glucose lowers

References

A Tale of Two Activators: Cross-Validating the Mechanism of Action of MK-0941 in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the glucokinase activator MK-0941 and its contemporary, dorzagliatin (B607184), offers critical insights into the nuanced molecular interactions that dictate clinical success in targeting glucokinase for the treatment of type 2 diabetes. While both compounds share the same molecular target, subtle differences in their mechanisms of action have led to divergent clinical outcomes, with this compound's development being terminated due to safety and efficacy concerns, whereas dorzagliatin has achieved regulatory approval in China.

This guide provides a detailed comparison of this compound and dorzagliatin, summarizing key experimental data, outlining methodologies, and visualizing the critical signaling pathways and mechanistic differences. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development in this therapeutic area.

Mechanism of Action: A Subtle Yet Crucial Divergence

Both this compound and dorzagliatin are allosteric activators of glucokinase (GK), a key enzyme that acts as a glucose sensor in pancreatic β-cells and a mediator of glucose metabolism in the liver.[1] By binding to an allosteric site on the GK enzyme, these activators increase its affinity for glucose, leading to enhanced glucose phosphorylation. This, in turn, stimulates insulin (B600854) secretion from β-cells and promotes hepatic glucose uptake and glycogen (B147801) synthesis.[2]

However, the precise nature of their interaction with the GK enzyme differs significantly. This compound exhibits high potency at low glucose concentrations, leading to maximal stimulation of insulin secretion even at near-normal glucose levels.[3][4] This "all-or-none" effect is believed to be a primary contributor to the increased risk of hypoglycemia observed in clinical trials with this compound.[3][5] In contrast, dorzagliatin demonstrates a more glucose-dependent activation profile.[3][4] It binds favorably to the closed (active) conformation of GK, gently lowering the threshold for glucose-stimulated insulin secretion without causing maximal stimulation at low glucose levels.[3][4] This nuanced mechanism is thought to be responsible for its improved safety profile, particularly the lower incidence of clinically significant hypoglycemia.[5]

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound and dorzagliatin, providing a direct comparison of their efficacy and safety profiles.

Table 1: Comparative Efficacy of this compound and Dorzagliatin in Clinical Trials

ParameterThis compound (up to 40 mg t.i.d.)[6]Dorzagliatin (75 mg b.i.d.)[7]
Change in HbA1c from Baseline -0.8% (placebo-adjusted at 14 weeks)-1.07% (vs. -0.50% for placebo at 24 weeks)
Change in 2-h Postprandial Glucose (PMG) -37 mg/dL (placebo-adjusted at 14 weeks)Significant reduction (specific values vary across studies)
Change in Fasting Plasma Glucose (FPG) No significant effectSignificant reduction (specific values vary across studies)
Durability of Glycemic Control Not sustained beyond 14-30 weeksSustained through 52 weeks

Table 2: Comparative Safety Profile of this compound and Dorzagliatin in Clinical Trials

Adverse EventThis compound[5][6]Dorzagliatin[5][7]
Incidence of Hypoglycemia Significantly increasedMild hypoglycemia reported, no severe events
Effect on Triglycerides Significant increaseMild increase
Effect on Blood Pressure Increased systolic blood pressureNo significant effect
Overall Adverse Events Higher incidence compared to placeboHigher incidence of mild adverse events compared to placebo

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Glucokinase (GK) Activity Assay

Objective: To determine the in vitro potency and activation kinetics of glucokinase activators.

Methodology: A coupled-enzyme assay is a standard method for measuring GK activity.[1][8]

  • Reaction Principle: The assay links the production of glucose-6-phosphate (G6P) by GK to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH production is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture: A typical reaction mixture includes:

    • Buffer (e.g., 25 mM HEPES, pH 7.1)

    • 25 mM KCl

    • 5 mM MgCl₂

    • 1 mM ATP

    • 1 mM DTT

    • NADP+

    • Glucose-6-phosphate dehydrogenase

    • Recombinant human glucokinase

  • Procedure:

    • The test compound (this compound or dorzagliatin) is added at various concentrations to the wells of a microplate containing the reaction mixture.

    • The reaction is initiated by the addition of glucose at varying concentrations.

    • The increase in absorbance at 340 nm is measured over time using a plate reader.

  • Data Analysis:

    • EC₅₀ Determination: GK activity is measured at a fixed glucose concentration while varying the activator concentration. The data are fitted to a dose-response curve to determine the EC₅₀ (the concentration of the activator that produces 50% of the maximal response).

    • S₀.₅ and Vₘₐₓ Determination: GK activity is measured at a fixed activator concentration while varying the glucose concentration. The data are fitted to the Michaelis-Menten or Hill equation to determine the S₀.₅ (glucose concentration at half-maximal velocity) and Vₘₐₓ (maximal reaction velocity).

Pancreatic Islet Perifusion for Insulin Secretion

Objective: To assess the dynamic effects of glucokinase activators on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Methodology: A dynamic perifusion system is used to mimic the in vivo environment and measure insulin secretion in real-time.[9][10]

  • Islet Preparation: Human or rodent pancreatic islets are isolated and cultured prior to the experiment.

  • Perifusion System Setup:

    • A perifusion chamber is loaded with a known number of islets.

    • The chamber is connected to a pump that delivers a continuous flow of perifusion buffer at a constant rate (e.g., 100 µL/min).

    • The perifusion buffer contains varying concentrations of glucose and the test compound.

    • The effluent from the chamber is collected in fractions at regular intervals.

  • Experimental Procedure:

    • Islets are first perifused with a low glucose buffer (e.g., 2.8 mM) to establish a basal insulin secretion rate.

    • The perifusion buffer is then switched to a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion.

    • The test compound (this compound or dorzagliatin) is introduced into the perifusion buffer at various concentrations, either alone or in combination with different glucose concentrations.

    • Fractions of the perifusate are collected throughout the experiment.

  • Insulin Measurement: The concentration of insulin in each collected fraction is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The insulin secretion rate over time is plotted to visualize the biphasic pattern of GSIS and the effect of the test compound on this profile.

Clinical Trial Protocol for this compound (NCT00767000 - Abridged)

Objective: To assess the efficacy and safety of this compound as an add-on therapy to insulin in patients with type 2 diabetes.[6][11]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

Participants: 587 patients with type 2 diabetes who were on stable-dose insulin glargine (with or without metformin).[11]

Intervention: Patients were randomized to receive one of the following treatments three times daily before meals for 54 weeks:

  • This compound 10 mg

  • This compound 20 mg

  • This compound 30 mg

  • This compound 40 mg

  • Placebo

Primary Efficacy Endpoint: Change from baseline in HbA1c at week 14.[11]

Safety Assessments: Monitoring of adverse events, including hypoglycemia, and changes in laboratory parameters such as lipid profiles and blood pressure.[6]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and the differential mechanisms of action of this compound and dorzagliatin.

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Glucokinase Glucokinase (GK) GLUT2->Glucokinase Glucose G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_channel K-ATP Channel (Closure) ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Bloodstream_Insulin ↑ Insulin Insulin_Secretion->Bloodstream_Insulin Release MK0941 This compound MK0941->Glucokinase Allosteric Activation (High Potency at Low Glucose) Dorzagliatin Dorzagliatin Dorzagliatin->Glucokinase Allosteric Activation (Glucose-Dependent)

Caption: Signaling pathway of glucose-stimulated insulin secretion via glucokinase activation.

GKA_Mechanism_Comparison cluster_mk0941 This compound Mechanism cluster_dorzagliatin Dorzagliatin Mechanism MK0941_node This compound MK0941_binding Binds to open and closed conformations of GK MK0941_node->MK0941_binding MK0941_potency High potency at low glucose concentrations MK0941_binding->MK0941_potency MK0941_effect Maximal insulin secretion (All-or-none effect) MK0941_potency->MK0941_effect MK0941_outcome Increased risk of hypoglycemia MK0941_effect->MK0941_outcome Dorzagliatin_node Dorzagliatin Dorzagliatin_binding Binds favorably to the closed (active) form of GK Dorzagliatin_node->Dorzagliatin_binding Dorzagliatin_potency Glucose-dependent activation Dorzagliatin_binding->Dorzagliatin_potency Dorzagliatin_effect Gradual, dose-dependent increase in insulin secretion Dorzagliatin_potency->Dorzagliatin_effect Dorzagliatin_outcome Lower risk of hypoglycemia Dorzagliatin_effect->Dorzagliatin_outcome

Caption: Comparison of the mechanisms of action of this compound and dorzagliatin.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Enzyme_Assay Glucokinase Activity Assay (EC₅₀, S₀.₅, Vₘₐₓ) Islet_Perifusion Pancreatic Islet Perifusion (Dynamic Insulin Secretion) Enzyme_Assay->Islet_Perifusion Informs cellular studies Phase_I Phase I Trials (Safety, PK/PD in healthy volunteers) Islet_Perifusion->Phase_I Predicts in vivo response Phase_II Phase II Trials (Efficacy and dose-ranging in patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale efficacy and safety) Phase_II->Phase_III Termination Trial Termination Phase_II->Termination Unfavorable Risk/Benefit (this compound) Approval Regulatory Approval Phase_III->Approval Successful Outcome (Dorzagliatin)

Caption: Generalized experimental workflow for glucokinase activator development.

References

A Structural Showdown: How MK-0941 and Other Glucokinase Activators Engage Their Target

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and kinetic comparisons of MK-0941 and other leading glucokinase activators (GKAs), providing researchers, scientists, and drug development professionals with a comprehensive guide to their binding mechanisms and functional consequences. This report synthesizes experimental data to objectively compare the performance of these compounds, offering insights into the nuances of their interaction with glucokinase.

Glucokinase (GK), a key enzyme in glucose homeostasis, has been a focal point for the development of novel therapeutics for type 2 diabetes. Small molecule glucokinase activators (GKAs) that allosterically modulate GK activity have shown promise, but their clinical development has been challenging. This guide provides a detailed structural and functional comparison of the Merck-developed GKA, this compound, with other notable GKAs including the clinically successful dorzagliatin (B607184), the preclinical candidate AM-2394, and the hepatoselective activator TTP399.

Quantitative Comparison of Glucokinase Activator Kinetics

The efficacy of GKAs is largely determined by their impact on the kinetic parameters of glucokinase, specifically the glucose concentration at half-maximal velocity (S₀.₅) and the maximum reaction velocity (Vmax). The half-maximal effective concentration (EC₅₀) is also a key measure of a compound's potency. The following tables summarize the available in vitro kinetic data for this compound and its counterparts.

Compound EC₅₀ Glucose Concentration for EC₅₀ Effect on S₀.₅ for Glucose Effect on Vmax Reference
This compound 240 nM2.5 mMLowers from 6.9 to 1.4 mM (at 1 µM)Increases by 1.5-fold[1][2]
65 nM10 mM[1]
Dorzagliatin ~0.2 µM3 mMDirectly reduces S₀.₅ of wild-type and mutant GKIncreases Vmax[3]
~0.2 µM5 mM[3]
~0.1 µM10 mM[3]
AM-2394 60 nM5 mMIncreases affinity by ~10-foldIncreases Vmax by 1.2-fold[4][5]
TTP399 762 nM5 mMNot explicitly stated, but activates GKNot explicitly stated, but activates GK[6]
304 nM15 mM[6]

Structural Insights into GKA Binding

The differential effects of these GKAs on enzyme kinetics can be attributed to their distinct binding modes within the allosteric site of glucokinase. X-ray crystallography studies have provided atomic-level details of these interactions.

This compound: This GKA binds to a pocket that is accessible in both the open and closed conformations of glucokinase.[7] A key interaction for this compound is with the amino acid residue Y214 .[7] This strong interaction is thought to contribute to a high energy barrier for the transition between the open and closed states of the enzyme.[7]

Dorzagliatin: In contrast, dorzagliatin preferentially binds to the closed, active conformation of glucokinase.[7] Its primary interaction is with R63 , leading to a lower energy barrier for the open-to-close transition.[7] This more nuanced interaction is believed to be a contributing factor to its clinical success, allowing for a more glucose-dependent activation and reducing the risk of hypoglycemia.[7]

AM-2394: The 2-pyridyl urea (B33335) scaffold of AM-2394 is designed to maintain a key bidentate hydrogen bonding interaction with Arg63 , a feature observed in many GKAs.[4]

TTP399: As a hepatoselective GKA, TTP399 is unique in that it activates glucokinase without disrupting the interaction with the glucokinase regulatory protein (GKRP).[8] While its precise structural interaction is not fully elucidated, it is known to bind to the allosteric site.[9]

Compound PDB ID of Glucokinase Complex Key Interacting Residues Reference
This compound 3H1V (similar activator)Y214[7]
Dorzagliatin Not explicitly found, but interaction with R63 is keyR63[7]
AM-2394 Not explicitly found, but interaction with R63 is keyR63[4]
Generic GKA 1V4SAllosteric Site[10]

Signaling Pathways and Experimental Workflows

The activation of glucokinase by these allosteric modulators triggers a cascade of events in pancreatic β-cells and hepatocytes, ultimately leading to improved glucose homeostasis.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte GKA_pancreas GKA (e.g., this compound, Dorzagliatin, AM-2394) GK_pancreas Glucokinase GKA_pancreas->GK_pancreas activates G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas phosphorylates Glucose_pancreas Glucose Glucose_pancreas->GK_pancreas Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_ADP ↑ ATP/ADP Ratio Glycolysis_pancreas->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin (B600854) Secretion Ca_influx->Insulin_secretion GKA_liver GKA (e.g., this compound, Dorzagliatin, TTP399) GK_liver Glucokinase GKA_liver->GK_liver activates G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver phosphorylates Glucose_liver Glucose Glucose_liver->GK_liver Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver HGO ↓ Hepatic Glucose Output Glycogen_synthesis->HGO Glycolysis_liver->HGO

Caption: Signaling pathway of glucokinase activation by GKAs in pancreatic β-cells and hepatocytes.

The characterization of these GKAs relies on a suite of in vitro and ex vivo experiments. A typical workflow for evaluating a novel GKA is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_structural Structural Studies GK_assay Glucokinase Activity Assay (NADPH-coupled) Kinetic_params Determine EC₅₀, S₀.₅, Vmax GK_assay->Kinetic_params Islet_perifusion Islet Perifusion Kinetic_params->Islet_perifusion GSIS Measure Glucose-Stimulated Insulin Secretion Islet_perifusion->GSIS Xray X-ray Crystallography GSIS->Xray Binding_mode Determine Binding Mode & Key Interactions Xray->Binding_mode

Caption: Experimental workflow for the characterization of glucokinase activators.

Detailed Experimental Protocols

Reproducibility is paramount in drug discovery research. The following are detailed methodologies for the key experiments cited in the comparison of these GKAs.

In Vitro Glucokinase Activation Assay (NADPH-Coupled)

This assay is a standard method for determining the kinetic parameters of GKAs.

  • Principle: The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to glucokinase activity.

  • Reagents:

    • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM DTT, 5 mM MgCl₂, 1 mM ATP.

    • Recombinant human glucokinase.

    • Test compound (e.g., this compound) dissolved in DMSO.

    • D-glucose solution.

    • Coupling enzyme system: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP⁺.

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing assay buffer, G6PDH, and NADP⁺.

    • Add the test compound at various concentrations.

    • Add recombinant human glucokinase to the wells.

    • Initiate the reaction by adding D-glucose. For EC₅₀ determination, a fixed glucose concentration (e.g., 2.5 mM or 10 mM) is used. For S₀.₅ and Vmax determination, a range of glucose concentrations is tested at a fixed activator concentration.

    • Immediately monitor the increase in absorbance at 340 nm in a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • For EC₅₀ determination, plot V₀ against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve.

    • For S₀.₅ and Vmax determination, plot V₀ against the glucose concentration and fit the data to the Michaelis-Menten or Hill equation.

Islet Perifusion for Glucose-Stimulated Insulin Secretion (GSIS)

This ex vivo assay assesses the effect of GKAs on the function of pancreatic islets.

  • Principle: Isolated pancreatic islets are placed in a perifusion chamber and continuously supplied with a buffer containing varying concentrations of glucose and the test compound. The effluent from the chamber is collected at regular intervals, and the insulin concentration is measured to determine the dynamics of insulin secretion.

  • Materials:

    • Isolated pancreatic islets (human or rodent).

    • Perifusion system (e.g., Biorep V5 or similar).

    • Krebs-Ringer Bicarbonate buffer (KRB) supplemented with appropriate concentrations of glucose and the test compound.

    • Insulin ELISA kit.

  • Procedure:

    • Load a specific number of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.

    • Equilibrate the islets by perifusing with low glucose (e.g., 2.8 mM) KRB for a defined period (e.g., 30-60 minutes).

    • Switch to a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compound.

    • Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

    • After the stimulation period, switch back to low glucose KRB to return to baseline.

    • Measure the insulin concentration in each collected fraction using an ELISA.

  • Data Analysis:

    • Plot insulin concentration versus time to visualize the biphasic insulin secretion profile.

    • Calculate the area under the curve (AUC) for the first and second phases of insulin secretion to quantify the effect of the test compound.

X-ray Crystallography of Glucokinase-GKA Complexes

This technique provides high-resolution structural information about the binding of GKAs to glucokinase.

  • Principle: A highly purified and concentrated solution of the glucokinase-GKA complex is induced to form a crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the protein-ligand complex.

  • Procedure:

    • Protein Expression and Purification: Express recombinant human glucokinase (often as a fusion protein) in a suitable expression system (e.g., E. coli) and purify to homogeneity using chromatography techniques.

    • Complex Formation: Incubate the purified glucokinase with a molar excess of the GKA and glucose to form a stable complex.

    • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the complex.

    • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.

    • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-ligand complex into the electron density map and refine it to obtain the final high-resolution structure.

  • Data Analysis:

    • Analyze the final structure to identify the key amino acid residues involved in the binding of the GKA.

    • Compare the structure of the complex with that of the apo-enzyme or complexes with other ligands to understand the conformational changes induced by the activator.

Conclusion

The comparative analysis of this compound and other glucokinase activators reveals a fascinating landscape of allosteric modulation. While all these compounds target the same allosteric site on glucokinase, subtle differences in their binding modes translate into significant variations in their kinetic profiles and, ultimately, their clinical outcomes. The case of dorzagliatin, with its preferential binding to the active conformation of glucokinase, underscores the importance of a nuanced, glucose-dependent activation for achieving a favorable therapeutic window. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of the next generation of glucokinase activators for the treatment of type 2 diabetes.

References

MK-0941: A Comparative Analysis of its Differential Effects on Pancreatic and Hepatic Glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator MK-0941's effects on pancreatic versus hepatic glucokinase. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development for metabolic diseases.

Glucokinase (GK) plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and production.[1][2] Glucokinase activators (GKAs) like this compound are designed to enhance the activity of this enzyme, thereby improving glycemic control in individuals with type 2 diabetes.[3][4] this compound is an allosteric activator that binds to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on glucokinase activity and its physiological consequences.

Table 1: In Vitro Glucokinase Activation by this compound

ParameterConditionValueReference
EC50 2.5 mM Glucose240 nM[5]
10 mM Glucose65 nM[5]
S0.5 for Glucose Control (no this compound)6.9 mM[5]
1 µM this compound1.4 mM[5]
Vmax Increase 1 µM this compound1.5-fold[6]

Table 2: Cellular Effects of this compound

Cell TypeParameterConcentration of this compoundEffectReference
Isolated Rat Islets of Langerhans Insulin Secretion10 µM17-fold increase[6]
Isolated Rat Hepatocytes Glucose Uptake10 µMUp to 18-fold increase[6]
Glucose Phosphorylation30 µM18-fold increase[5]

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelDosageEffect on Blood GlucoseReference
High-Fat Diet (HFD) Mice 1-30 mg/kg (single dose, p.o.)Significant dose-dependent reduction[5]
db/db Diabetic HFD/STZ Mice 3-10 mg/kg (single dose, p.o.)Reduction in blood glucose[5]
Healthy Dogs 0.3-3 mg/kg (single dose, p.o.)Significant dose-dependent reduction in plasma glucose[5]

Table 4: Clinical Trial Outcomes of this compound in Patients with Type 2 Diabetes

ParameterDosageResultReference
A1C Reduction 10-40 mg t.i.d.-0.8% (placebo-adjusted) at 14 weeks, not sustained[3][7]
2-h Postmeal Glucose 10-40 mg t.i.d.-37 mg/dL (placebo-adjusted) at 14 weeks[3][7]
Fasting Plasma Glucose 10-40 mg t.i.d.No significant change vs. placebo at 14 weeks[3][7]
Adverse Events 10-40 mg t.i.d.Increased incidence of hypoglycemia, elevated triglycerides and blood pressure[3][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involved in the assessment of this compound, the following diagrams are provided.

G Figure 1: Glucokinase Signaling Pathway in Pancreatic β-Cells and Hepatocytes cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation MK0941_p This compound MK0941_p->GK_p Activates Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation MK0941_l This compound MK0941_l->GK_l Activates Glycogen_l Glycogen (B147801) Synthesis G6P_l->Glycogen_l Glycolysis_l Glycolysis G6P_l->Glycolysis_l HGP_l ↓ Hepatic Glucose Production Glycogen_l->HGP_l Glycolysis_l->HGP_l

Caption: Mechanism of this compound in pancreas and liver.

G Figure 2: Workflow for In Vitro Glucokinase Activation Assay A Prepare reaction mix: - Recombinant human glucokinase - ATP - NADP+ - Glucose-6-phosphate dehydrogenase B Add varying concentrations of this compound A->B C Initiate reaction with fixed glucose concentration (e.g., 2.5 mM or 10 mM) B->C D Incubate at 37°C C->D E Measure rate of NADPH formation (absorbance at 340 nm) D->E F Calculate EC50 values from dose-response curve E->F

Caption: In vitro glucokinase activation assay workflow.

G Figure 3: Workflow for Oral Glucose Tolerance Test (OGTT) in Animal Models A Fast animals overnight B Administer this compound or vehicle orally A->B C Administer oral glucose bolus after a set time B->C D Collect blood samples at various time points C->D E Measure blood glucose levels D->E F Calculate Area Under the Curve (AUC) for glucose excursion E->F

Caption: Oral Glucose Tolerance Test (OGTT) workflow.

Experimental Protocols

1. In Vitro Glucokinase Activation Assay

This assay determines the potency of a compound in activating glucokinase.[4]

  • Principle: This is a coupled enzymatic assay where the product of the glucokinase reaction, glucose-6-phosphate (G-6-P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH formation is directly proportional to glucokinase activity and is monitored by measuring the increase in absorbance at 340 nm.[4][8]

  • Materials:

    • Recombinant human glucokinase

    • ATP

    • NADP+

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • Glucose

    • This compound

    • Reaction buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl₂, 5 mM DTT)[8]

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, recombinant human glucokinase, ATP, NADP+, and G6PDH in the wells of a microplate.[4]

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding a fixed concentration of glucose (e.g., 2.5 mM or 10 mM).[4]

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Monitor the increase in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction velocities for each concentration of this compound.

    • Plot the reaction velocities against the corresponding this compound concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]

2. Oral Glucose Tolerance Test (OGTT) in Animal Models

This in vivo assay evaluates the effect of a compound on glucose tolerance.[4]

  • Principle: The OGTT measures the ability of an organism to clear a glucose load from the bloodstream. Improved glucose tolerance is indicative of enhanced insulin secretion and/or improved glucose uptake and metabolism.

  • Animal Models: Male ob/ob mice (a model of type 2 diabetes) or other relevant rodent models are commonly used.[4]

  • Procedure:

    • Fast the animals overnight to establish a baseline glucose level.[4]

    • Administer the test compound (this compound) or a vehicle control orally at a specified dose (e.g., 1, 3, 10, or 30 mg/kg).[4]

    • After a predetermined time (e.g., 30 minutes), administer a bolus of glucose orally (e.g., 2 g/kg).[4]

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[4]

    • Measure the blood glucose concentration in each sample.

    • Plot the blood glucose levels over time and calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC indicates improved glucose tolerance.[4]

Discussion of Differential Effects

This compound activates glucokinase in both pancreatic β-cells and hepatocytes, leading to distinct but complementary effects on glucose homeostasis.[3]

  • Pancreatic Effect: In pancreatic β-cells, glucokinase acts as the primary glucose sensor.[9] By increasing the affinity of glucokinase for glucose, this compound effectively lowers the threshold for glucose-stimulated insulin secretion (GSIS).[2][10] This leads to a more robust insulin release at lower blood glucose concentrations. However, studies have shown that this compound can induce maximal insulin secretion even at low glucose concentrations, which may contribute to the observed risk of hypoglycemia in clinical trials.[9][10] This "all-or-none" response suggests that this compound may lock the enzyme in a highly active state, overriding the normal glucose-dependent regulation.[10]

  • Hepatic Effect: In the liver, glucokinase is the rate-limiting enzyme for glucose uptake and glycolysis.[11] Activation of hepatic glucokinase by this compound enhances the conversion of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and glycolysis, and suppresses hepatic glucose production.[1][4] This contributes to lowering postprandial glucose levels and reducing overall glucose output from the liver. The significant increase in glucose uptake observed in isolated hepatocytes demonstrates the potent hepatic effect of this compound.[6]

The clinical development of this compound was ultimately halted due to a lack of sustained glycemic control and an unfavorable safety profile, including an increased risk of hypoglycemia and elevations in triglycerides and blood pressure.[4][7][11] The potent, glucose-independent activation of pancreatic glucokinase is thought to be a key factor contributing to the hypoglycemia risk.[9][10] This highlights the critical challenge in developing GKAs: achieving a balanced activation in the pancreas and liver that restores normal glucose sensing without causing adverse effects. Future research in this area is focused on developing GKAs with more favorable pharmacokinetic and pharmacodynamic profiles that can provide sustained efficacy with a lower risk of side effects.

References

A Comparative Meta-Analysis of Preclinical Glucokinase Activators: Focus on MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical studies involving the glucokinase activator (GKA) MK-0941. It offers an objective comparison of its performance against other notable GKAs, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development for type 2 diabetes.

Abstract

Glucokinase (GK) activators are a class of therapeutic agents designed to enhance glucose sensing in pancreatic β-cells and glucose metabolism in the liver, making them a promising target for the treatment of type 2 diabetes. This compound, developed by Merck, was a prominent candidate in this class. This guide synthesizes preclinical data to compare this compound with other GKAs, including dorzagliatin (B607184), TTP399, and AZD1656, focusing on their in vitro potency, in vivo efficacy, and key pharmacodynamic properties. While this compound demonstrated potent glucose-lowering effects, its development was hampered by a narrow therapeutic window, a propensity for hypoglycemia, and a lack of sustained efficacy. In contrast, newer generation GKAs like dorzagliatin and the hepatoselective TTP399 appear to offer a more favorable profile with a lower risk of hypoglycemia, highlighting the evolution of GKA development.

Data Presentation

Table 1: In Vitro Glucokinase Activation
CompoundEC50 (µM)S0.5 for Glucose (mM)Vmax Fold IncreaseOrganismReference
This compound 0.240 (at 2.5 mM glucose)1.4 (from 6.9)1.5Human (recombinant)
0.065 (at 10 mM glucose)[1]
Dorzagliatin 0.060 (at 5 mM glucose)Not specifiedNot specifiedHuman (recombinant)[2]
TTP399 0.762 (at 5 mM glucose)Not specifiedNot specifiedNot specified
0.304 (at 15 mM glucose)[3]
AZD1656 Not specifiedNot specifiedNot specifiedNot specified

EC50: Half-maximal effective concentration; S0.5: Substrate concentration at half-maximal velocity; Vmax: Maximum reaction velocity.

Table 2: In Vivo Preclinical Efficacy
CompoundAnimal ModelKey FindingsReference
This compound High-fat diet-fed C57BL/6J miceStrong glucose-lowering activity.[1]
db/db miceStrong glucose-lowering activity.[1]
High-fat diet + low-dose streptozotocin-treated miceStrong glucose-lowering activity.[1]
Nondiabetic dogsReduced post-challenge plasma glucose AUC by up to 48% during OGTT.[1]
Dorzagliatin Not specifiedImproved beta cell mass in preclinical models.[4]
TTP399 Insulin-dependent Göttingen mini-pigsPrevents ketosis during insulin (B600854) withdrawal.[5]
AZD1656 Gckr-P446L miceBlood glucose lowering efficacy declined after 19 weeks in the LL genotype.[6]

AUC: Area under the curve; OGTT: Oral glucose tolerance test.

Table 3: Comparative Effects on Insulin Secretion
CompoundModelEffect on Insulin SecretionReference
This compound Isolated rat islets of Langerhans17-fold increase at 10 µM.[1]
T2D human isletsMaximal stimulation at nanomolar concentrations, with no further response to elevated glucose.[2][7]
Dorzagliatin T2D human isletsGradual, dose-dependent increase in insulin secretion; islets still responsive to elevated glucose.[2][7]

Experimental Protocols

In Vitro Glucokinase Activation Assay

A common method to assess the activity of glucokinase activators is a coupled enzyme assay.[8][9]

Principle: The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP

  • Glucose solution

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADP+, and G6PDH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add recombinant glucokinase to the wells.

  • Initiate the reaction by adding a fixed concentration of glucose (e.g., 5 mM for EC50 determination) or varying concentrations of glucose (for S0.5 and Vmax determination).

  • Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode at a controlled temperature (e.g., 30°C).

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • For EC50 determination, plot the initial rates against the log of the compound concentration and fit the data to a sigmoidal dose-response curve.

  • For S0.5 and Vmax determination, plot the initial rates against the glucose concentration and fit the data to the Michaelis-Menten equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to evaluate glucose tolerance in animal models.[1]

Principle: After a period of fasting, a glucose load is administered orally, and blood glucose levels are monitored over time to assess the animal's ability to clear glucose from the circulation. The effect of a drug on glucose tolerance can be evaluated by administering the compound prior to the glucose challenge.

Materials:

  • Experimental animals (e.g., mice, rats, dogs)

  • Glucose solution for oral gavage (e.g., 2 g/kg body weight)

  • Test compound (e.g., this compound) formulated in a suitable vehicle

  • Vehicle control

  • Blood glucose meter and test strips

  • Equipment for blood sampling (e.g., lancets, capillaries)

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Record the baseline body weight of each animal.

  • Administer the test compound or vehicle control orally at a defined time before the glucose challenge (e.g., 30-60 minutes).

  • At time zero, collect a baseline blood sample from the tail vein (for rodents) or other appropriate site.

  • Immediately administer the glucose solution via oral gavage.

  • Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point.

  • Plot the blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.

Mandatory Visualization

G Glucokinase Activator Signaling Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Glucokinase_pancreas Glucokinase GLUT2_pancreas->Glucokinase_pancreas G6P_pancreas Glucose-6-Phosphate Glucokinase_pancreas->G6P_pancreas Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_ADP_pancreas ↑ ATP/ADP Ratio Glycolysis_pancreas->ATP_ADP_pancreas KATP_channel KATP Channel Closure ATP_ADP_pancreas->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion MK0941_pancreas This compound MK0941_pancreas->Glucokinase_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Glucokinase_liver Glucokinase GLUT2_liver->Glucokinase_liver G6P_liver Glucose-6-Phosphate Glucokinase_liver->G6P_liver Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver HGP_reduction ↓ Hepatic Glucose Production Glycolysis_liver->HGP_reduction MK0941_liver This compound MK0941_liver->Glucokinase_liver Activates

Caption: Signaling pathway of this compound as a glucokinase activator.

G Experimental Workflow: In Vitro Glucokinase Activation Assay start Start prepare_reagents Prepare Reaction Mixture (Buffer, NADP+, G6PDH) start->prepare_reagents add_compound Add Test Compound (e.g., this compound) to 96-well plate prepare_reagents->add_compound add_enzyme Add Recombinant Glucokinase add_compound->add_enzyme initiate_reaction Initiate Reaction with Glucose add_enzyme->initiate_reaction measure_absorbance Kinetic Measurement of Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates data_analysis Data Analysis (EC50, S0.5, Vmax) calculate_rates->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro glucokinase activation assay.

Conclusion

This compound is a potent glucokinase activator that demonstrated significant glucose-lowering effects in various preclinical models.[1] However, its clinical development was ultimately halted due to a narrow therapeutic index, characterized by an increased risk of hypoglycemia and a lack of sustained glycemic control.[10][11] Comparative preclinical data, particularly with dorzagliatin, suggests that the all-or-none activation of glucokinase by this compound at low glucose concentrations may contribute to these adverse effects.[2] Newer generation GKAs, such as the hepatoselective TTP399, are being developed with the aim of mitigating these risks by targeting glucokinase in a more controlled and tissue-specific manner.[5][12] This meta-analysis underscores the importance of a nuanced approach to glucokinase activation, balancing potent efficacy with a favorable safety profile to achieve therapeutic success in the management of type 2 diabetes.

References

The relevance of MK-0941 as a tool compound for studying glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparison of MK-0941 with other glucokinase activators (GKAs), offering insights into its utility as a tool compound for studying glucokinase (GK), a key regulator of glucose homeostasis.

Glucokinase, expressed primarily in pancreatic β-cells and hepatocytes, acts as a glucose sensor, coupling glucose metabolism to insulin (B600854) secretion and hepatic glucose metabolism.[1][2] Small molecule allosteric activators of GK have been pursued as potential therapeutics for type 2 diabetes. This compound, developed by Merck, was one such candidate that, despite showing initial promise, ultimately failed in clinical trials due to a lack of sustained glycemic control, an increased risk of hypoglycemia, and off-target effects, including elevated triglycerides and blood pressure.[3][4][5] This guide will delve into the characteristics of this compound, comparing it to other GKAs to inform its application in a research setting.

Mechanism of Action and Signaling Pathway

This compound and other GKAs are allosteric activators, binding to a site on the glucokinase enzyme distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax) of glucose phosphorylation.[3]

In pancreatic β-cells, the activation of glucokinase by a GKA like this compound enhances the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis, leading to an increased ATP:ADP ratio. The elevated ATP levels cause the closure of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization and the influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the secretion of insulin.[3][6]

In hepatocytes, glucokinase activation by this compound also increases the formation of glucose-6-phosphate. This promotes glycogen (B147801) synthesis and glycolysis, while simultaneously reducing hepatic glucose output, thereby contributing to lower blood glucose levels.[3]

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_Influx_p ↑ Ca²⁺ Influx Depolarization_p->Ca_Influx_p Insulin_Secretion Insulin Secretion Ca_Influx_p->Insulin_Secretion MK0941_p This compound MK0941_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen_l ↑ Glycogen Synthesis G6P_l->Glycogen_l Glycolysis_l ↑ Glycolysis G6P_l->Glycolysis_l HGO_l ↓ Hepatic Glucose Output Glycogen_l->HGO_l Glycolysis_l->HGO_l MK0941_l This compound MK0941_l->GK_l Activates

Figure 1: Signaling pathway of glucokinase activation by this compound.

Comparative Performance Data

The utility of a tool compound is defined by its potency, selectivity, and in vivo efficacy. The following tables summarize the available quantitative data for this compound in comparison to other notable glucokinase activators.

Table 1: In Vitro Potency of Glucokinase Activators

CompoundEC50 (nM) at 2.5 mM GlucoseEC50 (nM) at 10 mM GlucoseS0.5 for Glucose (mM) with 1 µM CompoundReference(s)
This compound 240651.4 (from 6.9)[7]
Dorzagliatin (B607184) ---[8][9]
AM-2394 -60-[10]
Piragliatin ---[11]
AZD1656 ---[11]

EC50 (Half-maximal effective concentration) indicates the concentration of the compound required to elicit a half-maximal response. A lower EC50 value signifies higher potency. S0.5 (Substrate concentration at half-maximal velocity) reflects the enzyme's affinity for its substrate (glucose). A lower S0.5 value indicates a higher affinity.

Table 2: In Vivo Efficacy and Off-Target Effects

CompoundAnimal ModelDosePrimary EfficacyKey Off-Target EffectsReference(s)
This compound High-Fat Diet (HFD) Mice1-30 mg/kg, p.o.Dose-dependent reduction in blood glucose.Increased triglycerides, elevated blood pressure, hypoglycemia.[4][5][7]
Dorzagliatin Diabetic Rats-Improved glycemic control, potential for β-cell function recovery.Milder hypoglycemia risk compared to this compound.[8][9][12]
AM-2394 -3 mg/kgRobust reduction in plasma glucose during an oral glucose tolerance test (OGTT).-[3]
Piragliatin ---High incidence of hypoglycemia, potential liver toxicity.[11]
AZD1656 --Initial reduction in HbA1c, but efficacy diminished over time.Increased risk of hypertriglyceridemia.[11][13]

Experimental Protocols

To aid researchers in their study design, detailed methodologies for key experiments are provided below.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This is a widely used in vitro method to determine the potency of glucokinase activators.[10]

Principle: The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm, which is directly proportional to glucokinase activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM ATP, and 1 mM NADP+.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells of a 96-well plate.

  • Enzyme Addition: Add recombinant human glucokinase and glucose-6-phosphate dehydrogenase to the wells.

  • Reaction Initiation: Start the reaction by adding a fixed concentration of glucose (e.g., 5 mM for EC50 determination) or varying concentrations for determining S0.5.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the EC50 value.

GKA_Assay_Workflow A Prepare Reaction Mixture (HEPES, KCl, MgCl₂, ATP, NADP+) B Add Test Compound (e.g., this compound) at various concentrations A->B C Add Enzymes (Glucokinase & G6PDH) B->C D Initiate Reaction with Glucose C->D E Monitor NADPH production (Absorbance at 340 nm) D->E F Calculate Initial Reaction Rates E->F G Determine EC50 and other kinetic parameters F->G

Figure 2: Workflow for a coupled enzyme assay to measure glucokinase activity.

Oral Glucose Tolerance Test (OGTT) in Animal Models

This in vivo assay assesses the effect of a compound on glucose disposal after an oral glucose challenge.[3]

Principle: The ability of an animal to clear a glucose load from the bloodstream is measured over time after the administration of a glucokinase activator.

Protocol:

  • Animal Acclimatization and Fasting: Acclimate animals (e.g., mice or rats) to the experimental conditions and fast them overnight.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally at a predetermined time before the glucose challenge.

  • Baseline Blood Sample: Collect a baseline blood sample from the tail vein.

  • Glucose Challenge: Administer a concentrated glucose solution orally.

  • Blood Sampling: Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Blood Glucose Measurement: Measure blood glucose concentrations using a glucometer.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.

Discussion and Recommendations

This compound is a potent, orally active allosteric activator of glucokinase.[7] Its ability to increase insulin secretion and glucose uptake makes it a valuable tool for studying the physiological roles of glucokinase in various tissues. However, its clinical development was halted due to several critical issues.

A key finding from comparative studies is that while potent, this compound induces maximal insulin secretion even at low glucose concentrations.[8][9] This lack of glucose-dependency is a likely contributor to the observed hypoglycemia in clinical trials. In contrast, newer generation GKAs like dorzagliatin exhibit a more glucose-dependent activation profile, which is thought to contribute to its improved safety profile.[8][9]

For researchers, the choice of a GKA as a tool compound will depend on the specific research question.

  • For studying the maximal activation of the glucokinase pathway: this compound's high potency could be advantageous in experimental systems where a strong and sustained activation of glucokinase is desired to elucidate downstream signaling events.

  • For investigating the physiological regulation of insulin secretion: The glucose-independent activation profile of this compound might be a confounding factor. In such studies, a GKA with a more favorable glucose-dependent activation, such as dorzagliatin, might be a more appropriate tool.

  • For in vivo studies: The off-target effects of this compound, particularly on lipid metabolism and blood pressure, must be carefully considered and controlled for in the experimental design.[4][5]

References

A Comparative Guide to the Translational Value of MK-0941 and GPR109A-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An Assessment for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical research surrounding MK-0941 and therapies targeting the G protein-coupled receptor 109A (GPR109A). It is important to note at the outset that while both were subjects of significant investigation, they represent distinct therapeutic strategies for different indications. This compound was developed as a glucokinase activator for Type 2 Diabetes, whereas GPR109A-targeted research, exemplified by the combination of niacin and laropiprant, aimed to treat dyslipidemia. This guide will objectively assess the translational value of each approach, supported by experimental data, detailed protocols, and pathway visualizations.

Part 1: this compound - A Glucokinase Activator for Type 2 Diabetes

This compound is a small-molecule allosteric glucokinase activator (GKA) designed to enhance glucose sensing in pancreatic β-cells and glucose metabolism in hepatocytes.[1][2] The therapeutic goal was to provide a glucose-dependent mechanism for lowering blood sugar in patients with Type 2 Diabetes.[3]

Mechanism of Action

Glucokinase (GK) acts as a glucose sensor in the body, controlling insulin (B600854) secretion from pancreatic β-cells and glucose metabolism in the liver.[3] this compound binds to an allosteric site on the GK enzyme, lowering the glucose concentration required for half-maximal activity (S₀.₅) and increasing the maximum velocity of glucose phosphorylation.[1] This was intended to restore a more normal glucose-sensing and insulin secretion response.

MK0941_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Glycolysis / Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p K_channel K-ATP Channel Closure ATP_p->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin MK0941_p This compound MK0941_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l MK0941_l This compound MK0941_l->GK_l Activates

Caption: Mechanism of action for this compound as a glucokinase activator.
Data Presentation: Preclinical and Clinical Findings

The translational journey of this compound from promising preclinical results to clinical disappointment highlights key challenges in drug development.

Table 1: Preclinical Efficacy of this compound

Parameter Condition Result Citation
GK Activation (EC₅₀) 2.5 mM Glucose 0.240 µM [1]
GK Activation (EC₅₀) 10 mM Glucose 0.065 µM [1]
S₀.₅ for Glucose In vitro w/ 1 µM this compound Lowered from 6.9 to 1.4 mM [1]
Insulin Secretion Isolated Rat Islets (10 µM) 17-fold increase [1]
Glucose Uptake Isolated Rat Hepatocytes (10 µM) Up to 18-fold increase [1]
Pharmacokinetics (t½) Mice and Dogs ~2 hours [1]

| Glucose Lowering | Oral Glucose Tolerance (Dogs) | Up to 48% reduction in AUC |[1] |

Table 2: Clinical Trial Results for this compound (NCT00767000)

Parameter Time Point Result (Placebo-Adjusted) Citation
A1C Change Week 14 -0.8% [4][5]
2-h Postmeal Glucose Week 14 -37 mg/dL [4][5]
Fasting Plasma Glucose Week 14 No significant effect [4][5]
Sustained Efficacy Week 30 Glycemic improvements were not sustained [2][4][5]
Hypoglycemia - Increased incidence vs. placebo [2][5]
Triglycerides - Modest increase (up to 19% vs. placebo) [2][6]

| Blood Pressure | - | Increased systolic BP |[2][5] |

Translational Assessment

The development of this compound was terminated due to an unfavorable safety profile and a lack of sustained efficacy.[7][8] While preclinical data were promising, clinical trials revealed that the initial improvements in glycemic control waned by 30 weeks.[2][4] Furthermore, the drug was associated with significant side effects, including an increased risk of hypoglycemia, elevated triglycerides, and increased blood pressure.[2][5] The high potency of this compound at low glucose levels may have caused β-cell stress, leading to impaired insulin secretion over time.[3] This discrepancy between robust preclinical efficacy and clinical failure underscores the low translational value of this particular GKA.

Part 2: GPR109A Agonism - A Strategy for Dyslipidemia

GPR109A (also known as HCAR2) is a G-protein coupled receptor that mediates the effects of niacin (nicotinic acid), a long-used therapy for dyslipidemia.[9][10] Niacin favorably modulates a broad spectrum of blood lipids but its use is limited by a significant side effect: intense cutaneous flushing.

Mechanism of Action: The Dual Pathway of GPR109A

Activation of GPR109A in adipocytes leads to the desired anti-lipolytic effect, reducing the flux of free fatty acids to the liver and subsequently decreasing VLDL and LDL production.[11] However, activation of GPR109A in immune cells and keratinocytes in the skin triggers the production of prostaglandin (B15479496) D₂ (PGD₂), which acts on the DP1 receptor on blood vessels to cause vasodilation, perceived as flushing.[12]

GPR109A_Pathway cluster_adipocyte Adipocyte (Therapeutic Effect) cluster_skin Skin Keratinocyte (Side Effect) Niacin_a Niacin GPR109A_a GPR109A Niacin_a->GPR109A_a Inhibits Gi_a Gi Protein GPR109A_a->Gi_a Inhibits AC_a Adenylyl Cyclase Gi_a->AC_a Inhibits cAMP_a ↓ cAMP AC_a->cAMP_a PKA_a ↓ PKA Activity cAMP_a->PKA_a HSL_a ↓ Hormone-Sensitive Lipase PKA_a->HSL_a Lipolysis ↓ Lipolysis HSL_a->Lipolysis Niacin_s Niacin GPR109A_s GPR109A Niacin_s->GPR109A_s Arachidonic Arachidonic Acid GPR109A_s->Arachidonic COX COX Pathway Arachidonic->COX PGD2 ↑ Prostaglandin D₂ (PGD₂) COX->PGD2 DP1 DP1 Receptor (Vascular Smooth Muscle) PGD2->DP1 Vasodilation Vasodilation (Flushing) DP1->Vasodilation Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target Identify Target (e.g., GPR109A) Screening High-Throughput Screening for Agonists (e.g., Niacin) Target->Screening InVitro In Vitro Assays (Receptor Binding, cAMP) Screening->InVitro Animal Animal Models (Lipid Profile, Flushing) InVitro->Animal Tox Toxicology Studies Animal->Tox Phase1 Phase I: Safety, PK/PD (Assess Flushing in Humans) Tox->Phase1 IND Submission Phase2 Phase II: Dose-Ranging (Niacin + Laropiprant vs. Niacin) Phase1->Phase2 Phase3 Phase III: Large-Scale Efficacy (HPS2-THRIVE Cardiovascular Outcomes) Phase2->Phase3 Withdrawal Post-Market Surveillance / Withdrawal Phase3->Withdrawal

References

Probing Glucokinase Function: A Comparative Guide to Small Molecule Activators Beyond MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of glucokinase (GK) activation, the quest for precise and reliable molecular tools is paramount. While MK-0941 has been a cornerstone in studying GK function, a new generation of activators offers distinct mechanisms and improved safety profiles. This guide provides an objective comparison of key alternative small molecules—Dorzagliatin (B607184), TTP399, AZD1656, and PF-04937319—supported by experimental data to inform the selection of the most suitable chemical probe for your research needs.

Glucokinase, a critical enzyme in glucose homeostasis, acts as a glucose sensor in pancreatic β-cells and hepatocytes. Its allosteric activation presents a promising therapeutic avenue for type 2 diabetes. The ideal glucokinase activator (GKA) should enhance glucose sensitivity and processing in a glucose-dependent manner, minimizing the risk of hypoglycemia and other adverse effects like hyperlipidemia, which were concerns with earlier generation compounds. This guide delves into the performance of notable alternatives to this compound, highlighting their unique characteristics.

Comparative Performance of Glucokinase Activators

The efficacy and safety of GKAs are primarily defined by their biochemical and clinical profiles. Key parameters include in vitro potency (EC50), the impact on enzyme kinetics (S0.5 and Vmax), and in vivo outcomes such as glycemic control and the incidence of adverse effects.

In Vitro Biochemical Comparison

The following table summarizes the key biochemical parameters of the selected GKAs. Direct comparison should be approached with caution as assay conditions can vary between studies.

CompoundMechanism of ActionEC50Effect on S0.5 (Glucose)Effect on VmaxKey Biochemical Features
This compound Dual-acting (Pancreas & Liver)240 nM (at 2.5 mM glucose), 65 nM (at 10 mM glucose)[1]DecreasesIncreasesPotent activation, but shows less glucose dependency, which may contribute to hypoglycemia risk.[1][2]
Dorzagliatin (HMS5552) Dual-acting (Pancreas & Liver)Glucose-dependent; EC50 remains stable as glucose increases from 3 to 5 mmol/L, then decreases at 10 mmol/L.[1]DecreasesHigher Vmax of enzyme activation compared to this compound.[1]Demonstrates a more favorable glucose-dependent activation profile, potentially reducing the risk of hypoglycemia.[1][2]
TTP399 HepatoselectiveNot explicitly stated in provided results.Not explicitly stated in provided results.Not explicitly stated in provided results.Liver-selective activation is designed to minimize effects on pancreatic insulin (B600854) secretion and reduce hypoglycemia risk.[3][4][5]
AZD1656 Presumed Dual-actingNot explicitly stated in provided results.Not explicitly stated in provided results.β < 1 (partial activator)[6]Characterized as a partial activator, suggesting a lower maximal activation capacity.[6]
PF-04937319 Partial Activator174 nM[7][8]Not explicitly stated in provided results.β < 1 (partial activator)[6]A partial activator that has shown efficacy with a lower risk of hypoglycemia compared to some other GKAs.[9][10]
Clinical Performance and Safety Profile

Clinical trial data provides crucial insights into the in vivo performance and tolerability of these GKAs. The table below compares their effects on glycemic control and key safety parameters.

CompoundHbA1c ReductionRisk of HypoglycemiaEffect on Triglycerides
This compound Initial improvement, but efficacy was not sustained.[11]Increased incidence compared to placebo.[11]Increased levels observed.[11]
Dorzagliatin (HMS5552) Significant and sustained reduction.[12][13]Low incidence of mild hypoglycemia.[12][14][15]Mild increase, but not associated with a significant incidence of hyperlipidemia.[12][15]
TTP399 Statistically significant reduction.[5]40% reduction in hypoglycemic episodes compared to placebo in a T1D study; negligible incidence in T2D studies.[5]No detrimental effects on plasma lipids.[3]
AZD1656 Improvements in glycemic control observed, but efficacy diminished over time.Higher incidence of mild to moderate hypoglycemia compared to placebo.[16]Not explicitly stated in provided results.
PF-04937319 Improved glycemic control as an add-on to metformin (B114582).[9][17]Lower incidence of hypoglycemia compared to glimepiride, but slightly higher than placebo.[9][10][18]Not explicitly stated in provided results.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative evaluation of GKAs. Below are detailed methodologies for key assays.

Glucokinase Activation Assay (Coupled Enzyme Assay)

This is the most common in vitro method to determine the potency and activation kinetics of GKAs.

Principle: The production of glucose-6-phosphate (G-6-P) by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically at 340 nm.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.[19]

  • Compound and Enzyme Addition: Add the test compound (e.g., Dorzagliatin) at various concentrations to the wells of a 96-well microplate. Then, add recombinant human glucokinase.

  • Initiation of Reaction: Start the reaction by adding a solution containing D-glucose and the coupling enzyme system (G6PDH and NADP+).

    • For EC50 determination , use a fixed glucose concentration (e.g., 5 mM).

    • For determining S0.5 and Vmax , test a range of glucose concentrations.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader at a controlled temperature (e.g., 30°C).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Plot the initial rates against compound concentrations to determine the EC50.

    • Plot the initial rates against glucose concentrations to determine S0.5 and Vmax using Michaelis-Menten kinetics.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound directly binds to its intended target within a cellular environment.

Principle: Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

Detailed Protocol:

  • Cell Treatment: Treat intact cells expressing glucokinase (e.g., hepatocyte or pancreatic cell lines) with the test compound or a vehicle control.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[20]

  • Protein Separation: Separate the aggregated, denatured proteins from the soluble, stable proteins by centrifugation.[20]

  • Quantification: Quantify the amount of soluble glucokinase remaining at each temperature using methods such as Western blotting or mass spectrometry.[20] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Glucokinase Signaling Pathway in Pancreatic β-Cells

Gucokinase_Signaling_Pathway Glucokinase-Mediated Glucose Sensing in Pancreatic β-Cells cluster_blood Bloodstream cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake GK Glucokinase (GK) GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP Generates K_ATP_channel K-ATP Channel (Closes) ATP->K_ATP_channel Inhibits Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GKA Glucokinase Activator (e.g., Dorzagliatin) GKA->GK Allosteric Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Workflow for GKA Comparison

GKA_Comparison_Workflow Workflow for Comparative Analysis of Glucokinase Activators cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Integration and Comparison Biochemical_Assay Glucokinase Activation Assay Data_Analysis_invitro Determine EC50, S0.5, Vmax, Target Engagement Biochemical_Assay->Data_Analysis_invitro CETSA Cellular Thermal Shift Assay CETSA->Data_Analysis_invitro Comparison_Table Generate Comparative Data Tables Data_Analysis_invitro->Comparison_Table Animal_Models Diabetic Animal Models (e.g., db/db mice) OGTT Oral Glucose Tolerance Test (OGTT) Animal_Models->OGTT Chronic_Dosing Chronic Dosing Studies Animal_Models->Chronic_Dosing Data_Analysis_invivo Assess Glycemic Control, Hypoglycemia, Lipid Profile OGTT->Data_Analysis_invivo Chronic_Dosing->Data_Analysis_invivo Data_Analysis_invivo->Comparison_Table Conclusion Select Optimal GKA for Specific Research Needs Comparison_Table->Conclusion

Caption: Experimental workflow for comparing GKAs.

References

Re-evaluating the Therapeutic Potential of MK-0941: A Comparative Analysis with Novel Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes (T2D) therapeutics has been continuously evolving, with a focus on novel mechanisms to achieve durable glycemic control. Glucokinase activators (GKAs) emerged as a promising class of drugs targeting a key enzyme in glucose homeostasis. MK-0941, an early GKA, showed initial promise but ultimately failed to reach the market due to a lack of sustained efficacy and concerns regarding its safety profile. This guide re-evaluates the therapeutic potential of this compound in light of new research and compares its performance with next-generation GKAs, such as dorzagliatin (B607184) and TTP399, as well as other alternatives.

Executive Summary

While this compound demonstrated initial efficacy in lowering blood glucose, its therapeutic potential was ultimately limited by a lack of durable glycemic control and an unfavorable side-effect profile, including an increased risk of hypoglycemia, hypertriglyceridemia, and elevated blood pressure.[1][2] Newer research and the development of second-generation GKAs, such as dorzagliatin and the hepato-selective TTP399, have addressed some of these limitations. These newer agents exhibit different kinetic and binding properties to the glucokinase enzyme, leading to a more favorable and sustained clinical profile. This comparative analysis delves into the preclinical and clinical data of this compound alongside these newer alternatives to provide a comprehensive perspective for future drug development in this class.

Comparative Data of Glucokinase Activators

The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators.

Table 1: Efficacy of Glucokinase Activators in Type 2 Diabetes

CompoundPhasePrimary EndpointKey Findings
This compound Phase 2 (NCT00767000)Change in HbA1c from baseline at 14 weeksMaximal placebo-adjusted least squares mean change in HbA1c of -0.8%[1]. Efficacy was not sustained by 30 weeks[1][2].
Dorzagliatin Phase 3 (SEED Study)Change in HbA1c from baseline at 24 weeksPlacebo-subtracted HbA1c reduction of 1.07%[3][4].
Phase 3 (DAWN Study - add-on to metformin)Change in HbA1c from baseline at 24 weeksPlacebo-subtracted HbA1c reduction of 1.02%[5][6].
TTP399 Phase 2b (AGATA Study)Change in HbA1c from baseline at 6 monthsStatistically significant, dose-dependent reduction in HbA1c[7].
Phase 2 (in T1D)Change in HbA1c from baselineStatistically significant improvement in HbA1c[8][9].
ARRY-403 (AMG 151) Phase 2aChange in fasting plasma glucose (FPG) at day 28Significant linear dose-effect trend with twice-daily regimen[10].

Table 2: Safety Profile of Glucokinase Activators

CompoundKey Adverse Events
This compound Increased incidence of hypoglycemia, hypertriglyceridemia, and elevated blood pressure[1][2]. In the low-dose group (10 mg thrice daily), 80.7% of participants experienced at least one adverse event[11].
Dorzagliatin Favorable safety profile with less than 1% incidence of hypoglycemia (blood glucose < 3 mmol/L)[5][12]. No drug-related serious adverse events or severe hypoglycemia reported[5].
TTP399 Well-tolerated with no evidence of hypoglycemia or increase in lipids. Showed a 40% reduction in hypoglycemic episodes compared to placebo in a Phase 2 study in T1D patients[8][13].
ARRY-403 (AMG 151) Higher incidence of hypoglycemia and hypertriglyceridemia observed[10][14].

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and research processes, the following diagrams are provided.

Glucokinase Activation Signaling Pathway

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. GKAs allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity. This leads to increased glucose phosphorylation, which in β-cells triggers insulin (B600854) secretion and in hepatocytes promotes glucose uptake and glycogen (B147801) synthesis.

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p KATP_p KATP Channel Closure ATP_p->KATP_p Depolarization_p Depolarization KATP_p->Depolarization_p Ca2_p ↑ Ca2+ Influx Depolarization_p->Ca2_p Insulin_p Insulin Secretion Ca2_p->Insulin_p GKA_p GKA GKA_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis GKA_l GKA GKA_l->GK_l Activates

Caption: Glucokinase activator signaling pathway in pancreas and liver.

General Experimental Workflow for GKA Development

The development of a GKA, from initial discovery to clinical trials, follows a structured workflow. This involves in vitro screening, preclinical evaluation in animal models, and phased clinical trials in humans to assess safety and efficacy.

GKA_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Compound Discovery & Screening (In Vitro Assays) Lead_Opt Lead Optimization Discovery->Lead_Opt In_Vivo In Vivo Animal Models (Efficacy & Safety) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase 1 (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase 2 (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 Regulatory Regulatory Submission & Approval Phase3->Regulatory

Caption: General workflow for glucokinase activator development.

Experimental Protocols

While full, unabridged protocols are proprietary, this section outlines the typical methodologies employed in the preclinical and clinical evaluation of GKAs, based on published literature.

Preclinical Evaluation

1. In Vitro Glucokinase Activity Assay:

  • Objective: To determine the potency and efficacy of a GKA in activating the glucokinase enzyme.

  • Methodology:

    • Recombinant human glucokinase is incubated with varying concentrations of the test compound in the presence of glucose and ATP.

    • The rate of glucose-6-phosphate production is measured, often using a coupled enzymatic assay where glucose-6-phosphate dehydrogenase reduces NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

    • EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine potency.

2. Cellular Glucose Uptake Assay:

  • Objective: To assess the effect of the GKA on glucose uptake in relevant cell lines (e.g., primary hepatocytes, pancreatic islet cells).

  • Methodology:

    • Cells are incubated with the test compound and a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose).

    • After a defined incubation period, the cells are washed, and intracellular radioactivity is measured to quantify glucose uptake.

3. Animal Models of Type 2 Diabetes:

  • Objective: To evaluate the in vivo efficacy and safety of the GKA.

  • Common Models:

    • db/db mice: Genetically diabetic mice with a mutation in the leptin receptor, leading to obesity and hyperglycemia.

    • Zucker Diabetic Fatty (ZDF) rats: A model of obesity, insulin resistance, and hyperglycemia.

    • High-fat diet-induced diabetic models: Rodents fed a high-fat diet to induce insulin resistance and T2D.

  • Methodology:

    • Animals are treated with the GKA or vehicle control over a specified period.

    • Blood glucose levels (fasting and postprandial) and HbA1c are monitored.

    • Oral glucose tolerance tests (OGTTs) are performed to assess glucose disposal.

    • Plasma insulin, triglycerides, and other relevant biomarkers are measured.

    • At the end of the study, tissues may be collected for histological analysis.

Clinical Trial Design (Example based on this compound NCT00767000)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.

  • Patient Population: Patients with type 2 diabetes inadequately controlled on stable-dose insulin glargine (with or without metformin).

  • Intervention:

    • Patients are randomized to receive one of several doses of the GKA (e.g., this compound at 10, 20, 30, or 40 mg) or placebo, typically administered before meals.

  • Primary Outcome Measures: The primary efficacy endpoint is often the change in HbA1c from baseline after a specified treatment period (e.g., 14 or 24 weeks).

  • Secondary Outcome Measures:

    • Change in fasting plasma glucose (FPG).

    • Change in 2-hour postprandial glucose (PPG).

    • Incidence of hypoglycemia.

    • Changes in lipid profiles (triglycerides, HDL, LDL).

    • Changes in blood pressure.

  • Safety Monitoring: Regular monitoring of adverse events, laboratory parameters, and vital signs.

Re-evaluation and Future Perspectives

The experience with this compound provided valuable lessons for the development of GKAs. The lack of sustained efficacy and the off-target effects highlighted the need for compounds with improved pharmacological profiles.

The success of dorzagliatin , which has demonstrated durable glycemic control and a favorable safety profile in Phase 3 trials, can be attributed to its dual-acting mechanism on both pancreatic and hepatic glucokinase and its distinct binding kinetics.[3][5] This suggests that achieving a balanced and glucose-sensitive activation of glucokinase is crucial for therapeutic success.

Furthermore, the development of TTP399 , a hepato-selective GKA, represents another promising strategy.[8][13] By primarily targeting the liver, TTP399 aims to reduce the risk of hypoglycemia associated with pancreatic β-cell overstimulation, a key concern with earlier GKAs like this compound. The positive results from its clinical trials, particularly the reduction in hypoglycemic events in patients with type 1 diabetes, underscore the potential of this approach.[8][9]

References

Safety Operating Guide

Essential Safety and Disposal Procedures for MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of MK-0941, a glucokinase activator. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Core Principle: this compound must be treated as hazardous chemical waste. Due to its potential for respiratory sensitization and harm to aquatic life, it must not be disposed of down the drain or in regular solid waste. All disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and potential irritation or sensitization.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of potentially harmful dust or aerosols. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.

Experimental Protocol: Chemical Waste Segregation and Containment
  • Waste Identification and Classification:

    • Classify all forms of this compound waste (solid, liquid solutions, and contaminated materials) as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste:

      • Collect unused or expired solid this compound, as well as grossly contaminated items (e.g., weighing papers, gloves, absorbent pads from spill cleanups), in a dedicated, clearly labeled, and sealable solid hazardous waste container.

      • Avoid generating dust when transferring solid materials.

    • Liquid Waste:

      • Collect all solutions containing this compound in a separate, compatible liquid hazardous waste container.

      • Do not mix with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's EHS department.

    • Empty Containers:

      • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

      • Collect the first rinseate as hazardous liquid waste in the designated container. Subsequent rinses may also need to be collected, depending on institutional policy.

      • After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, following institutional guidelines.

  • Container Management:

    • Use containers that are chemically compatible with this compound and any solvents used (e.g., borosilicate glass or high-density polyethylene).

    • Ensure containers are in good condition and have secure, leak-proof lids.

    • Keep waste containers closed at all times, except when adding waste.

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Waste Storage:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

    • Segregate the this compound waste from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the collected hazardous waste.

    • Complete all necessary waste disposal manifests and documentation as required.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Alert Personnel: Inform your supervisor and the institutional EHS department immediately.

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup: While wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MK0941_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) workspace Work in Ventilated Area (Fume Hood) ppe->workspace solid_waste Solid Waste (Unused this compound, Contaminated PPE) liquid_waste Liquid Waste (this compound Solutions) empty_containers Empty Containers collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse Container empty_containers->rinse_container store_waste Store in Designated Hazardous Waste Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_waste->contact_ehs professional_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->professional_disposal

Caption: Logical workflow for the proper disposal of this compound.

Potential Deactivation Method (For Consideration)

While the primary and recommended disposal method is through a licensed hazardous waste contractor, in-lab deactivation of bioactive small molecules using activated carbon has been explored for other pharmaceuticals. This method aims to adsorb the active compound onto the carbon, rendering it less bioavailable.

Note: This is a potential, unvalidated method for this compound and should only be considered after a thorough risk assessment and with the explicit approval of your institution's EHS department.

Experimental Protocol: Adsorption on Activated Carbon
  • Preparation: For each volume of liquid waste containing this compound, prepare an equal weight of activated carbon.

  • Adsorption: In a designated waste container, add the activated carbon to the liquid waste.

  • Agitation: Seal the container and agitate the mixture for a minimum of 24 hours to facilitate adsorption.

  • Disposal: The resulting slurry, including the activated carbon, must still be disposed of as hazardous chemical waste through your institution's EHS department. The primary benefit of this potential step is the reduced bioavailability of the active compound during transport and final disposal.

Safeguarding Researchers: Comprehensive PPE and Handling Protocols for MK-0941

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, researchers, scientists, and drug development professionals handling MK-0941 must adhere to stringent safety protocols, including the use of specific personal protective equipment (PPE), to mitigate potential exposure risks. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this potent glucokinase activator.

This compound is a crystalline solid that necessitates careful handling to avoid inhalation of dust and contact with skin and eyes.[1] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental to a safe laboratory environment.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound, based on safety data sheet recommendations.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields.[1][2]
Hand Protection Protective GlovesUse appropriate chemical-resistant gloves.
Body Protection Impervious ClothingTo protect skin from any potential contact.[1][2]
Respiratory Protection Suitable RespiratorRequired, especially when dusts are generated or in case of inadequate ventilation. A P2 filter type is a recommended option.

Handling and Emergency Procedures

Safe Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Work in areas with appropriate exhaust ventilation.[1][2]

  • Do not inhale the substance or mixture.

  • Prevent contact with eyes and skin.[1]

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.[3]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

Spill and Disposal Plan

Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area.[1] Use full personal protective equipment.[1] Prevent further leakage if it is safe to do so.[1] Absorb solutions with a liquid-binding material such as diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1]

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] The substance is considered harmful to aquatic life, so avoid release into the environment.

Experimental Protocols and Signaling Pathways

While this document focuses on the immediate safety and handling of this compound, it is important to note its mechanism of action. This compound is a glucokinase activator.[4][5][6] It increases insulin (B600854) secretion from isolated rat islets of Langerhans and enhances glucose uptake by hepatocytes.[4][5]

Below is a logical workflow for the selection of appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_ventilation Is adequate ventilation available? start->check_ventilation check_dust Potential for dust generation? check_ventilation->check_dust Yes no_work Do Not Proceed check_ventilation->no_work No respirator Wear Suitable Respirator (e.g., P2 filter) check_dust->respirator Yes full_ppe Standard PPE Required check_dust->full_ppe No gloves Wear Protective Gloves goggles Wear Safety Goggles with side-shields clothing Wear Impervious Clothing respirator->full_ppe proceed Proceed with Handling full_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0941
Reactant of Route 2
Reactant of Route 2
MK-0941

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。